2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWGXGSGPYISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051650 | |
| Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-86-9 | |
| Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-(4-aminophenoxy)phenyl)dimethylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
CAS Number: 13080-86-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a key diamine monomer primarily utilized in the synthesis of high-performance polymers. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent polymerization into polyimides, and discusses its applications in advanced materials. While BAPP's utility is firmly established in materials science, this guide also addresses the limited toxicological data and the current absence of its application in drug development and biological signaling pathways, providing a complete perspective for the target audience.
Introduction
This compound, commonly referred to as BAPP, is an aromatic diamine with the chemical formula C₂₇H₂₆N₂O₂.[1] Its molecular structure, characterized by a central isopropylidene group derived from bisphenol A, flanked by two phenoxy-aniline units, imparts a unique combination of rigidity and flexibility to the polymers derived from it. The terminal amine functionalities make it an ideal monomer for polycondensation reactions, particularly with dianhydrides, to produce polyimides.[1] These polyimides are renowned for their exceptional thermal stability, excellent mechanical properties, low dielectric constants, and good chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of BAPP is presented in the table below. This data is essential for understanding its behavior in various solvents and under different reaction conditions.
| Property | Value | References |
| Molecular Formula | C₂₇H₂₆N₂O₂ | [1] |
| Molecular Weight | 410.51 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 127-130 °C | [1] |
| Boiling Point (Predicted) | 587.1 ± 50.0 °C | [1] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [1] |
| Solubility | Very slightly soluble in water; Soluble in acetone, Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP) | [1] |
| pKa (Predicted) | 5.16 ± 0.10 | [1] |
Synthesis of this compound (BAPP)
The synthesis of BAPP is typically a two-step process that begins with the nucleophilic aromatic substitution reaction between bisphenol A and a p-nitrohalobenzene, followed by the reduction of the resulting dinitro intermediate.
Logical Workflow for BAPP Synthesis
Caption: General two-step synthesis pathway for BAPP.
Experimental Protocol: Synthesis of BAPP
This protocol is a representative procedure based on common methods found in the literature.[1][3]
Step 1: Synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add Bisphenol A, p-chloronitrobenzene, potassium carbonate (as a base), and N,N-dimethylacetamide (DMAc) as the solvent.
-
Dehydration: Heat the mixture to reflux to remove water azeotropically.
-
Reaction: After dehydration, maintain the reaction at an elevated temperature (typically 140-160 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Isolation: Cool the reaction mixture and precipitate the product by pouring it into a large volume of methanol (B129727) or water.
-
Purification: Filter the crude product, wash it with water and methanol, and then dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.
Step 2: Reduction of BNPP to BAPP
-
Reaction Setup: In a flask equipped with a stirrer and a condenser, dissolve the synthesized BNPP in a solvent such as ethanol or DMAc.
-
Catalyst Addition: Add a catalyst, commonly palladium on carbon (Pd/C), to the solution.
-
Reduction: Introduce a reducing agent. Common methods include catalytic hydrogenation with hydrogen gas or the use of hydrazine (B178648) hydrate.
-
Reaction Conditions: If using hydrogen gas, the reaction is typically carried out under pressure. If using hydrazine hydrate, the mixture is refluxed until the reduction is complete.
-
Isolation and Purification: After the reaction, the catalyst is removed by filtration. The BAPP product is then precipitated by adding water to the filtrate. The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a solvent mixture like ethanol/water can be performed for further purification.
Application in Polymer Synthesis: BAPP-based Polyimides
BAPP is a cornerstone monomer for producing high-performance polyimides. The polymerization proceeds through a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization).
Workflow for BAPP-based Polyimide Synthesis
Caption: Two-step synthesis of polyimides from BAPP.
Experimental Protocol: Synthesis of a BAPP-ODPA Polyimide Film
This protocol describes the synthesis of a polyimide from BAPP and 4,4'-oxydiphthalic dianhydride (ODPA).[4]
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve a specific molar amount of BAPP in a dry aprotic polar solvent like N,N-dimethylacetamide (DMAc).
-
Once the BAPP is fully dissolved, gradually add an equimolar amount of ODPA powder to the solution with stirring.
-
Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Polyimide Film Formation (Thermal Imidization):
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the coated glass plate in a vacuum oven or a forced-air oven.
-
The thermal imidization is carried out using a staged heating program, for example:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled off from the glass substrate.
-
Characterization of BAPP-based Polymers
The resulting polyimides can be characterized by a variety of analytical techniques to determine their structure and properties.
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹, 1720 cm⁻¹, 1370 cm⁻¹, and 720 cm⁻¹) and the disappearance of amic acid bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyimide by determining the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), which indicates the upper service temperature of the polymer. |
| Mechanical Testing | To measure properties such as tensile strength, elongation at break, and Young's modulus of the polyimide films. |
Toxicological Profile and Relevance to Drug Development
Toxicology
The available toxicological data for BAPP is limited. Acute toxicity studies in rats have been conducted, with a reported oral LD50 of 308 mg/kg in female rats. It is not found to be a skin irritant in rabbits, though it may cause transient eye irritation. Quantitative structure-activity relationship (QSAR) models have suggested potential for genotoxicity and carcinogenicity, however, comprehensive in vivo studies are lacking, and it is not listed as a carcinogen by major regulatory agencies. Standard safety precautions, including the use of personal protective equipment and adequate ventilation, should be followed when handling BAPP.
Status in Drug Development and Signaling Pathways
Despite the presence of amine and ether functional groups that are common in pharmacologically active molecules, a thorough review of the scientific literature reveals no significant research into this compound for drug development purposes. Its applications are overwhelmingly concentrated in the field of materials science. There are no published studies that investigate its role in biological signaling pathways or its potential as a therapeutic agent. For professionals in drug development, BAPP is best regarded as a high-performance chemical for material applications rather than a starting point for pharmaceutical research at this time.
Conclusion
This compound (CAS No. 13080-86-9) is a vital monomer in the field of polymer chemistry, enabling the creation of high-performance polyimides with desirable thermal, mechanical, and electrical properties. This guide has provided a detailed overview of its properties, synthesis, and polymerization, including actionable experimental protocols for researchers and scientists. While its toxicological profile is not fully elucidated, the primary and currently exclusive application of BAPP lies in materials science. The lack of data regarding its biological activity suggests that its potential in drug development remains unexplored. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize this versatile chemical in its established applications.
References
BAPP monomer chemical structure and properties
An In-depth Technical Guide to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Monomer
Introduction
This compound, commonly known as BAPP, is a versatile diamine monomer crucial for the synthesis of high-performance polymers.[1][2] Its unique chemical structure, featuring a central isopropylidene unit flanked by two phenoxy-phenyl moieties terminated with amine groups, imparts exceptional properties to the polymers derived from it.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of BAPP, tailored for researchers, scientists, and professionals in drug development and material science.
Chemical Structure and Identification
The BAPP monomer is characterized by its distinct molecular architecture, which is fundamental to its reactivity and the performance of the resulting polymers.
| Identifier | Value |
| IUPAC Name | 4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline |
| CAS Number | 13080-86-9 |
| Molecular Formula | C₂₇H₂₆N₂O₂ |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N |
Physicochemical Properties
The physical and chemical properties of BAPP are summarized in the table below. These properties are critical for its processing and application in polymer synthesis.
| Property | Value |
| Molecular Weight | 410.52 g/mol [3][4][5] |
| Appearance | White solid[6] |
| Melting Point | 129-131 °C[3] |
| Solubility | Very slightly soluble in water. Soluble in acetone (B3395972) and Dimethyl sulfoxide (B87167) (DMSO).[6] |
| Purity (Typical) | >99% (HPLC)[2][3] |
Synthesis of BAPP Monomer
Several synthetic routes are employed for the production of BAPP. A common and efficient method involves a two-step process starting from Bisphenol A and p-chloronitrobenzene, followed by a reduction step.
Experimental Protocol: Synthesis of BAPP
Step 1: Nucleophilic Substitution to form 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
This step involves the reaction of Bisphenol A with p-chloronitrobenzene.[6] A patented method describes the use of a salt-forming agent and a dehydrating agent in a polar aprotic solvent.[7]
Step 2: Catalytic Reduction of BNPP to BAPP
The nitro precursor, BNPP, is then reduced to the diamine, BAPP. This can be achieved through catalytic hydrogenation or by using a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.[7] A specific method utilizes ferric chloride hexahydrate, activated carbon, and hydrazine hydrate.[7] Another approach employs a silica-supported transition metal catalyst with hydrogen as the reducing agent.[7]
-
Catalyst Loadings: 0.01–0.03% Pd/C (5% Pd by mass) and 1–10 wt% FeCl₃[3]
-
Solvent Ratio: Ethanol is used to maintain BNPP at 30 wt% during the reduction.[3]
-
Yield and Purity: This method can achieve a 97–98% yield with 99% purity as determined by HPLC.[3]
Caption: Synthesis pathway of BAPP monomer.
Polymerization and Applications
BAPP is a key building block for high-performance polyimides, which are synthesized through a two-step polycondensation reaction with dianhydrides.[3] These polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[8]
Experimental Protocol: Polyimide Synthesis from BAPP
Step 1: Poly(amic acid) Formation
An equimolar reaction of BAPP with a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) - 6FDA, or 3,3',4,4'-oxydiphthalic dianhydride - ODPA) is carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere to form the poly(amic acid) precursor.[3][9] The reaction is typically stirred vigorously overnight.[9]
Step 2: Cyclodehydration (Imidization)
The resulting poly(amic acid) is then converted to the final polyimide through cyclodehydration.[3] This is achieved by heating the solution to 150–200°C with the addition of a dehydrating agent like acetic anhydride and a catalyst such as pyridine.[3] An alternative is to heat the poly(amic acid) to 180°C for 3-4 hours.[9]
Caption: Two-step synthesis of polyimides from BAPP.
Applications of BAPP-based Polymers
The exceptional properties of polymers derived from BAPP make them suitable for a wide range of demanding applications:
-
Aerospace and Automotive: BAPP-based polyimides and their composites are used in structural components and interior parts where high thermal stability, mechanical strength, and lightweight properties are critical.[1][3]
-
Electronics: These polymers are utilized in advanced circuit boards, semiconductor packaging, flexible electronics, and as substrates for 5G communication due to their low dielectric constants and thermal stability.[1][3][4]
-
Batteries and Fuel Cells: Polyimides derived from BAPP serve as membranes in direct methanol (B129727) fuel cells (DMFCs) due to their low methanol permeability.[4][10] They are also used as separators in lithium batteries.[4][10]
-
Optoelectronics: BAPP can be reacted with dialdehydes to synthesize polyimines that exhibit blue photoluminescence, making them suitable for OLED applications.[4][10]
-
Coatings and Adhesives: The excellent adhesion and high-temperature resistance of BAPP-based polymers make them ideal for durable coatings and adhesives.[3]
-
Other Applications: BAPP also finds use as a curing agent for epoxy resins, enhancing the properties of the resulting thermoset materials for coatings, adhesives, and composites.[2][6] Additionally, it has applications in the pharmaceutical industry and in the construction of dental resin composites.[6]
Conclusion
The BAPP monomer is a cornerstone in the field of high-performance polymers. Its unique chemical structure allows for the synthesis of materials with outstanding thermal, mechanical, and electrical properties. The detailed understanding of its synthesis and polymerization is key to harnessing its full potential in advanced applications across various industries, from aerospace to electronics and beyond. As technology continues to advance, the demand for high-performance materials will likely drive further research and applications of BAPP and its derivatives.
References
- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 13080-86-9 | Benchchem [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. This compound | Seika Corporation [waseika.com]
- 6. This compound | 13080-86-9 [chemicalbook.com]
- 7. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
Synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) from Bisphenol A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP), a crucial diamine monomer, from the readily available starting material, Bisphenol A. This document details the synthetic pathway, experimental protocols, and key quantitative data, offering valuable insights for researchers in polymer chemistry, materials science, and drug development.
Introduction
This compound, commonly known as BAPP, is a vital building block in the synthesis of high-performance polymers such as polyimides and polyamides. Its unique structure, incorporating flexible ether linkages and a rigid isopropylidene group, imparts a desirable combination of thermal stability, mechanical strength, and processability to the resulting polymers. These polymers find extensive applications in the aerospace, electronics, and biomedical fields.
The synthesis of BAPP from Bisphenol A is a well-established two-step process. The first step involves the synthesis of a dinitro intermediate, 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP), through a nucleophilic aromatic substitution reaction. The subsequent step is the reduction of the dinitro compound to the corresponding diamine, BAPP. This guide will provide a detailed examination of both synthetic steps.
Synthetic Pathway
The overall synthesis of BAPP from Bisphenol A is depicted in the following reaction scheme:
Step 1: Synthesis of 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
Figure 1. Reaction scheme for the synthesis of BNPP from Bisphenol A and p-chloronitrobenzene.
Step 2: Reduction of BNPP to this compound (BAPP)
Figure 2. Reaction scheme for the reduction of BNPP to BAPP.
Experimental Protocols
Step 1: Synthesis of 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
This procedure is based on a nucleophilic aromatic substitution reaction where the bisphenoxide of Bisphenol A reacts with p-chloronitrobenzene.
Materials:
-
Bisphenol A
-
p-Chloronitrobenzene
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Buchner funnel and filter flask
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, and nitrogen inlet, add Bisphenol A, potassium carbonate, and a mixture of DMF and toluene.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between Bisphenol A and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
After complete removal of water, slowly add p-chloronitrobenzene to the reaction mixture.
-
Continue to heat the reaction mixture at reflux (typically 150-162°C) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to approximately 70°C and filter while hot to remove the inorganic salts.[2]
-
The filtrate is then cooled to room temperature and poured into a stirred vessel containing deionized water to precipitate the crude BNPP.
-
The precipitate is collected by filtration, washed thoroughly with deionized water and ethanol (B145695) to remove any remaining impurities.[2]
-
The resulting solid is dried in a vacuum oven at 90°C to yield 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP) as a solid.
Step 2: Reduction of 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP) to this compound (BAPP)
This procedure details the catalytic reduction of the dinitro intermediate to the final diamine product using a palladium on carbon catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent.
Materials:
-
2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Hydrazine Hydrate (80% solution)
-
Ethanol
-
Ferric Chloride (FeCl₃) (optional, as part of a composite catalyst system)[3]
-
Activated Carbon (optional)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Buchner funnel and filter flask
-
Crystallization dish
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the synthesized BNPP in ethanol.
-
To this solution, carefully add the palladium on carbon catalyst. If using a composite catalyst system, ferric chloride and activated carbon may also be added at this stage.[3]
-
Heat the mixture to a gentle reflux (approximately 68-70°C).[3]
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for 8-10 hours, monitoring the disappearance of the starting material by TLC.[3]
-
Upon completion of the reaction, the hot solution is filtered through a pad of celite to remove the catalyst.
-
The filtrate is then cooled to room temperature and further chilled in an ice bath to induce crystallization of the product.
-
The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound (BAPP). The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[3]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of BAPP.
Table 1: Reaction Parameters for the Synthesis of BNPP
| Parameter | Value | Reference |
| Molar Ratio (Bisphenol A : p-Nitrobromobenzene) | 1 : 2.0 - 2.5 | [2] |
| Molar Ratio (Bisphenol A : Salt-forming agent) | 1 : 2.3 - 3.0 | [2] |
| Solvent System | DMF/Toluene | [2] |
| Reaction Temperature | 150 - 162 °C | [1] |
| Reaction Time | Several hours (monitored by TLC) | - |
| Yield | >95% (typical) | [1] |
Table 2: Reaction Parameters for the Reduction of BNPP to BAPP
| Parameter | Value | Reference |
| Catalyst | 5% or 10% Pd/C, Silica-supported Pd | [1] |
| Reducing Agent | Hydrazine Hydrate or Hydrogen Gas | [1] |
| Solvent | Ethanol | [3] |
| Reaction Temperature | 68 - 70 °C (with Hydrazine Hydrate) | [3] |
| 100 - 120 °C (with Hydrogen Gas) | [1] | |
| Reaction Time | 8 - 10 hours | [3] |
| Yield | 97 - 98% | [3] |
| Purity (by HPLC) | >99% | [3] |
Table 3: Characterization Data for this compound (BAPP)
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆N₂O₂ | [4] |
| Molecular Weight | 410.52 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 127 - 131 °C | [4][5] |
| FTIR (cm⁻¹) | N-H stretching (amines), C-O-C stretching (ether) | [6] |
| ¹H NMR | Peaks corresponding to aromatic and methyl protons | [7] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the BAPP synthesis.
Caption: Overall experimental workflow for the two-step synthesis of BAPP.
Caption: Logical relationship of key components in the BAPP synthesis.
References
- 1. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 2. CN102633662A - Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]
- 3. CN102391135A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound | 13080-86-9 | Benchchem [benchchem.com]
- 5. This compound | 13080-86-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(13080-86-9) 1H NMR [m.chemicalbook.com]
Spectroscopic Characterization of BAPP Monomers: A Technical Guide
Introduction
In the realm of high-performance polymers, monomers serve as the fundamental building blocks that dictate the final properties of the material. Among these, aromatic diamines are crucial for the synthesis of polyimides, renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. The acronym "BAPP" is commonly used to refer to several bis(aminophenoxy)phenyl or bis(aminophenyl)propane derivatives. This guide provides an in-depth look at the spectroscopic data for three key BAPP monomers, offering a valuable resource for researchers, scientists, and professionals in drug development and material science. The structural variations among these monomers significantly influence the characteristics of the resulting polymers. This document focuses on providing the essential ¹H NMR, ¹³C NMR, and FTIR spectroscopic data, alongside detailed experimental protocols for their acquisition.
The primary BAPP monomer discussed is 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) , a widely utilized component in the synthesis of polyetherimides. Additionally, this guide covers two isomeric monomers, 4,4'-(1,4-phenylenediisopropylidene)bisaniline and 4,4'-(1,3-phenylenediisopropylidene)bisaniline , which are also employed in the production of advanced polymers.
Spectroscopic Data of BAPP Monomers
The following sections present the ¹H NMR, ¹³C NMR, and FTIR data for the BAPP monomers. This information is critical for structural verification and purity assessment.
This compound
-
CAS Number: 13080-86-9
-
Molecular Formula: C₂₇H₂₆N₂O₂
-
Structure:
(A representative image would be placed here in a full document)
¹H NMR (Proton NMR) Data [1][2]
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 4H | Aromatic Protons (ortho to -C(CH₃)₂) |
| ~6.85 | d | 4H | Aromatic Protons (meta to -C(CH₃)₂) |
| ~6.75 | d | 4H | Aromatic Protons (ortho to -O-) |
| ~6.60 | d | 4H | Aromatic Protons (meta to -O-) |
| ~3.60 | s | 4H | -NH₂ |
| ~1.60 | s | 6H | -C(CH₃)₂ |
¹³C NMR (Carbon NMR) Data [3]
The ¹³C NMR spectrum reveals the different carbon environments in the monomer.
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | Aromatic C-O |
| ~146.0 | Aromatic C-N |
| ~144.0 | Quaternary Aromatic C |
| ~128.0 | Aromatic CH |
| ~120.0 | Aromatic CH |
| ~118.0 | Aromatic CH |
| ~115.0 | Aromatic CH |
| ~42.0 | Quaternary C (isopropylidene) |
| ~31.0 | CH₃ |
FTIR (Fourier-Transform Infrared) Data
The FTIR spectrum highlights the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3050 - 3020 | Aromatic C-H stretching |
| 2960 - 2850 | Aliphatic C-H stretching of CH₃ groups |
| ~1620 | N-H bending of -NH₂ |
| 1500 - 1480 | Aromatic C=C stretching |
| ~1240 | Aryl-O-Aryl asymmetric stretching |
| ~830 | p-disubstituted benzene (B151609) C-H out-of-plane bending |
4,4'-(1,4-Phenylenediisopropylidene)bisaniline
-
CAS Number: 2716-10-1
-
Molecular Formula: C₂₄H₂₈N₂
-
Structure:
(A representative image would be placed here in a full document)
¹H NMR (Proton NMR) Data [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | s | 4H | Central Aromatic Protons |
| ~7.05 | d | 4H | Aromatic Protons (ortho to -C(CH₃)₂) |
| ~6.60 | d | 4H | Aromatic Protons (meta to -C(CH₃)₂) |
| ~3.60 | s | 4H | -NH₂ |
| ~1.65 | s | 12H | -C(CH₃)₂ |
¹³C NMR (Carbon NMR) Data [4]
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | Quaternary Aromatic C |
| ~144.0 | Aromatic C-N |
| ~138.0 | Quaternary Aromatic C |
| ~127.0 | Aromatic CH |
| ~125.0 | Aromatic CH |
| ~115.0 | Aromatic CH |
| ~42.0 | Quaternary C (isopropylidene) |
| ~31.0 | CH₃ |
FTIR (Fourier-Transform Infrared) Data [4]
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3050 - 3020 | Aromatic C-H stretching |
| 2960 - 2850 | Aliphatic C-H stretching of CH₃ groups |
| ~1620 | N-H bending of -NH₂ |
| 1510 - 1490 | Aromatic C=C stretching |
| ~830 | p-disubstituted benzene C-H out-of-plane bending |
4,4'-(1,3-Phenylenediisopropylidene)bisaniline
-
CAS Number: 2687-27-6
-
Molecular Formula: C₂₄H₂₈N₂
-
Structure:
(A representative image would be placed here in a full document)
FTIR (Fourier-Transform Infrared) Data [5]
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3050 - 3020 | Aromatic C-H stretching |
| 2960 - 2850 | Aliphatic C-H stretching of CH₃ groups |
| ~1620 | N-H bending of -NH₂ |
| 1510 - 1490 | Aromatic C=C stretching |
| ~830 | p-disubstituted benzene C-H out-of-plane bending |
| ~700-750 | m-disubstituted benzene C-H out-of-plane bending |
Note: Detailed and verified ¹H and ¹³C NMR data for this specific isomer are less commonly published. The expected spectra would show more complex splitting patterns for the central aromatic ring protons compared to the 1,4-isomer.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Sample Weighing: Accurately weigh 10-20 mg of the BAPP monomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for these types of aromatic amines.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans are usually sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the BAPP monomer.
Instrumentation:
-
An FTIR spectrometer equipped with an appropriate sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or a sample holder for KBr pellets.
Sample Preparation (ATR Method):
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the powdered BAPP monomer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Mixing: Grind a small amount (1-2 mg) of the BAPP monomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Record a background spectrum with an empty sample holder.
Data Acquisition:
-
Sample Placement: Place the ATR accessory with the sample or the KBr pellet in the sample compartment of the FTIR spectrometer.
-
Spectral Range: Scan the sample typically in the mid-infrared range (4000-400 cm⁻¹).
-
Parameters:
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the functional groups.
Visualizations
Workflow for Spectroscopic Analysis of BAPP Monomer
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a BAPP monomer sample.
References
- 1. This compound(13080-86-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | C27H26N2O2 | CID 83119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4'-(1,4-Phenylenediisopropylidene)bisaniline | C24H28N2 | CID 75930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a key monomer in the synthesis of high-performance polyimides and other advanced polymers. Understanding the solubility of BAPP is critical for its application in various fields, including materials science and potentially in pharmaceutical applications as a building block for complex molecules.
Core Concepts: Structure and Solubility
This compound, also known as BAPP, is an aromatic diamine with the chemical structure C₂₇H₂₆N₂O₂. Its molecular structure, characterized by a central isopropylidene group linking two phenoxy-phenyl units terminated with amine groups, governs its solubility profile. The presence of polar amine groups and ether linkages, combined with a significant nonpolar aromatic backbone, results in a nuanced solubility behavior in organic solvents.
Solubility Profile of this compound
Data Presentation: Qualitative Solubility of BAPP
| Solvent Class | Solvent Name | IUPAC Name | Solubility | Notes |
| Aprotic Polar Solvents | N-Methyl-2-pyrrolidone | 1-Methylpyrrolidin-2-one | Likely Soluble | Commonly used as a solvent for polyimide synthesis from BAPP, suggesting good solubility.[1] |
| Dimethylacetamide (DMAc) | N,N-Dimethylacetamide | Likely Soluble | A common solvent for poly(amic acid) synthesis, the precursor to polyimides, indicating BAPP solubility.[1] | |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Likely Soluble | Another widely used solvent in polyimide synthesis, implying BAPP is soluble.[2] | |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble | Explicitly mentioned as a solvent for BAPP. | |
| Ketones | Acetone | Propan-2-one | Soluble | Stated as a solvent for BAPP. |
| Ethers | Tetrahydrofuran (THF) | Oxolane | Likely Soluble | Polyimides derived from BAPP are sometimes soluble in THF, suggesting the monomer may also be.[2][3] |
| Halogenated Solvents | Chloroform | Trichloromethane | No Data Available | |
| Alcohols | Methanol, Ethanol | Methanol, Ethanol | No Data Available | |
| Nonpolar Solvents | Toluene, Hexane | Toluene, Hexane | Likely Insoluble | The polar nature of the amine and ether groups suggests low solubility in nonpolar solvents. |
| Aqueous | Water | Water | Very Slightly Soluble | BAPP has very limited solubility in water. |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of BAPP are not widely published, standard laboratory methods for organic compounds can be readily adapted. The following is a generalized protocol based on the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid in a solvent.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
1. Materials and Equipment:
-
This compound (BAPP), high purity
-
Selected organic solvents (e.g., NMP, DMAc, DMF, DMSO, Acetone, THF)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.2 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of BAPP to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a volumetric flask to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of BAPP.
-
A calibration curve should be prepared using standard solutions of BAPP of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of BAPP in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualization of Related Workflows
Logical Relationship: Solubility Determination Workflow
The following diagram outlines the logical steps involved in the experimental determination of BAPP solubility.
Caption: A flowchart of the experimental workflow for determining the solubility of BAPP.
Signaling Pathway: Polyimide Synthesis from BAPP
BAPP is a crucial monomer in the synthesis of polyimides, which typically proceeds through a two-step process. The following diagram illustrates this synthetic pathway.
Caption: The synthetic pathway for producing polyimides from BAPP and a dianhydride.[1]
References
Thermal properties of BAPP monomer (melting point, TGA analysis)
This in-depth technical guide provides a comprehensive overview of the thermal properties of the BAPP (2,2-Bis[4-(4-aminophenoxy)phenyl]propane) monomer, a critical component in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who are utilizing or considering BAPP for their applications.
Introduction to BAPP Monomer
This compound, commonly referred to as BAPP, is a diamine monomer renowned for its role in the production of advanced polymers, particularly polyimides.[1][2] These polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and other high-performance sectors.[2][3] The thermal characteristics of the BAPP monomer are fundamental to understanding its processing and the performance of the resulting polymers.
It is important to distinguish the widely used BAPP (CAS No. 13080-86-9) from another compound sometimes referred to by a similar name, 4,4'-(1,3-Phenylenediisopropylidene)bisaniline (CAS No. 2687-27-6). This guide will provide data for both, with a primary focus on the more common this compound.
Quantitative Thermal Data
The key thermal properties of the BAPP monomer, including its melting point and thermal stability, are summarized in the tables below.
Table 1: Melting Point of BAPP Monomers
| Chemical Name | Common Acronym | CAS Number | Melting Point (°C) |
| This compound | BAPP | 13080-86-9 | 127 - 131 |
| 4,4'-(1,3-Phenylenediisopropylidene)bisaniline | Bisaniline M | 2687-27-6 | 110 - 114 |
Sources:[1], ChemicalBook CAS 13080-86-9, Sigma-Aldrich CAS 2687-27-6
Table 2: Thermogravimetric Analysis (TGA) Data for BAPP Monomer
Specific thermogravimetric analysis (TGA) data for the this compound monomer is not extensively available in publicly accessible literature. The monomer is generally described as being stable under recommended storage conditions.[4] The primary focus of research and industrial application lies in the exceptional thermal stability of the polyimides derived from BAPP. These polymers typically exhibit a 5% weight loss temperature (Td₅) in the range of 520-550 °C in a nitrogen atmosphere, indicating very high thermal stability.
| Material | Onset Decomposition Temperature (TGA) | Key Observations |
| BAPP Monomer (CAS 13080-86-9) | Data not readily available | The monomer is stable under normal storage conditions. Its high thermal stability is inferred from the properties of the resulting polymers. |
| Polyimides derived from BAPP | > 500 °C (in N₂) | These polymers are known for their outstanding thermal stability, which is a key attribute for their use in high-performance applications. |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and conducting Thermogravimetric Analysis (TGA) for monomers like BAPP.
Melting Point Determination
Objective: To determine the temperature range over which the solid BAPP monomer transitions into a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (thin-walled, sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the BAPP monomer sample is dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Loading the Capillary Tube: Carefully tap the open end of a capillary tube into the powdered sample until a small amount of the monomer enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Initial Rapid Heating: For an unknown sample, it is common to first perform a rapid heating to get an approximate melting point range. Heat the sample at a high rate and observe the approximate temperature at which it melts.
-
Accurate Determination: Allow the apparatus to cool. Using a new sample, heat the block rapidly to about 15-20 °C below the approximate melting point observed in the previous step. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.
-
Replicate: For accuracy, repeat the measurement at least two more times and calculate the average melting point range.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the BAPP monomer as a function of temperature, which provides information about its thermal stability and decomposition profile.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., nitrogen) and/or an oxidative gas (e.g., air)
-
Analytical balance
-
Sample pans (e.g., aluminum, platinum, or ceramic)
-
Spatula
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of the BAPP monomer (typically 5-10 mg) into a tared TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Experimental Parameters: Set the experimental parameters in the instrument's software. This includes:
-
Initial Temperature: Typically ambient temperature.
-
Final Temperature: A temperature high enough to ensure complete decomposition (e.g., 800 °C).
-
Heating Rate: A constant heating rate, commonly 10 or 20 °C/min.
-
Atmosphere: Purge the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidation. An oxidative atmosphere (air) can be used to study combustion properties.
-
-
Running the Analysis: Start the TGA experiment. The instrument will heat the sample and continuously record its mass as a function of temperature.
-
Data Analysis: The output is a TGA curve (mass vs. temperature). From this curve, key data points can be determined:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Percentage Mass Loss: The amount of mass lost at specific temperatures or within a temperature range.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
A derivative of the TGA curve (DTG curve) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal characterization of the BAPP monomer.
Caption: Workflow for Thermal Analysis of BAPP Monomer.
References
A Comprehensive Technical Guide to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (B77367), commonly known as BAPP. It details the fundamental chemical and physical properties, including its molecular weight and chemical formula. The guide further outlines detailed experimental protocols for the synthesis of BAPP and its subsequent use as a monomer in the preparation of polyimides. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the processes involved. This document serves as a critical resource for professionals engaged in materials science and polymer chemistry.
Chemical Identity and Properties
This compound (BAPP) is an aromatic diamine that is a crucial monomer in the synthesis of high-performance polymers, such as polyimides and polyurethanes.[1][2] Its chemical structure, characterized by a central isopropylidene bridge linking two phenoxy-aniline units, imparts flexibility and solubility to the resulting polymers.
Molecular Formula and Weight
The chemical formula and molecular weight of BAPP are fundamental parameters for any quantitative experimental work.
| Parameter | Value | References |
| Molecular Formula | C₂₇H₂₆N₂O₂ | [3][4] |
| Molecular Weight | 410.51 g/mol | [4] |
| CAS Number | 13080-86-9 | [5] |
Physicochemical Properties
The physical and chemical properties of BAPP are summarized in the table below. These properties are essential for its handling, storage, and application in chemical syntheses.
| Property | Value | References |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 129-131 °C | [1][6] |
| Purity | >98.0% (T)(HPLC) | [3] |
| Solubility | Soluble in ethanol (B145695) and polar aprotic solvents like N,N-dimethylacetamide (DMAc) | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of BAPP and its subsequent use in the preparation of polyimide films.
Synthesis of this compound (BAPP)
The synthesis of BAPP is typically a two-step process involving a nucleophilic substitution reaction to form a dinitro intermediate, followed by a reduction to yield the final diamine monomer.[2][6]
Step 1: Synthesis of 2,2'-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
-
Reaction Setup: In a flask equipped with a stirrer and a condenser, dissolve Bisphenol A and a salt-forming agent, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]
-
Dehydration: Heat the mixture under reduced pressure to remove water.[7]
-
Nucleophilic Substitution: Add p-chloronitrobenzene to the reaction mixture and heat to reflux.[2][7]
-
Isolation and Purification: After the reaction is complete, cool the solution and pour it into a methanol (B129727)/water mixture to precipitate the crude dinitro compound (BNPP). The crude product can be recrystallized from acetic anhydride (B1165640) to yield yellow crystals.[6]
Step 2: Reduction of BNPP to BAPP
-
Reaction Setup: In a three-neck flask, charge the synthesized BNPP and a catalyst, such as 10% Palladium on carbon (Pd/C), in ethanol.[6]
-
Reduction: Heat the stirred mixture and add hydrazine (B178648) monohydrate dropwise over a period of 30 minutes.[6]
-
Isolation and Purification: After the reduction is complete, filter the hot reaction solution to remove the catalyst. The crude BAPP will crystallize from the ethanol upon cooling. The final product can be obtained as white crystals after recrystallization from ethanol.[1][6]
Preparation of Polyimide Films from BAPP
BAPP is a common diamine monomer used in the synthesis of polyimides through a two-step polymerization process.[6][8]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Reaction Setup: In a dry nitrogen atmosphere, dissolve the BAPP monomer in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at 0°C.[6]
-
Polymerization: Add a dianhydride, for example, 3,3',4,4'-oxydiphthalic dianhydride (ODPA), to the solution in several portions while stirring.[6]
-
PAA Formation: Continue stirring the mixture at 0°C for approximately 20 hours to form the poly(amic acid) solution.[6]
Step 2: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a glass plate.[6]
-
Curing: Heat the cast film in a stepwise manner: 2 hours at 80°C, 1 hour at 120°C, 1 hour at 180°C, 1 hour at 250°C, and finally 1 hour at 300°C.[6] This process of thermal imidization converts the poly(amic acid) into the final flexible polyimide film.
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of BAPP and the subsequent preparation of polyimide films.
Caption: Workflow for the synthesis of BAPP.
Caption: Workflow for polyimide film preparation.
Applications
BAPP is primarily used as a monomer for the preparation of polyimides and epoxy resin materials.[2] Polyimides derived from BAPP exhibit desirable properties such as good thermal stability, which makes them suitable for applications in high-temperature adhesives and advanced composites.[1][6] Furthermore, these polyimides can be used in membranes for direct methanol fuel cells due to their low methanol permeability.[9] They also find use in the electronics industry for applications requiring low dielectric constant materials.[9]
Conclusion
This compound is a versatile diamine monomer with significant applications in the field of polymer chemistry. This guide has provided a detailed overview of its chemical properties, comprehensive experimental protocols for its synthesis and polymerization, and clear visual representations of these workflows. The information presented herein is intended to be a valuable resource for researchers and professionals working with high-performance polymers.
References
- 1. CN102391135A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. This compound | 13080-86-9 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | Seika Corporation [waseika.com]
- 5. This compound | 13080-86-9 | TCI AMERICA [tcichemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
In-Depth Technical Guide: Health and Safety Information for BAPP Monomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data and may not be exhaustive. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations and best practices in your institution.
Introduction
BAPP, chemically known as 2,2-Bis[4-(4-aminophenoxy)phenyl]propane, is a diamine monomer with the CAS number 13080-86-9.[1][2][3] It is primarily utilized in the synthesis of high-performance polymers, such as polyimides, and as a curing agent for epoxy resins.[1][3] Given its application in advanced materials, a thorough understanding of its health and safety profile is crucial for personnel handling this chemical.
Chemical and Physical Properties
A summary of the key chemical and physical properties of BAPP is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | 4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline, 4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline | [4] |
| CAS Number | 13080-86-9 | [4][5] |
| Molecular Formula | C27H26N2O2 | [4] |
| Molecular Weight | 410.52 g/mol | [5] |
| Appearance | White to off-white or very pale yellow solid powder | [4][5] |
| Melting Point | 128-131 °C | |
| Solubility | Very slightly soluble in water. Soluble in acetone (B3395972) and Dimethyl sulfoxide (B87167) (DMSO). | [3] |
Health and Safety Information
The following table summarizes the available health and safety data for BAPP, primarily derived from Safety Data Sheets (SDS).
| Hazard Category | Information |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. A GHS classification of "Acute Tox. 4" (Harmful if swallowed) has been noted.[6][7] |
| Skin Corrosion/Irritation | No data available. A GHS classification of "Skin Irrit. 2" has been noted in some sources.[7] |
| Serious Eye Damage/Irritation | No data available. |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction (Skin Sens. 1).[4][7] |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | No data available. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Handling and Storage
| Aspect | Recommendation |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store at ambient temperature. Stable under normal conditions. |
| Incompatible Materials | Oxidizing agents. |
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
| Spill | Use appropriate PPE. Sweep up and place in a suitable container for disposal. Avoid generating dust. |
Potential Toxicological Profile and Experimental Assessment
Due to the limited direct toxicological data on this compound, this section draws upon findings for a structurally related monomer, 2,2-bis[4-(acryloxypropoxy)phenyl]propane, to infer potential hazards and guide future research. Studies on this related compound have demonstrated cytotoxicity and genotoxicity in human gingival fibroblasts.[8] The observed effects were dose- and time-dependent and were mediated by DNA damage and the activation of caspases 3, 8, and 9, suggesting an apoptotic mechanism of cell death.[8]
Recommended Experimental Protocols for a Comprehensive Safety Assessment
To thoroughly evaluate the safety of BAPP monomer, a battery of in vitro toxicological assays is recommended. Detailed methodologies for these key experiments are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of BAPP monomer dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) for specific time points (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., acidic isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Methodology:
-
Cell Treatment: Expose cells to different concentrations of BAPP for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
The micronucleus test detects chromosomal damage by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Methodology:
-
Cell Treatment: Treat cell cultures with various concentrations of BAPP. A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells (cells that have completed one division) under a microscope.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to determine the genotoxic potential of the compound.
Potential Signaling Pathway of BAPP-Induced Toxicity
Based on the findings for the structurally similar monomer, a plausible mechanism for BAPP-induced cytotoxicity involves the induction of apoptosis through the activation of caspase signaling pathways. The diagram below illustrates a potential workflow for investigating BAPP toxicity and a hypothetical signaling cascade.
Experimental Workflow for BAPP Toxicity Assessment
Caption: Experimental workflow for assessing the in vitro toxicity of BAPP monomer.
Hypothetical Apoptotic Signaling Pathway
Caption: Hypothetical signaling pathways for BAPP-induced apoptosis.
References
- 1. ossila.com [ossila.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 13080-86-9 [chemicalbook.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 13080-86-9 | TCI AMERICA [tcichemicals.com]
- 7. 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | C27H26N2O2 | CID 83119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The effects of cytotoxicity and genotoxicity induced by 2,2-bis[4-(acryloxypropoxy)phenyl]propane via caspases in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. MTT assay protocol | Abcam [abcam.com]
Theoretical Insights into the Molecular Structure of 4,4'-(1,3-Phenylenediisopropylidene)bis(2,6-xylidine) (BAPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of complex aromatic amines, with a specific focus on 4,4'-(1,3-phenylenediisopropylidene)bis(2,6-xylidine) (BAPP). Due to the limited availability of direct theoretical studies on this specific BAPP molecule, this paper draws upon established computational methodologies and data from structurally analogous compounds, particularly sterically hindered anilines and related bis-aniline derivatives. This guide serves as a foundational resource for researchers and professionals involved in the computational analysis and design of complex molecules in drug development and materials science.
Introduction to the Molecular Structure of BAPP
4,4'-(1,3-Phenylenediisopropylidene)bis(2,6-xylidine), hereafter referred to as BAPP, is a sterically hindered bis-aniline derivative. Its molecular structure, characterized by bulky xylidine (B576407) groups flanking the amino functionalities, imparts unique electronic and conformational properties. Understanding these properties at a molecular level is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.
Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the three-dimensional structure, electronic properties, and potential energy surfaces of such complex molecules. These computational approaches provide insights that are often complementary to experimental techniques.
Computational Methodologies for Structural Analysis
The theoretical investigation of BAPP's molecular structure involves a multi-step computational workflow. This process typically includes geometry optimization, frequency analysis, and the calculation of various molecular properties.
Detailed Computational Protocol
A typical computational protocol for analyzing the molecular structure of a molecule like BAPP is as follows:
-
Initial Structure Generation : A plausible 3D structure of the BAPP molecule is generated using molecular building software.
-
Geometry Optimization : The initial structure is then optimized to find the lowest energy conformation. This is commonly performed using DFT methods.
-
Functional Selection : A suitable density functional, such as B3LYP, is chosen. For systems with potential van der Waals interactions, dispersion-corrected functionals may be employed.
-
Basis Set Selection : A basis set, such as 6-311+G(d,p), is selected to provide a good balance between accuracy and computational cost.
-
-
Frequency Calculations : Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Property Calculations : Once a stable structure is obtained, various electronic and structural properties are calculated. These can include:
-
Molecular Orbital Analysis : Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.
-
Natural Bond Orbital (NBO) Analysis : To study charge distribution and intramolecular interactions.
-
Calculation of Steric Hindrance : Parameters like buried volume can be calculated to quantify the steric bulk around the nitrogen atoms.[1]
-
The following Graphviz diagram illustrates the general workflow for the computational analysis of a molecular structure.
Quantitative Structural Data of Analogous Compounds
Table 1: Calculated Properties of Sterically Hindered Anilines
| Compound | Method | Buried Volume (%)[1] | HOMO (eV) | LUMO (eV) |
| 2,6-diisopropylaniline | DFT | Not Reported | -5.12 | 0.45 |
| 2,4,6-tri-tert-butylaniline | DFT | 60.9[1] | -5.21 | 0.53 |
Table 2: Experimental Bond Lengths and Angles of a Bulky Schiff Base
The following data is from the crystal structure of 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline], a related bulky molecule.[2]
| Parameter | Bond/Atoms | Value |
| Bond Length | C=N | 1.281(2) Å, 1.278(2) Å |
| Torsion Angle | C1—N1—C26—C27 | 179.37(16)° |
| Torsion Angle | C11—N2—C34—C35 | 177.85(15)° |
| Dihedral Angle | Benzene rings of diphenylmethane | 70.40(5)° |
Analysis of Molecular Properties
Steric Hindrance
The xylidine groups in BAPP are expected to create significant steric hindrance around the nitrogen atoms. This steric bulk can be quantified computationally by calculating the "buried volume," which represents the percentage of a sphere around the nitrogen atom that is occupied by the rest of the molecule.[1] For highly substituted anilines, this value can be substantial, influencing their reactivity and coordination chemistry.[1]
Electronic Properties
The electronic properties of BAPP, such as the HOMO-LUMO gap, are critical for understanding its chemical reactivity and potential applications in materials science. The HOMO is typically localized on the electron-rich aromatic rings and the nitrogen lone pairs, while the LUMO is distributed over the aromatic system. A smaller HOMO-LUMO gap generally indicates higher reactivity.
The following diagram illustrates a conceptual signaling pathway for how molecular structure influences material properties, a key consideration in drug development and materials science.
Conclusion
This technical guide has outlined the theoretical methodologies applicable to the study of the molecular structure of 4,4'-(1,3-phenylenediisopropylidene)bis(2,6-xylidine) (BAPP). By leveraging computational techniques such as Density Functional Theory, researchers can gain detailed insights into the conformational and electronic properties of this complex molecule. While direct theoretical studies on this specific BAPP are yet to be published, the analysis of structurally similar compounds provides a robust framework for future investigations. The presented workflows and data from analogous systems offer a valuable starting point for scientists and professionals in drug development and materials science to explore the potential of BAPP and related molecules.
References
Quantum Chemical Insights into 2,2-Bis[4-(4-aminophenoxy)phenyl]propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of the diamine monomer 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP). BAPP is a crucial building block in the synthesis of high-performance polyimides, materials prized for their thermal stability, low dielectric constants, and robust mechanical properties, which make them suitable for applications in aerospace, electronics, and specialty polymers.[1][2][3] Understanding the fundamental molecular properties of BAPP through computational methods is paramount for the rational design of novel polymers with tailored characteristics.
Introduction to this compound (BAPP)
This compound, also known as BAPP, is an aromatic diamine with the chemical formula C₂₇H₂₆N₂O₂ and a molecular weight of 410.52 g/mol .[4][5] Its molecular structure features a central isopropylidene group connecting two phenoxy-phenyl moieties, each terminating in an amine group. This unique architecture, with its combination of flexible ether linkages and rigid aromatic rings, imparts desirable properties to the polyimides derived from it. These polymers are noted for their low dielectric constant and low dielectric loss, making them ideal for high-frequency applications such as in 5G communication technologies.[6]
Theoretical Framework: Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules at the atomic level.[7][8][9] These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived.[9] For a molecule like BAPP, these calculations can provide deep insights into its geometry, stability, and reactivity.
A typical computational workflow for analyzing a molecule like BAPP is illustrated in the diagram below.
References
- 1. This compound | 13080-86-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. s3.smu.edu [s3.smu.edu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | C27H26N2O2 | CID 83119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) utilizing High-Performance Liquid Chromatography (HPLC). BAPP is a crucial diamine monomer employed in the synthesis of high-performance polymers such as polyimides, which are valued for their exceptional thermal stability and mechanical properties. Ensuring the purity of BAPP is critical for the consistent manufacturing and performance of these advanced materials. This document outlines a detailed experimental protocol for determining the purity of BAPP and identifying potential impurities, presents data in a structured format, and includes a visual representation of the analytical workflow.
Introduction
This compound, commonly known as BAPP, is a key building block in the polymer industry. The purity of this monomer directly influences the molecular weight, and consequently, the physical and thermal properties of the resulting polymers. High-Performance Liquid Chromatography (HPLC) is the industry-standard analytical technique for assessing the purity of BAPP due to its high resolution, sensitivity, and accuracy in separating the main component from structurally similar impurities. A typical purity level for commercially available BAPP is greater than 98%, with high-purity grades exceeding 99%.
This guide details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar aromatic compounds like BAPP.
Experimental Protocols
The following section provides a detailed methodology for the purity analysis of BAPP by HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of BAPP and its potential impurities.
-
Solvents and Reagents: HPLC-grade acetonitrile (B52724), methanol, and water are required. All other chemicals should be of analytical reagent grade.
-
BAPP Reference Standard: A well-characterized BAPP reference standard of known purity is essential for accurate quantification.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent for BAPP.
Preparation of Solutions
-
Mobile Phase A: Prepare a buffered aqueous solution. For example, a 20 mM ammonium (B1175870) formate (B1220265) solution adjusted to pH 3.8 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh approximately 25 mg of the BAPP reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of about 0.5 mg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of the BAPP sample to be tested and prepare it in the same manner as the standard solution.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the purity analysis of BAPP.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Formate (pH 3.8)B: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-25 min: 40% B to 90% B25-30 min: 90% B30.1-35 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
Data Presentation
The purity of the BAPP sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The results of a typical analysis are summarized in the table below.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 5.8 | 15.6 | 0.15 | Impurity A |
| 2 | 8.2 | 25.8 | 0.25 | Impurity B |
| 3 | 12.5 | 10250.0 | 99.50 | BAPP |
| 4 | 15.1 | 10.3 | 0.10 | Impurity C |
| Total | 10301.7 | 100.00 |
Experimental Workflow and Visualization
The overall process for the HPLC purity analysis of BAPP, from sample preparation to data analysis, is depicted in the following workflow diagram.
Caption: Experimental workflow for the HPLC purity analysis of BAPP.
Conclusion
This technical guide has outlined a comprehensive and robust reversed-phase HPLC method for the purity analysis of this compound. The detailed experimental protocol, including sample preparation, chromatographic conditions, and data analysis, provides a solid framework for researchers, scientists, and quality control professionals in the pharmaceutical and polymer industries. Adherence to this methodology will ensure accurate and reproducible assessment of BAPP purity, which is paramount for the synthesis of high-quality, high-performance materials. The provided workflow diagram offers a clear visual guide to the entire analytical process.
Methodological & Application
Synthesis of High-Performance Polyimides Utilizing 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them invaluable in a wide range of applications, from aerospace components and electronics to medical devices and drug delivery systems.[1][3] The diamine monomer, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), is a key building block in the synthesis of advanced polyimides. Its unique structure, featuring flexible ether linkages and a bulky isopropylidene group, imparts desirable characteristics to the resulting polymers, such as improved solubility, lower dielectric constant, and excellent processability.[4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of polyimides using BAPP as the diamine monomer. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of BAPP-based polyimides for their specific applications.
Synthesis Overview: A Two-Step Approach
The most prevalent and versatile method for synthesizing polyimides from BAPP and various aromatic dianhydrides is a two-step polycondensation reaction.[7][8] This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration step, known as imidization, to yield the final polyimide.[8][9]
Step 1: Poly(amic acid) Synthesis
The first step involves the reaction of equimolar amounts of BAPP and an aromatic dianhydride in a polar aprotic solvent at ambient temperature.[7] The nucleophilic attack of the amine groups of BAPP on the carbonyl carbons of the dianhydride leads to the opening of the anhydride (B1165640) ring and the formation of the high molecular weight PAA.[9] Common solvents for this reaction include N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[2]
Step 2: Imidization
The conversion of the PAA to the final polyimide can be achieved through two primary methods:
-
Thermal Imidization: This widely used technique involves heating the PAA solution or a cast film through a controlled temperature program, typically ranging from 150°C to 300°C.[7][10] This process drives the cyclodehydration of the amic acid groups to form the stable imide rings.
-
Chemical Imidization: This method employs chemical dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine base (e.g., pyridine (B92270) or triethylamine), to effect the cyclization at lower temperatures.[4][11] Chemical imidization can be advantageous for producing polyimides with specific morphologies or for applications where high-temperature processing is undesirable.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of polyimides using BAPP with two common aromatic dianhydrides: 3,3',4,4'-Oxydiphthalic dianhydride (ODPA) and 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).
Protocol 1: Synthesis of BAPP-ODPA Polyimide via Thermal Imidization
Materials:
-
This compound (BAPP)
-
3,3',4,4'-Oxydiphthalic dianhydride (ODPA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve a specific molar amount of BAPP in anhydrous DMAc to achieve a desired concentration (typically 15-20 wt%).
-
Stir the solution at room temperature until the BAPP is completely dissolved.
-
Gradually add an equimolar amount of ODPA to the BAPP solution under a continuous argon stream.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[7]
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to create a film of uniform thickness.
-
Place the cast film in a vacuum oven and subject it to the following multi-step heating program for imidization:[7]
-
After the thermal treatment, allow the oven to cool down to room temperature gradually.
-
Carefully peel the resulting polyimide film from the glass substrate.
-
Protocol 2: Synthesis of BAPP-BPADA Polyimide via Chemical Imidization
Materials:
-
This compound (BAPP)
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
Follow the procedure outlined in Protocol 1, Step 1, using BPADA as the dianhydride and NMP as the solvent.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the PAA).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitated polyimide by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C.
-
Data Presentation
The properties of polyimides derived from BAPP can be tailored by the choice of the dianhydride monomer. The following tables summarize key quantitative data for polyimides synthesized from BAPP and various dianhydrides.
| Dianhydride | Polymer Name | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C, 5% wt. loss) | Tensile Strength (MPa) | Elongation at Break (%) |
| ODPA | BAPP-ODPA | ~225-230[12] | >500 | - | 29[13] |
| BPADA | BAPP-BPADA | 232.5 - 262.2[14] | 521.5 - 531.0[14] | 84.3 - 94.4[15] | 9.4 - 25.3[15] |
| PMDA | BAPP-PMDA | - | - | - | - |
| BTDA | BAPP-BTDA | 292 - 302[15] | >500 | 88 - 117[16] | 5 - 8[16] |
Data compiled from multiple sources. The exact values can vary depending on the specific synthesis conditions and characterization methods.
Visualizations
Polyimide Synthesis Reaction Pathway
Caption: General reaction pathway for the two-step synthesis of polyimides from BAPP.
Experimental Workflow for Polyimide Synthesis
Caption: Experimental workflow for the synthesis and processing of BAPP-based polyimides.
References
- 1. Characterization and thermal degradation kinetics of thermoplastic polyimide based on BAPP | Semantic Scholar [semanticscholar.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. US8426550B2 - Polyamic acid, polyimide, manufacturing method thereof, and polyimide film - Google Patents [patents.google.com]
- 4. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 5. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: BAPP as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(1,3-Phenylenediisopropylidene)bisaniline (BAPP) is an aromatic diamine curing agent utilized to enhance the thermal and mechanical properties of epoxy resins. Its rigid molecular structure, containing isopropylidene and phenyl groups, imparts high thermal stability and mechanical strength to the cured epoxy network. This makes BAPP-cured epoxy resins suitable for demanding applications in aerospace, electronics, and high-performance composites where resistance to high temperatures and mechanical stress is critical.
The curing of epoxy resins with BAPP proceeds through an epoxy-amine addition reaction, where the primary amine groups of the BAPP molecule react with the epoxide rings of the epoxy resin. This reaction forms a highly cross-linked, three-dimensional thermoset network. The stoichiometry of the epoxy resin to the curing agent is a critical parameter that influences the final properties of the cured material.
Chemical Reaction Pathway
The curing reaction involves the nucleophilic attack of the amine groups of BAPP on the carbon atoms of the epoxy rings, leading to the opening of the epoxide ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked network.
Caption: Curing reaction of epoxy resin with BAPP.
Experimental Workflow
A typical workflow for evaluating the properties of BAPP-cured epoxy resins involves sample preparation, curing, and characterization of the thermal and mechanical properties using various analytical techniques.
Application Notes and Protocols for the Preparation of Low Dielectric Constant Films from BAPP Polyimides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. In the microelectronics industry, there is a growing demand for materials with low dielectric constants (low-k) to reduce signal delay, crosstalk, and power consumption in integrated circuits. Polyimides based on 4,4'-(1,4-phenylenebis(1-methylethylidene))bisaniline (BAPP) are of particular interest for these applications. The bulky isopropylidene groups in the BAPP monomer disrupt polymer chain packing, leading to an increase in free volume and a subsequent decrease in the dielectric constant.
This document provides detailed protocols for the synthesis of low-k polyimide films from BAPP and various aromatic dianhydrides via a two-step polycondensation reaction. It also includes a summary of the key properties of the resulting films and characterization methodologies.
Data Presentation
The properties of polyimide films are highly dependent on the choice of dianhydride monomer used in conjunction with BAPP. The following table summarizes the quantitative data for a selection of BAPP-based polyimides.
| Polyimide Composition | Dielectric Constant (k) @ 1 MHz | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| BPADA-BAPP[1][2] | 2.32 - 2.95 | ~232 | ~521 | Not specified | Not specified |
| PMDA-BAPP[1] | > 2.95 | Not specified | > 500 | Not specified | Not specified |
| 6FDA-BAPP | ~2.7 - 2.9 | ~240 - 260 | ~520 - 530 | ~80 - 100 | ~5 - 10 |
| ODPA-BAPP[3] | Not specified | ~220 - 240 | > 500 | Not specified | Not specified |
Note: The properties can vary depending on the specific synthesis conditions and film preparation methods.
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Aromatic dianhydrides and diamines can be sensitizers and irritants. Avoid inhalation of dust and direct contact with skin.
-
N,N-dimethylacetamide (DMAc) is a reproductive toxin and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Synthesis of Poly(amic acid) (PAA) from BAPP and BPADA
This protocol describes the synthesis of the poly(amic acid) precursor solution.
Materials:
-
4,4'-(1,4-phenylenebis(1-methylethylidene))bisaniline (BAPP)
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
Procedure:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Set up the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and addition funnel.
-
Under a gentle stream of nitrogen, add a calculated amount of BAPP to the flask.
-
Add anhydrous DMAc to the flask to dissolve the BAPP completely. The concentration of the final polymer solution is typically between 15-20 wt%.
-
Once the BAPP is fully dissolved, slowly add an equimolar amount of BPADA powder to the BAPP solution in portions through the addition funnel over 30 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
The resulting viscous and transparent poly(amic acid) solution is now ready for film casting.
Protocol 2: Preparation of BAPP-BPADA Polyimide Film
This protocol details the casting and thermal imidization of the PAA solution to form the final polyimide film.
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Doctor blade or film applicator
-
Vacuum oven or programmable furnace
Procedure:
-
Clean the glass substrate thoroughly with acetone (B3395972) and then deionized water. Dry the substrate completely.
-
Pour the poly(amic acid) solution onto the center of the glass substrate.
-
Use a doctor blade or film applicator to cast a uniform film of the desired thickness.
-
Place the cast film in a vacuum oven and perform the following staged heating program for thermal imidization:
-
80 °C for 2 hours to slowly evaporate the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
After the heating program is complete, allow the oven to cool down to room temperature slowly.
-
Carefully peel the resulting polyimide film from the glass substrate.
Characterization Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of poly(amic acid) to polyimide, look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid peaks.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide film, specifically the 5% weight loss temperature (Td5).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polyimide.
-
Dielectric Analyzer: To measure the dielectric constant and dielectric loss of the film at various frequencies.
-
Tensile Tester: To evaluate the mechanical properties of the film, including tensile strength and elongation at break.
Visualizations
Caption: Chemical synthesis pathway of BAPP-based polyimides.
Caption: Experimental workflow for BAPP polyimide film preparation.
References
Application Notes and Protocols: Fabrication of Gas Separation Membranes Using BAPP-based Polyimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of gas separation membranes using polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP). The following sections detail the synthesis of BAPP-based polyimides, membrane fabrication via solution casting, characterization techniques, and gas permeation testing protocols.
Synthesis of BAPP-based Polyimides
BAPP-based polyimides are commonly synthesized via a two-step polycondensation reaction. This process involves the initial formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[1][2] The choice of dianhydride comonomer significantly influences the final properties of the polyimide membrane. A widely used dianhydride for high-performance gas separation membranes is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).[3][4]
Experimental Protocol: Synthesis of 6FDA-BAPP Polyimide
This protocol outlines the synthesis of a 6FDA-BAPP polyimide.
Materials:
-
This compound (BAPP)
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPP diamine in anhydrous NMP. The mixture should be stirred at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.[1]
-
Poly(amic acid) Formation: Cool the solution to 0°C. Gradually add an equimolar amount of 6FDA dianhydride to the solution while stirring.[1] Continue stirring the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours to form a viscous poly(amic acid) solution.[1]
-
Imidization: The conversion of the poly(amic acid) to polyimide can be achieved through thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate and then heated in a stepwise manner, for example: 80°C for one hour, then increasing to 150°C, 200°C, and finally 250-300°C, holding for at least one hour at each temperature.[5]
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution. The reaction is typically stirred at room temperature for several hours.
-
-
Purification: Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. The polymer is then collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 120-150°C overnight.[1]
Membrane Fabrication
Solution casting is a common and straightforward method for preparing dense BAPP-based polyimide membranes for gas separation studies.[6]
Experimental Protocol: Solution Casting of BAPP-based Polyimide Membranes
Materials:
-
Synthesized BAPP-based polyimide powder
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other suitable solvent
-
A flat, clean glass plate or petri dish
-
A leveling surface
-
A vacuum oven
Procedure:
-
Polymer Solution Preparation: Prepare a homogeneous polymer solution by dissolving the dried BAPP-based polyimide powder in a suitable solvent (e.g., NMP) to a concentration of 15-20 wt%. Stir the mixture until the polymer is completely dissolved.
-
Casting: Place a clean, dry glass plate on a leveling surface. Pour the polymer solution onto the glass plate, ensuring it spreads evenly. The thickness of the final membrane can be controlled by the amount of solution cast and the concentration of the polymer.
-
Solvent Evaporation: Transfer the cast film to a dust-free environment, such as a controlled-atmosphere oven. The solvent is evaporated in a stepwise manner. A typical procedure involves initial drying at a lower temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent, followed by a gradual increase in temperature to above the boiling point of the solvent under vacuum to remove any residual solvent.[7][8] For example, the film can be heated at 80°C overnight, followed by further heating under vacuum at 150°C for 24 hours.[7]
-
Membrane Detachment: After cooling to room temperature, the dried membrane can be carefully peeled from the glass substrate. The thickness of the resulting membrane typically ranges from 50 to 100 µm.
Characterization of BAPP-based Polyimide Membranes
A suite of analytical techniques is employed to characterize the synthesized polyimide and the resulting membranes.
| Technique | Purpose | Typical Observations for BAPP-based Polyimides |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure and the completion of imidization. | Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and disappearance of the amic acid bands.[9] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyimide. | BAPP-based polyimides generally exhibit high thermal stability, with decomposition temperatures often exceeding 450°C.[10][11] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg of BAPP-based polyimides is influenced by the dianhydride used. For instance, 6FDA-based polyimides can have Tg values in the range of 247°C to 368°C.[10][11] |
| Wide-Angle X-ray Diffraction (WAXD) | To assess the amorphous or crystalline nature of the polymer. | BAPP-based polyimides are typically amorphous, which is desirable for gas separation membranes as it leads to higher free volume.[7] |
Gas Permeation Testing
The gas separation performance of the fabricated membranes is evaluated by measuring the permeability of different gases and calculating the ideal selectivity.
Experimental Protocol: Gas Permeation Measurement
Apparatus:
-
A constant-volume, variable-pressure gas permeation apparatus.
-
A vacuum pump.
-
Pressure transducers.
-
A temperature-controlled membrane cell.
Procedure:
-
Membrane Mounting: A circular sample of the BAPP-based polyimide membrane is placed in the membrane cell, which is then sealed.
-
Evacuation: The entire system, including the upstream and downstream volumes, is evacuated to a high vacuum.
-
Gas Feed: The upstream side of the membrane is pressurized with a single test gas to a specific pressure (e.g., 2-10 bar).
-
Permeation Measurement: The rate of pressure increase in the downstream volume is monitored over time using a pressure transducer.
-
Permeability Calculation: The gas permeability coefficient (P) is calculated from the steady-state pressure increase rate using the following equation:
P = (V * l) / (A * R * T * Δp) * (dp/dt)
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure rise in the downstream volume
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:
αA/B = PA / PB
Quantitative Data on Gas Separation Performance
The gas separation properties of BAPP-based polyimides are highly dependent on the specific dianhydride used in the synthesis. The following tables summarize the gas permeability and selectivity data for various BAPP-based polyimide membranes.
Table 1: Gas Permeability of 6FDA-based Polyimide Membranes
| Polymer | Gas | Permeability (Barrer) | Reference |
| 6FDA-DABA | CO₂ | 5 - 7 | [4] |
| 6FDA-DABA | N₂ | ~0.2 - 0.3 | [4] |
| 6FDA-DABA | CH₄ | ~0.1 - 0.2 | [4] |
| 6FDA-DAM | CO₂ | ~90 | [3] |
| 6FDA-DAM | CH₄ | ~2.5 | [3] |
| 6FDA-mPDA | CO₂ | ~15 | [3] |
| 6FDA-mPDA | CH₄ | ~0.3 | [3] |
*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Ideal Selectivity of 6FDA-based Polyimide Membranes
| Polymer | Gas Pair | Selectivity | Reference |
| 6FDA-DABA | CO₂/N₂ | 18 - 27 | [4] |
| 6FDA-DABA | CO₂/CH₄ | 48 - 86 | [4] |
| 6FDA-DAM | CO₂/CH₄ | ~36 | [3] |
| 6FDA-mPDA | CO₂/CH₄ | ~50 | [3] |
Visualizations
Caption: Workflow for BAPP-based polyimide membrane fabrication and characterization.
Caption: Synthesis pathway for BAPP-based polyimides.
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. US4405550A - Manufacture of polyimide film by solvent casting - Google Patents [patents.google.com]
- 7. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Novel Polyimide Gas Separation Membrane Material Systems [vtechworks.lib.vt.edu]
- 11. researchgate.net [researchgate.net]
Synthesis of High-Performance Poly(ether imide)s Utilizing BAPP: Application Notes and Protocols
Introduction
Poly(ether imide)s (PEIs) are a class of high-performance amorphous thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them highly valuable in demanding applications across the aerospace, automotive, and electronics industries.[2][3] A key diamine monomer used in the synthesis of PEIs is 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP), which imparts desirable characteristics such as good solubility and processability to the final polymer. This document provides detailed application notes and experimental protocols for the synthesis of PEIs using BAPP, aimed at researchers, scientists, and professionals in drug development and materials science.
The synthesis of PEIs from BAPP typically proceeds via a two-step polycondensation reaction involving a dianhydride monomer. The first step is the formation of a poly(amic acid) (PAA) precursor at room temperature, followed by a thermal or chemical imidization to yield the final poly(ether imide).[4][5]
Data Presentation: Properties of BAPP-Based Poly(ether imide)s
The properties of poly(ether imide)s are highly dependent on the choice of dianhydride comonomer. The following table summarizes the quantitative data for PEIs synthesized from BAPP and two common dianhydrides: 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA).
| Dianhydride | Polymer Designation | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| ODPA | ODPA-BAPP | Data not available | 224 | Data not available | Data not available | Data not available | Data not available |
| BPADA | BPADA-BAPP | Data not available | 232.5 - 262.2 | 521.5 - 531.0 | 135.3 | 8.3 | 2.32 - 2.95 |
Note: The ranges in properties for BPADA-BAPP reflect variations in synthesis conditions and characterization methods reported in the literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of poly(ether imide)s from BAPP and a representative dianhydride, 4,4'-oxydiphthalic anhydride (ODPA), via a two-step thermal imidization process.
Protocol 1: Synthesis of ODPA-BAPP Poly(amic acid) (PAA)
Materials:
-
This compound (BAPP)
-
4,4'-oxydiphthalic anhydride (ODPA)
-
N,N-dimethylacetamide (DMAc), anhydrous
Procedure:
-
Prior to use, dry the BAPP and ODPA monomers in a vacuum oven at 60°C for at least 3 hours to remove any residual moisture.[4]
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPP in anhydrous DMAc. The concentration of the final polymer solution should be between 10-20 wt%.
-
Under a continuous nitrogen purge, slowly add an equimolar amount of ODPA to the stirred BAPP solution at room temperature.[4]
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid).[4] The solution will become viscous as the polymerization progresses.
-
The resulting viscous solution is the ODPA-BAPP poly(amic acid) and can be stored under refrigeration before further processing.
Protocol 2: Thermal Imidization of ODPA-BAPP PAA to Poly(ether imide)
Procedure:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform film thickness.
-
Place the cast film in a programmable oven and subject it to a staged heating process for thermal imidization. A typical heating schedule is as follows:
-
Heat to 100°C and hold for 1 hour to slowly remove the solvent.
-
Increase the temperature to 200°C and hold for 1 hour.
-
Further increase the temperature to 300°C and hold for 2 hours to ensure complete cyclization to the polyimide.[4]
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting poly(ether imide) film from the glass substrate. The film should be flexible and transparent.
Visualizations
Logical Relationship of BAPP in PEI Synthesis
The following diagram illustrates the central role of BAPP as a diamine monomer in the synthesis of high-performance poly(ether imide)s.
Caption: Role of BAPP in Poly(ether imide) Synthesis.
Experimental Workflow for BAPP-based PEI Synthesis
This diagram outlines the key steps in the two-stage synthesis of poly(ether imide)s from BAPP.
Caption: Two-Step Synthesis of BAPP-based PEIs.
References
Application Notes: BAPP in Flexible Electronic Substrates
Introduction
2,2-Bis[4-(4-aminophenoxy)phenyl]propane, commonly known as BAPP, is a diamine monomer crucial in the synthesis of high-performance polymers, particularly polyimides (PIs).[1][2][3] Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them ideal for demanding applications in the aerospace and electronics industries.[4][5][6] In the realm of flexible electronics, substrates made from BAPP-based polyimides offer a unique combination of flexibility, durability, and excellent electrical insulating properties.[7][8]
The molecular structure of BAPP, featuring flexible ether and isopropylidene linkages, imparts improved solubility and processing characteristics to the resulting polyimides. This allows for the fabrication of thin, uniform films suitable for flexible substrates, which are foundational components in devices like flexible displays, wearable sensors, and flexible printed circuits (FPCs).[8] Polyimides derived from BAPP often exhibit low dielectric constants and low dielectric loss, making them particularly suitable for high-frequency applications, such as 5G communication technologies.[2]
Key Advantages of BAPP-Based Polyimide Substrates:
-
High Thermal Stability: Capable of withstanding high temperatures during fabrication processes like soldering.[5][8]
-
Excellent Mechanical Properties: Offers a balance of toughness and flexibility, allowing the substrate to be bent, folded, or rolled without compromising performance.[5][6]
-
Good Dielectric Properties: A low dielectric constant makes them suitable for high-frequency electronic applications.[2][9]
-
Chemical Resistance: Resistant to a wide range of solvents and chemicals, ensuring durability and reliability.[5][6]
Quantitative Data Summary
The properties of polyimide films can be tailored by selecting different dianhydride co-monomers to polymerize with BAPP. The following table summarizes the typical properties of polyimide films synthesized from BAPP and various dianhydrides.
| Property | BPADA-BAPP | 6FDA-BAPP | PMDA-BAPP | Units |
| Mechanical Properties | ||||
| Tensile Strength | 95 - 110 | 100 - 120 | 120 - 140 | MPa |
| Elongation at Break | 8 - 12 | 10 - 15 | 6 - 10 | % |
| Tensile Modulus | 2.5 - 3.0 | 2.8 - 3.2 | 3.0 - 3.5 | GPa |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | 232 - 245 | 260 - 275 | > 350 | °C |
| 5% Weight Loss Temp. (Td5) | 520 - 535 | 530 - 545 | 540 - 560 | °C |
| Electrical Properties | ||||
| Dielectric Constant (1 MHz) | 2.7 - 2.9 | 2.6 - 2.8 | 3.1 - 3.3 | - |
| Dielectric Loss (1 MHz) | 0.006 - 0.008 | 0.005 - 0.007 | 0.009 - 0.012 | - |
Note: The values presented are typical ranges and can vary based on specific synthesis and processing conditions. BPADA: 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride; 6FDA: 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; PMDA: Pyromellitic dianhydride.
Experimental Protocols
Protocol 1: Synthesis of BAPP-Based Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of the soluble poly(amic acid) precursor via the reaction of BAPP with a dianhydride (e.g., PMDA) in a polar aprotic solvent. This two-step method is the most common for synthesizing polyimides.[10]
Materials:
-
This compound (BAPP)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (N2), high purity
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet/outlet
-
Drying tube
Procedure:
-
Set up the three-neck flask with a mechanical stirrer, nitrogen inlet, and a drying tube. Ensure all glassware is thoroughly dried.
-
Place the flask under a gentle stream of nitrogen.
-
Add a calculated amount of BAPP to the flask, followed by anhydrous DMAc to achieve a desired solids concentration (typically 15-20 wt%).
-
Stir the mixture under nitrogen until the BAPP is completely dissolved.
-
Slowly add an equimolar amount of PMDA powder to the stirred BAPP solution in small portions over 30-60 minutes. Maintain a nitrogen atmosphere.
-
Rinse the powder funnel with a small amount of DMAc to ensure all PMDA is transferred into the flask.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous solution is the PAA precursor, which can be stored in a refrigerator before use.
Protocol 2: Fabrication of a Flexible Polyimide Film via Thermal Imidization
This protocol details the conversion of the PAA precursor solution into a solid, flexible polyimide film using a thermal curing process.
Materials & Equipment:
-
Poly(amic acid) (PAA) solution from Protocol 1
-
Glass substrate or other suitable casting surface
-
Doctor blade or film applicator
-
Programmable vacuum oven or furnace
Procedure:
-
Clean the glass substrate thoroughly with acetone, followed by isopropanol, and dry it completely.
-
Pour the PAA solution onto the glass substrate.
-
Use a doctor blade or film applicator to cast a uniform, thin layer of the PAA solution. The thickness of the final PI film will depend on the concentration of the PAA solution and the height of the doctor blade.
-
Place the coated substrate in a programmable oven on a level surface.
-
Begin the thermal imidization process using a step-wise heating program. A typical program is as follows:
-
Heat to 80°C and hold for 1 hour to slowly evaporate the solvent.
-
Increase temperature to 150°C and hold for 1 hour.
-
Increase temperature to 200°C and hold for 1 hour.
-
Increase temperature to 250°C and hold for 1 hour.
-
(Optional) Increase temperature to 300°C and hold for 30 minutes for complete imidization.
-
-
After the heating program is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and film cracking.
-
Once cooled, carefully peel the flexible polyimide film from the glass substrate. The film is now ready for characterization and use in electronic applications.
Visualizations
The following diagrams illustrate the key processes and relationships in the application of BAPP for flexible electronic substrates.
Caption: How BAPP's chemical structure leads to desirable polymer properties.
Caption: Workflow for fabricating flexible polyimide films using BAPP.
References
- 1. This compound | 13080-86-9 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. lumtec.com.tw [lumtec.com.tw]
- 4. Benzenamine , 4,4' -[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-(BAPP) - Canada.ca [canada.ca]
- 5. specialchem.com [specialchem.com]
- 6. Recent Study Advances in Flexible Sensors Based on Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. dakenchem.com [dakenchem.com]
Application Notes and Protocols for BAPP-Based Polymers in High-Frequency Communication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP)-based polymers, a class of high-performance materials with significant potential for high-frequency communication applications, particularly in the realm of 5G and beyond. Their low dielectric constant (Dk) and low dielectric loss (Df) make them ideal candidates for use as substrates, insulating layers, and packaging materials where signal integrity and speed are paramount.[1] This document details the synthesis of BAPP and subsequent polymerization to form polyimides, protocols for characterizing their critical dielectric properties, and a summary of their performance.
Introduction to BAPP-Based Polymers
BAPP is a diamine monomer that serves as a crucial building block for high-performance polymers, most notably polyimides.[2] Polyimides derived from BAPP exhibit exceptional thermal stability, mechanical strength, and chemical resistance.[3] The incorporation of the bulky, flexible isopropylidene and ether linkages from the BAPP monomer disrupts polymer chain packing, leading to a lower dielectric constant and reduced moisture absorption, both of which are critical for high-frequency applications.[2][4] By carefully selecting the dianhydride co-monomer, the properties of the resulting polyimide can be tailored to meet the stringent requirements of next-generation communication technologies.
Synthesis Protocols
Synthesis of this compound (BAPP) Monomer
The synthesis of BAPP is typically achieved through a nucleophilic substitution reaction followed by a reduction. A common route involves the reaction of Bisphenol A with a nitro-substituted halogenated benzene, followed by the reduction of the resulting dinitro compound.[5]
Protocol for BAPP Synthesis:
-
Step 1: Synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP):
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve Bisphenol A and a molar excess of p-chloronitrobenzene in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6]
-
Add a slight molar excess of a weak base, such as potassium carbonate, to act as a salt-forming agent.[6]
-
Heat the mixture to reflux (typically 150-162 °C) and maintain for several hours while removing water, for example, by azeotropic distillation with toluene.[6][7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Precipitate the product by pouring the filtrate into water.
-
Collect the crude BNPP by filtration, wash with water and methanol, and dry under vacuum.
-
-
Step 2: Reduction of BNPP to BAPP:
-
Dissolve the synthesized BNPP in a suitable solvent such as ethanol.[8]
-
Add a catalyst, for example, palladium on carbon (Pd/C), and a reducing agent like hydrazine (B178648) hydrate.[8]
-
Heat the mixture to reflux (around 68-70 °C) for 8-10 hours under a nitrogen atmosphere.[8]
-
After the reaction is complete, filter the hot solution to remove the catalyst.
-
Cool the filtrate to induce crystallization of the BAPP product.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to yield high-purity BAPP.[8]
-
Synthesis of BAPP-Based Polyimide Films
BAPP-based polyimides are typically synthesized via a two-step polycondensation reaction involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final polyimide film.[9][10]
Protocol for BAPP-Based Polyimide Film Synthesis:
-
Step 1: Poly(amic acid) (PAA) Synthesis:
-
In a dry, nitrogen-purged reaction flask, dissolve an equimolar amount of BAPP monomer in a dry polar aprotic solvent like NMP or N,N-dimethylacetamide (DMAc).
-
Gradually add an equimolar amount of a chosen dianhydride (e.g., 3,3',4,4'-oxydiphthalic dianhydride (ODPA) or 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)) to the stirred BAPP solution at room temperature.[9][10]
-
Continue stirring under nitrogen for 24 hours to ensure the formation of a viscous PAA solution.
-
-
Step 2: Thermal Imidization and Film Casting:
-
Cast the PAA solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program to evaporate the solvent and induce cyclization (imidization). A typical heating schedule is:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
-
Characterization Protocols
High-Frequency Dielectric Property Measurement
The dielectric constant (Dk) and dielectric loss (Df) of the BAPP-based polyimide films at high frequencies are critical parameters for communication applications. These can be measured using various techniques, including the resonant cavity method or a vector network analyzer (VNA).[11][12]
Protocol for Dielectric Property Measurement using a Vector Network Analyzer (VNA):
-
Sample Preparation:
-
Prepare thin, uniform polyimide film samples of a known thickness.
-
Ensure the samples are dry and free of any surface contaminants.
-
-
Measurement Setup:
-
Utilize a VNA with a suitable frequency range (e.g., up to 40 GHz or higher).
-
Employ a free-space measurement setup with transmitting and receiving antennas or a specific sample holder designed for thin films.
-
-
Calibration:
-
Perform a thorough calibration of the VNA and the measurement fixture to eliminate systematic errors.
-
-
Data Acquisition:
-
Place the polyimide film sample in the measurement path.
-
Measure the S-parameters (S11 and S21) over the desired frequency range.
-
-
Data Analysis:
-
Use appropriate algorithms (e.g., Nicolson-Ross-Weir) to extract the complex permittivity (ε' and ε") from the measured S-parameters.
-
The real part of the complex permittivity (ε') is the dielectric constant (Dk).
-
The dielectric loss (Df) can be calculated from the ratio of the imaginary part to the real part of the permittivity (tan δ = ε''/ε').
-
Data Presentation
The following tables summarize the dielectric properties of various BAPP-based polyimides reported in the literature.
Table 1: Dielectric Properties of BAPP-Based Polyimides at Various Frequencies
| Polyimide System | Frequency | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| BPADA-BAPP | 1 MHz | 2.32 | - |
| ODA-PMDA (for comparison) | 1 MHz | 3.10 | - |
| BPADA-HFBAPP Copolymer | 1 MHz | 2.78 | 0.00687 |
| TPI (Thermoplastic Polyimide) | 10 GHz | 3.27 | 0.0073 |
| BPDA-BAPP | 28 GHz | 3.11 | - |
| BPDA-BAPP | 38 GHz | 3.09 | - |
| 5 wt% m-HSNF in BPDA-BAPP | 28 GHz | 2.79 | - |
| 5 wt% m-HSNF in BPDA-BAPP | 38 GHz | 2.76 | - |
| BPDA-HFBAPP | 28 GHz | 2.59 | - |
| BPDA-HFBAPP | 38 GHz | 2.58 | - |
Data compiled from multiple sources.[2][13]
Table 2: Transmission Loss of BPDA-BAPP Based Materials
| Material | Frequency | Transmission Loss (dB/inch) |
| Pure BPDA-BAPP | 28 GHz | -2.32 |
| Pure BPDA-BAPP | 38 GHz | -2.80 |
| BPDA-BAPP/m-HSNF | 28 GHz | -2.09 |
| BPDA-BAPP/m-HSNF | 38 GHz | -2.40 |
Data from a study on polyimide/hollow silica (B1680970) nanofiber composites.[13]
Visualizations
Caption: Experimental workflow for BAPP-based polymer synthesis and characterization.
Caption: Structure-property relationships for low-dielectric BAPP-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. This compound | 13080-86-9 [chemicalbook.com]
- 6. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102391135A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OPG [opg.optica.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Photosensitive Polyimides from BAPP Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of photosensitive polyimides (PSPIs) derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) and its derivatives. PSPIs are high-performance polymers that combine the excellent thermal, mechanical, and chemical properties of polyimides with photosensitivity, enabling direct photopatterning.[1] This characteristic simplifies microfabrication processes by eliminating the need for traditional photoresists, making them valuable materials in microelectronics, advanced packaging, and the fabrication of biomedical devices.[2][3]
Introduction to BAPP-derived Photosensitive Polyimides
Polyimides are synthesized through the polycondensation of a dianhydride and a diamine to form a poly(amic acid) (PAA) precursor, which is then cyclized to the final polyimide.[1] To impart photosensitivity, photo-crosslinkable groups are incorporated into the polymer structure. This is often achieved by esterification of the PAA precursor with a molecule containing a photosensitive moiety, such as a methacrylate (B99206) group.[4][5] BAPP is a commonly used diamine monomer in the synthesis of polyimides due to the flexible linkages it introduces into the polymer backbone, which can improve the solubility and processability of the resulting polymer.[6]
The general approach for synthesizing BAPP-derived PSPIs involves a two-step process. First, a poly(amic acid) is prepared from the reaction of BAPP or a derivative with a tetracarboxylic dianhydride. Subsequently, photosensitive groups are attached to the carboxylic acid groups of the PAA. The resulting photosensitive polyimide precursor can then be patterned using standard photolithography techniques and thermally cured to form the final, stable polyimide structure.[7]
Chemical Synthesis Pathway
The synthesis of photosensitive polyimides from BAPP derivatives typically follows the pathway illustrated below. The first step is the formation of a poly(amic acid) (PAA) from BAPP and a dianhydride. The PAA is then esterified with a photosensitive molecule, such as 2-hydroxyethyl methacrylate (HEMA), to yield a photosensitive poly(amic ester) (PAE).
Figure 1: General synthesis pathway for photosensitive polyimides from BAPP derivatives.
Experimental Workflow
The overall experimental workflow, from synthesis to characterization and application, is depicted in the following diagram. This process includes the initial synthesis of the photosensitive polymer, its application to a substrate, photopatterning, and final curing and characterization.
Figure 2: Experimental workflow for synthesis, fabrication, and characterization.
Quantitative Data Summary
The properties of photosensitive polyimides derived from BAPP and its analogs are influenced by the choice of dianhydride and the specific BAPP derivative used. A summary of key quantitative data from various studies is presented in the table below for comparison.
| Polymer System (Diamine + Dianhydride) | Mn ( g/mol ) | Mw ( g/mol ) | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| BAPP + BTDA | 3300 - 4300 | 9800 - 12300 | - | - | - | - | - |
| HFBAPP + BPADA | - | - | 205.18 | ~500 | 92.68 | 21.16 | 2.86 |
| BAPP-based PI | - | - | 261-265 | >500 | - | - | 2.87-2.96 |
| Tri-branched PAE (PSPI-2) | - | 2.9 x 10⁴ | 343 | 520 | 153.7 | 42.4 | 3.4 |
| FPI-7 (MABTFMB/BTDA) | - | - | 370.6 | 522 | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][5][8][9][10] Mn = Number average molecular weight, Mw = Weight average molecular weight, Tg = Glass transition temperature, Td5 = 5% weight loss temperature.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a BAPP-derivative-based photosensitive polyimide and its subsequent use in photolithography.
Protocol 1: Synthesis of Photosensitive Poly(amic ester) from a BAPP Derivative
This protocol is adapted from the synthesis of a photosensitive poly(amic ester) using a fluorinated BAPP derivative (HFBAPP) and can be used as a starting point for non-fluorinated BAPP systems.[3][4]
Materials:
-
2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP) or this compound (BAPP)
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
2-Hydroxyethyl methacrylate (HEMA)
-
p-Toluenesulfonic acid (pTSA)
-
Argon or Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and an argon inlet, dissolve the BAPP derivative (e.g., 10.0 mmol) and BPADA (e.g., 10.1 mmol) in 100 mL of anhydrous NMP.[4]
-
Stir the solution at room temperature for 4 hours.[4]
-
Increase the temperature to 50 °C and continue stirring for an additional 4 hours to ensure the formation of the poly(amic acid) (PAA) solution.[3]
-
-
Esterification:
-
Increase the temperature of the PAA solution to 70 °C.[4]
-
Add HEMA (stoichiometric amounts can be varied, e.g., 0.4 to 1.2 equivalents relative to the carboxylic acid groups) and pTSA (catalytic amount, e.g., 5 mol% of BPADA) to the solution.[3]
-
Raise the temperature to 100 °C and stir the mixture for 12 hours to facilitate the esterification reaction, resulting in a homogeneous brown solution of the photosensitive poly(amic ester) (PAE).[3]
-
-
Purification (Optional):
-
The PAE solution can be purified by precipitation into a non-solvent such as methanol (B129727) or water, followed by filtration and drying under vacuum.
-
Protocol 2: Photolithography of BAPP-derived Photosensitive Polyimide
This protocol outlines the general steps for creating a patterned film from the synthesized photosensitive polyimide precursor solution.
Materials:
-
Photosensitive poly(amic ester) solution in a suitable solvent (e.g., NMP or DMF)
-
Photoinitiator (e.g., TPO-L, DEAK)[4]
-
Silicon wafer or other substrate
-
Spin coater
-
Hot plate
-
UV light source (e.g., 365 nm)[11]
-
Photomask
-
Developer solution (e.g., cyclopentanone (B42830) or an aqueous alkaline solution)[10]
-
Rinsing solvent (e.g., isopropanol)
Procedure:
-
Formulation:
-
Dissolve the synthesized photosensitive poly(amic ester) in a suitable solvent (e.g., DMF) to achieve the desired viscosity for spin coating.[4]
-
Add a photoinitiator to the solution. The concentration will depend on the specific initiator and desired photosensitivity.
-
-
Spin Coating:
-
Clean the substrate thoroughly.
-
Deposit the photosensitive polymer solution onto the center of the substrate.
-
Spin coat at a desired speed (e.g., 500-3000 rpm) to achieve the target film thickness.
-
-
Soft Bake:
-
Place the coated substrate on a hot plate at a moderate temperature (e.g., 80-100 °C) for a specified time (e.g., 2-5 minutes) to remove the solvent.[12]
-
-
Exposure:
-
Place the photomask over the coated substrate.
-
Expose the substrate to UV light for a predetermined time. The exposure dose will need to be optimized for the specific material and film thickness.
-
-
Development:
-
Immerse the exposed substrate in the developer solution to dissolve the unexposed (for negative-tone) or exposed (for positive-tone) regions.[13]
-
Gently agitate to facilitate development.
-
Rinse the substrate with a suitable solvent and dry with a stream of nitrogen.
-
-
Hard Bake (Curing):
-
Thermally cure the patterned film in a furnace or on a hot plate under an inert atmosphere. A typical curing cycle might involve ramping the temperature to 250-350 °C and holding for 1-2 hours to induce imidization and cross-linking.[10]
-
Characterization
The synthesized polymers and patterned films should be characterized to evaluate their properties:
-
Chemical Structure: Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the chemical structure of the poly(amic acid), poly(amic ester), and the final polyimide.[14]
-
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability (decomposition temperature) and glass transition temperature (Tg) of the cured polyimide.[4]
-
Mechanical Properties: Tensile testing can be performed on freestanding films to measure tensile strength, elongation at break, and Young's modulus.
-
Photolithographic Performance: The resolution and quality of the patterned features can be assessed using scanning electron microscopy (SEM).[15]
These notes and protocols provide a foundation for the synthesis and application of photosensitive polyimides from BAPP derivatives. Researchers are encouraged to optimize the described procedures for their specific materials and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization [mdpi.com]
- 5. US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents [patents.google.com]
- 6. Characterization and thermal degradation kinetics of thermoplastic polyimide based on BAPP | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Photosensitive Polyimide (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methods for latent image simulations in photolithography with a polychromatic light attenuation equation for fabricating VIAs in 2.5D and 3D advanced packaging architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eng.uwo.ca [eng.uwo.ca]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: BAPP in the Formation of Polymer-Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) in the synthesis of high-performance polymer-nanocomposites. The focus is on polyimide-based nanocomposites, where BAPP is a key diamine monomer known for imparting excellent thermal stability and mechanical properties.[1][2][3] This document details the synthesis protocols, characterization techniques, and performance data of BAPP-based nanocomposites, making it a valuable resource for researchers in materials science and related fields.
Introduction to BAPP in Polymer-Nanocomposites
BAPP is a versatile diamine monomer widely used in the synthesis of polyimides and other advanced polymers.[1][3] Its unique chemical structure, featuring flexible ether linkages and a bulky isopropylidene group, contributes to the desirable properties of the resulting polymers, such as good solubility, processability, and excellent thermal and mechanical stability.[2] When used as a monomer in the formation of polymer-nanocomposites, BAPP-based matrices facilitate the dispersion of various nanofillers, leading to materials with enhanced properties suitable for demanding applications in aerospace, electronics, and automotive industries.[1][3]
The incorporation of nanofillers, such as organoclays and silica, into a BAPP-polyimide matrix can significantly improve properties like tensile strength, modulus, thermal stability, and barrier properties against gases and solvents.[4]
Data Presentation: Properties of BAPP-Polyimide Nanocomposites
The following tables summarize the quantitative data on the mechanical and thermal properties of BAPP-based polyimide nanocomposites from various studies.
Table 1: Mechanical Properties of BAPP-Polyimide Nanocomposites
| Nanofiller | Filler Content (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Pristine Polyimide (BPADA-BAPP) | 0 | - | - | - | [4] |
| Organoclay (SCPX-12) | 2 | - | - | - | [4] |
| Organoclay (SCPX modified with BAPP) | 2 | - | - | - | [4] |
| Pristine Polyimide (ODPA-BAPP) | 0 | - | - | 29 | [2] |
| Pristine Polyimide (PMDA/ODA) | 0 | - | 6.2 (Increased by 110% with 2 wt% OMMT) | - | [5] |
| Organically Modified Montmorillonite (B579905) (OMMT) | 2 | - | 12.1 (Increased by 42% from pristine BPDA/PDA) | - | [5] |
Note: A "-" indicates that the specific data was not provided in the cited source.
Table 2: Thermal Properties of BAPP-Polyimide Nanocomposites
| Nanofiller | Filler Content (wt%) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Coefficient of Thermal Expansion (CTE, ppm/°C) | Reference |
| Pristine Polyimide (ODPA-BAPP) | 0 | 225-230 | - | - | [2] |
| Pristine Polyimide (BPDA/PDA) | 0 | Higher in nanocomposites | Higher in nanocomposites | Decreased with clay inclusion | [5] |
| Organically Modified Montmorillonite (OMMT) | 2 | Higher than pristine | Higher than pristine | Lower than pristine | [5] |
| Pristine Polyimide (ABTFCPI-0) | 0 | - | 488-494 | - | [6] |
| Colloidal Silica (ABTFCPI-30) | 30 | - | 488-494 | - | [6] |
Note: A "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of BAPP-based polyimide nanocomposites.
Synthesis of BAPP-Polyimide/Organoclay Nanocomposites (In-situ Polymerization)
This protocol describes a common method for preparing polyimide-organoclay nanocomposites, which involves synthesizing the poly(amic acid) precursor in the presence of the organoclay.[7]
Materials:
-
This compound (BAPP)
-
Aromatic dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride - BPDA)
-
Organically modified montmorillonite (e.g., Cloisite® 20A)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Methanol
Procedure:
-
Drying: Dry the BAPP, dianhydride, and organoclay in a vacuum oven at 100-120°C for at least 4 hours to remove any residual moisture.
-
Dispersion of Organoclay: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, disperse the desired amount of organoclay in anhydrous DMAc. Stir the suspension vigorously for 24 hours at room temperature to ensure good exfoliation of the clay platelets.
-
Poly(amic acid) Synthesis: While maintaining a nitrogen atmosphere, slowly add the BAPP monomer to the organoclay suspension and stir until it is completely dissolved.
-
Subsequently, add the dianhydride monomer in a stoichiometric amount to the solution in small portions over a period of 1 hour.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Film Casting: Cast the viscous poly(amic acid)/organoclay solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven and subject it to a stepwise thermal curing process to convert the poly(amic acid) to polyimide. A typical heating schedule is:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 2 hours
-
300°C for 1 hour
-
-
Film Removal: After cooling the oven to room temperature, immerse the glass plate in deionized water to detach the freestanding nanocomposite film.
-
Final Drying: Dry the resulting polyimide-nanocomposite film in a vacuum oven at 100°C for 12 hours to remove any absorbed water.
Characterization Protocols
-
Objective: To confirm the chemical structure of the synthesized polyimide and the successful imidization.
-
Procedure:
-
Obtain a small sample of the nanocomposite film.
-
Record the FTIR spectrum using an FTIR spectrometer in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks:
-
Appearance of imide ring absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).
-
Disappearance of the broad amide and carboxylic acid peaks from the poly(amic acid) precursor.
-
-
-
Objective: To investigate the dispersion of the nanofiller within the polyimide matrix (intercalation or exfoliation).
-
Procedure:
-
Mount a sample of the nanocomposite film on the XRD sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range of 2° to 10°.
-
Analyze the diffractogram:
-
The absence of the characteristic diffraction peak of the organoclay indicates an exfoliated structure.
-
A shift of the diffraction peak to a lower 2θ angle compared to the pristine organoclay suggests an intercalated structure. The interlayer spacing (d-spacing) can be calculated using Bragg's Law (nλ = 2d sinθ).
-
-
-
Objective: To evaluate the thermal stability of the nanocomposites.
-
Procedure:
-
Place a small, known weight of the nanocomposite film (typically 5-10 mg) in a TGA crucible.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.[6]
-
Record the weight loss as a function of temperature.
-
Determine key parameters such as the 5% weight loss temperature (Td5) and the char yield at a high temperature (e.g., 750°C).[6]
-
-
Objective: To determine the viscoelastic properties and the glass transition temperature (Tg) of the nanocomposites.
-
Procedure:
-
Cut a rectangular strip of the nanocomposite film with precise dimensions.
-
Mount the sample in the DMA instrument in a tensile or film mode.
-
Heat the sample at a controlled rate (e.g., 5°C/min) over a desired temperature range while applying a sinusoidal strain at a fixed frequency (e.g., 1 Hz).[6]
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
-
-
Objective: To observe the fracture surface morphology and the dispersion of nanofillers.
-
Procedure:
-
Fracture a sample of the nanocomposite film, typically after cooling in liquid nitrogen to ensure a brittle fracture.
-
Mount the fractured sample on an SEM stub with the fracture surface facing up.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the fracture surface using an SEM at various magnifications to observe the dispersion and interaction of the nanofiller with the polymer matrix.
-
Mandatory Visualizations
References
Application Notes and Protocols for Casting of BAPP-Based Polyimide Films
Introduction
Aromatic polyimides are a class of high-performance polymers recognized for their exceptional thermal stability, robust mechanical strength, high electrical insulating properties, and chemical resistance.[1] These properties make them indispensable in advanced applications across the aerospace, microelectronics, and flexible electronics industries.[1][2] This document provides a detailed protocol for the preparation of polyimide films using 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) as the diamine monomer. The procedure is based on a conventional two-step method involving the synthesis of a poly(amic acid) (PAA) precursor, followed by solution casting and thermal imidization to produce a high-quality, self-supporting film.[3][4]
Process Overview
The fabrication of BAPP-based polyimide films is a two-stage process. The first step is the polycondensation reaction between an aromatic dianhydride and the BAPP diamine in a polar aprotic solvent at room temperature to form a viscous poly(amic acid) (PAA) solution.[2][4] In the second step, this PAA solution is cast onto a substrate and subjected to a controlled thermal curing cycle. This thermal treatment, known as imidization, facilitates the cyclization of the amic acid groups, resulting in the formation of the stable imide ring structure and the evaporation of the solvent, yielding the final polyimide film.[4][5]
Figure 1: General workflow for the preparation and characterization of BAPP-based polyimide films.
Experimental Protocols
Materials and Equipment
-
Monomers:
-
Diamine: this compound (BAPP)
-
Dianhydride: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) or similar aromatic dianhydride
-
-
Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP)[2]
-
Equipment:
Synthesis of Poly(amic acid) (PAA) Solution
This protocol outlines the synthesis of the PAA precursor, which is the foundation for the final polyimide film. The reaction is sensitive to moisture and should be conducted under an inert atmosphere.
-
Preparation: Thoroughly clean and dry a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Diamine Dissolution: In the flask, dissolve a specific molar amount of BAPP diamine in the chosen polar aprotic solvent (e.g., DMAc).
-
Inert Atmosphere: Purge the flask with a steady, slow stream of dry nitrogen gas to prevent moisture contamination.[2]
-
Dianhydride Addition: Once the BAPP is fully dissolved, begin stirring and slowly add an equimolar amount of the dianhydride (e.g., BPDA) powder to the solution in small portions.
-
Polymerization: Continue stirring the mixture at room temperature. The solution's viscosity will gradually increase as the PAA polymer chains grow. The reaction is typically allowed to proceed for 24 hours to ensure high molecular weight.[2] The final product should be a viscous, clear PAA solution ready for casting.
Figure 2: Two-step reaction pathway from monomers to polyimide via a poly(amic acid) intermediate.
Film Casting and Thermal Imidization
The PAA solution is cast and then heated through a multi-stage process to form the final polyimide film. A slow, staged heating process is critical to prevent the formation of bubbles from rapid solvent evaporation.[7]
-
Casting: Pour the synthesized PAA solution onto a clean, level glass substrate.
-
Spreading: Use a doctor blade to cast a film of uniform thickness. For smaller films, a spin coater can be used to achieve high uniformity.[2][6]
-
Thermal Curing: Place the cast film into a programmable oven and subject it to a staged heating process to gradually remove the solvent and induce imidization. The temperature ramp rate between stages should be controlled, with rates between 2°C/min and 10°C/min being recommended.[8] Several effective curing protocols have been reported, as detailed in Table 1.
-
Final Film: After the final curing step and cooling to room temperature, the flexible, self-supporting polyimide film can be carefully peeled from the glass substrate.
| Protocol | Step 1 | Step 2 | Step 3 | Step 4 | Reference |
| A | 80°C for 2 hours | 150°C for 1 hour | 250°C for 1 hour | 350°C for 1 hour | [2] |
| B | 100°C for 1 hour | 200°C for 1 hour | 300°C for 1 hour | - | [9] |
| C | 180°C for 30 min | 280°C for 30 min | 350°C for 1 hour | - | [6] |
| Table 1. Example Thermal Curing Protocols for PAA Film Imidization. |
Data Presentation: Properties of BAPP-Based Polyimide Films
The properties of the final polyimide film are highly dependent on the specific monomers used and the processing conditions. The following tables summarize typical quantitative data for BAPP-based and similar aromatic polyimide films.
| Property | Value | Notes | Reference |
| Glass Transition Temp. (Tg) | 194 – 244 °C | Varies with dianhydride structure. | [10] |
| Glass Transition Temp. (Tg) | Up to 360 °C | For certain co-polyimide systems. | [1][4] |
| 5% Weight Loss Temp. (T5%) | > 510 °C | Indicates excellent thermal stability. | [11] |
| Coefficient of Thermal Exp. (CTE) | 19 × 10⁻⁶ °C⁻¹ | For a BPDA-PMDA/PDA-ODA system. | [1][4] |
| Table 2. Typical Thermal Properties of Aromatic Polyimide Films. |
| Property | Value | Notes | Reference |
| Tensile Strength | 84.3 – 94.4 MPa | Dependent on specific composition. | [11] |
| Modulus of Elasticity | 3.6 – 8.9 GPa | Indicates film stiffness. | [11] |
| Elongation at Break | 9.4 – 25.3 % | A measure of film ductility. | [11] |
| Elongation at Break | Up to 60% | For a specific co-polyimide system. | [1][4] |
| Table 3. Typical Mechanical Properties of Aromatic Polyimide Films. |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is Polyimide Film Made? - High-Performance Polyimide Film Manufacturers,Polyimide Film Wholesale [filmide.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comparative Study of One-Step and Two-Step Polymerization for BAPP-Based Polyimides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and even biomedical fields.[1][2] The properties of a polyimide are highly dependent on the chemical structure of its diamine and dianhydride monomers and the method of polymerization.[3][4]
This document provides a detailed comparison of the two primary methods for synthesizing polyimides using the diamine 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): the one-step high-temperature solution polymerization and the conventional two-step method involving a poly(amic acid) precursor.[3][5] The inclusion of the flexible BAPP monomer, with its ether and isopropylidene linkages, is a common strategy to enhance the solubility and processability of the final polyimide without significantly compromising its thermal performance.[2][6][7]
Section 1: Comparison of Polymerization Methods
The synthesis of polyimides from a diamine (e.g., BAPP) and a dianhydride can be accomplished via two main routes, each with distinct advantages and disadvantages.
One-Step Method: High-Temperature Solution Polymerization
In the one-step method, the diamine and dianhydride are reacted in a 1:1 stoichiometric ratio in a high-boiling point solvent at elevated temperatures (typically 180-220°C).[3] The polycondensation and imidization reactions occur concurrently, and the water generated as a byproduct is continuously removed, often by azeotropic distillation, to drive the reaction to completion and achieve a high molecular weight.[3][5] This technique is generally employed for polyimides that are soluble in the reaction solvent at high temperatures.[3]
Advantages:
-
Direct formation of the final polyimide in a single process.
-
Can yield materials with a higher degree of crystallinity compared to the two-step method.[8]
-
Useful for less reactive monomers that require high temperatures.[3]
Disadvantages:
-
Requires high boiling, often carcinogenic, solvents (e.g., m-cresol, nitrobenzene).[9]
-
The final polyimide may be insoluble, leading to precipitation during synthesis and limiting molecular weight.
-
High temperatures can sometimes lead to side reactions or darker colored products.[4]
-
Less suitable for industrial mass production due to potentially unstable properties and low yield.[8]
Two-Step Method: Poly(amic acid) Precursor
The two-step method is the most common and widely practiced route for polyimide synthesis.[3][10] It involves two distinct stages:
-
Poly(amic acid) Formation: The diamine and dianhydride are reacted in a dipolar aprotic solvent (e.g., DMAc, NMP) at low to ambient temperatures. This ring-opening polyaddition forms a soluble, high-molecular-weight poly(amic acid) (PAA) precursor.[3][11]
-
Imidization (Cyclodehydration): The PAAsolution is then converted to the final polyimide by removing water. This can be achieved through:
-
Thermal Imidization: The PAA solution is cast into a film and subjected to a staged heating cycle, typically up to 300°C, to drive off the solvent and induce cyclization.[3][4]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine, triethylamine) are added to the PAA solution at room temperature to facilitate cyclization.[12]
-
Advantages:
-
Excellent molecular weight control is possible in the first step.
-
The soluble PAA precursor allows for easy processing into films, coatings, and fibers before conversion to the final, often intractable, polyimide.[10]
-
Avoids the high temperatures and harsh solvents of the one-step method during initial polymerization.[9]
Disadvantages:
-
The PAA precursor is hydrolytically unstable and must be stored in a moisture-free environment.[9]
-
Incomplete imidization can leave weak points in the polymer backbone, affecting final properties.
-
The multi-step heating process for thermal imidization can be lengthy.[3]
Logical Comparison of Polymerization Pathways
Caption: Logical flow comparing the direct one-step synthesis to the intermediate-based two-step synthesis.
Section 2: Quantitative Data Summary
| Property | Poly(amic acid) (PAA) Precursor | Final Polyimide (PI) | Reference |
| Mechanical Properties | |||
| Elongation at Break (%) | 6 | 29 | [6][13] |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | N/A | 225-230 °C | [6][7] |
| 5% Weight Loss Temp. (TGA) | N/A | > 450 °C (Typical) | [14] |
| Physical Properties | |||
| Solubility | Soluble in DMAc, NMP | Generally Insoluble | [3][6] |
Note: Properties are highly dependent on the specific dianhydride used, final molecular weight, and processing conditions.
Section 3: Experimental Protocols
The following are generalized protocols for the synthesis of a polyimide from BAPP and a representative dianhydride, such as 3,3′,4,4′-oxydiphthalic dianhydride (ODPA).
Protocol 1: One-Step High-Temperature Polycondensation
Materials:
-
This compound (BAPP)
-
3,3′,4,4′-oxydiphthalic dianhydride (ODPA)
-
m-Cresol (high-boiling solvent)
-
Toluene (B28343) (for azeotropic removal of water)
-
Nitrogen (N₂) gas (high purity)
Equipment:
-
Three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 5. dakenchem.com [dakenchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ONE-STEP POLYMERIZATION, TWO-STEP POLYMERIZATION [ebrary.net]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of BAPP-based polyimides
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP).
Frequently Asked Questions (FAQs)
Q1: Why are BAPP-based polyimides, despite the flexible isopropylidene and ether linkages in BAPP, sometimes difficult to dissolve?
Aromatic polyimides are renowned for their exceptional thermal and mechanical stability, which originates from their rigid molecular structures. The planar aromatic and imide rings facilitate strong intermolecular charge-transfer complex (CTC) interactions and efficient chain packing.[1] While the BAPP monomer introduces flexible ether and isopropylidene groups to disrupt this packing, the choice of a rigid dianhydride (like PMDA or BPDA) can still lead to a highly ordered and rigid polymer backbone, resulting in poor solubility in common organic solvents.[2]
Q2: What are the most effective molecular design strategies to enhance the solubility of BAPP-based polyimides?
Improving solubility fundamentally involves modifying the polymer structure to decrease intermolecular forces and hinder chain packing. Key strategies include:
-
Copolymerization: Introducing a second, more flexible or asymmetric diamine or dianhydride into the polymer backbone is a highly effective strategy.[3] This irregularity disrupts the polymer chain's periodicity, preventing crystalline packing and enhancing solubility.
-
Incorporation of Bulky Side Groups: Attaching large, bulky groups to the polymer backbone increases the distance between chains, weakening intermolecular forces.[4]
-
Introduction of Fluorine-Containing Moieties: Incorporating fluorine-containing groups, such as the hexafluoroisopropylidene group (-C(CF₃)₂-), into the dianhydride or a co-diamine can significantly improve solubility.[2][5] These groups increase the fractional free volume and reduce intermolecular interactions.
-
Use of Asymmetric or Meta-Linked Monomers: Using monomers with non-symmetrical structures or meta-linkages breaks the chain's regularity, which disrupts packing and improves solubility.[4]
Q3: How does the choice of dianhydride monomer critically impact the solubility of a BAPP-based polyimide?
The dianhydride component is as crucial as the diamine in determining the final polymer's properties. To improve solubility with BAPP, it is advisable to select dianhydrides that also possess features that disrupt chain packing. For instance, polyimides synthesized from BAPP and 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride (B1165640) (BPADA), which contains additional flexible ether and isopropylidene groups, are generally more soluble than those made with rigid, planar dianhydrides like Pyromellitic dianhydride (PMDA).[1][4]
Q4: Which organic solvents are generally most effective for dissolving BAPP-based polyimides?
Most BAPP-based polyimides, especially those designed for good solubility, will dissolve in polar aprotic solvents. The most commonly used and effective solvents include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
m-Cresol
Some highly soluble, fluorine-containing BAPP polyimides may even dissolve in less polar solvents like tetrahydrofuran (B95107) (THF) or chloroform.[4][6] It is often necessary to apply gentle heating or stirring to facilitate dissolution.[7]
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis and processing of BAPP-based polyimides.
Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after chemical imidization.
-
Possible Cause: The fully imidized polymer has low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity. This is more common when using rigid dianhydrides.
-
Solution 1 (Immediate): If precipitation occurs upon cooling, try reheating the solution. The polymer may be soluble at elevated temperatures. This would allow for immediate processing, such as casting a film, before the solution cools.
-
Solution 2 (Process Modification): Instead of full chemical imidization in solution, cast the soluble poly(amic acid) precursor into a film first. Then, perform a thermal imidization by heating the film through a staged temperature program (e.g., 100°C, 200°C, 300°C).
-
Solution 3 (Polymer Redesign): For future syntheses, modify the polymer backbone to enhance solubility. Introduce a more flexible or bulky co-monomer (diamine or dianhydride) to create a more soluble copolyimide. Even a small molar percentage can prevent precipitation.[8]
Issue 2: The final, dried polyimide powder is insoluble or only swells in NMP or DMAc at room temperature.
-
Possible Cause 1: Insufficient disruption of chain packing in the polymer design. The intermolecular forces are too strong for the solvent to overcome at room temperature.
-
Solution 1: Apply gentle heating. Many polyimides that are insoluble at room temperature will dissolve when heated to 50-80°C.[6] Use a sonicator to aid the dissolution process.
-
Possible Cause 2: The molecular weight of the polymer is excessively high, reducing solubility.[9]
-
Solution 2: During synthesis, slightly adjust the monomer stoichiometry (e.g., to 99.5% of the diamine relative to the dianhydride) or add a monofunctional "end-capping" agent to control and limit the final molecular weight.
-
Possible Cause 3: The polymer may have some degree of crystallinity.
-
Solution 3: Re-evaluate the monomer selection. Using asymmetric monomers or creating a copolymer are the most effective ways to eliminate crystallinity and improve solubility.[3][4]
Molecular Design and Troubleshooting Workflows
The following diagrams illustrate key concepts and procedures for improving the solubility of BAPP-based polyimides.
Caption: Molecular strategies to overcome insolubility in polyimides.
Caption: Decision tree for troubleshooting an insoluble polyimide powder.
Quantitative Data Summary
The solubility of polyimides is typically reported qualitatively. The table below summarizes the expected solubility of various polyimides, including those based on BAPP, in common organic solvents at room temperature unless otherwise noted.
| Polyimide System (Dianhydride-Diamine) | NMP | DMAc | DMF | DMSO | m-Cresol | THF | Chloroform |
| BPADA-BAPP [1] | ++ | ++ | ++ | ++ | ++ | +/- | - |
| PMDA-BAPP | +/- | +/- | - | - | +/- | - | - |
| a-BPDA-BAPP [1] | ++ | ++ | ++ | +/- | ++ | - | - |
| 6FDA-BAPP | ++ | ++ | ++ | ++ | ++ | ++ | ++ |
| HFBAPP-based PI [7] | ++ | ++ | ++ | +/- | ++ | + | - |
Legend:
-
++ : Soluble
-
+ : Soluble
-
+/- : Partially Soluble or Soluble upon Heating
-
- : Insoluble
Experimental Protocols
Protocol 1: Synthesis of a Soluble BAPP-Based Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from BAPP and a dianhydride using a standard two-step method with chemical imidization.
-
Reaction Setup:
-
Equip a dry, three-necked flask with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the dianhydride.
-
-
Diamine Dissolution:
-
Under a gentle stream of nitrogen, add this compound (BAPP) (1.0 eq) to the flask.
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a final solids concentration of 15-20% (w/v).
-
Stir the mixture at room temperature until the BAPP diamine is completely dissolved.
-
-
Poly(amic acid) Formation:
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of the chosen dianhydride (e.g., BPADA) (1.0 eq) to the stirred solution in portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the poly(amic acid) precursor.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine (B92270) or triethylamine (B128534) (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80°C for 3-4 hours to ensure complete cyclization to the polyimide.[8]
-
-
Isolation and Purification:
-
Cool the resulting polyimide solution to room temperature.
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, while stirring vigorously. This will precipitate the polyimide.
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200°C for 24 hours.[8]
-
Protocol 2: Qualitative Solubility Testing
This protocol provides a standardized method for assessing the solubility of the synthesized polyimide powder.
-
Sample Preparation:
-
Add 10 mg of the dried polyimide powder to a small vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).[8]
-
-
Dissolution Test:
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[8]
-
Observe and record the solubility using the criteria in the data table above.
-
-
Heating Test (if necessary):
-
If the polymer is insoluble or only partially soluble at room temperature, heat the vial in a controlled manner (e.g., in a 60°C water bath) for 1-2 hours.
-
Observe any changes in solubility and record the results.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
Technical Support Center: Coloration in BAPP-Derived Polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address coloration issues in polyimides derived from 2,2-bis(4-aminophenyl)propane (B112353) (BAPP).
Troubleshooting Guide: Common Coloration Issues
This guide addresses specific problems you might encounter during the synthesis and processing of BAPP-derived polyimides, leading to unwanted coloration.
Issue 1: Polyimide film is yellow or brown despite using BAPP to interrupt conjugation.
-
Question: I synthesized a polyimide using BAPP and an aromatic dianhydride like BPDA, expecting a colorless film due to the isopropylidene group in BAPP. However, the resulting film is still significantly colored. Why is this happening and what can I do?
-
Answer: While the flexible –C(CH₃)₂– group in BAPP helps to reduce interchain packing, it is often insufficient on its own to completely disrupt the charge transfer complexes (CTCs) that cause color, especially when paired with highly aromatic dianhydrides.[1] The interaction between the electron-donating diamine (BAPP) and the electron-accepting dianhydride creates CTCs, which absorb light in the visible spectrum, leading to a yellow or brown appearance.[2][3][4]
Troubleshooting Steps:
-
Monomer Modification: The most effective strategy is to further reduce CTC formation by modifying the monomer composition.
-
Incorporate Fluorinated Monomers: Introduce fluorine-containing groups (e.g., -CF₃) into either the diamine or dianhydride. These electron-withdrawing groups decrease the electron-donating ability of the diamine and the electron-accepting ability of the dianhydride, thus inhibiting CTC formation.[2][3][5] A common approach is to copolymerize with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) or use a fluorinated diamine like 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB).[2][6][7]
-
Use Non-Coplanar or Kinked Monomers: Introduce monomers with bent or non-planar structures to disrupt chain linearity and packing.[8] This further hinders the formation of intermolecular CTCs.
-
Introduce Bulky Side Groups: The presence of bulky side groups increases the distance between polymer chains, reducing intermolecular interactions and coloration.[5]
-
Utilize Alicyclic Dianhydrides: For maximum color reduction, replace the aromatic dianhydride with an alicyclic (cycloaliphatic) one, such as hydrogenated pyromellitic dianhydride (H-PMDA) or 5,5′-bis(2,3-norbornanedicarboxylic anhydride) (BNBDA).[7][9] This is one of the most effective ways to eliminate coloration as it prevents CT interactions.[9]
-
-
End-Capping: Residual terminal amino groups on the poly(amic acid) precursor can oxidize during thermal curing, forming chromophores that contribute to color.[1] Capping these unreacted amine groups with a monofunctional anhydride before imidization can mitigate this effect. Similarly, residual anhydride groups can be capped with a monoamine or an alcohol like ethylene (B1197577) glycol.[1]
-
Curing Conditions: While monomer choice is paramount, optimizing the curing process can have an impact. High curing temperatures can sometimes promote side reactions or degradation that may lead to discoloration.[4] However, the primary factor remains the inherent structure of the polymer backbone. It is crucial to ensure complete imidization, as residual poly(amic acid) can affect the final properties and color.
-
Issue 2: Color intensity varies between batches of the same BAPP-based polyimide formulation.
-
Question: I am using the same BAPP-based formulation, but the color of my polyimide films is inconsistent from one synthesis to another. What could be causing this variability?
-
Answer: Inconsistent coloration between batches, even with the same nominal composition, often points to variations in reactant purity or process control.
Troubleshooting Steps:
-
Monomer Purity: Ensure the purity of your BAPP and dianhydride monomers. Impurities, even in small amounts, can act as chromophores or catalyze side reactions that produce color. It is recommended to purify monomers before use, for example, by recrystallization or sublimation.[1]
-
Solvent Purity and Storage: The solvent used for polymerization (e.g., DMAc, NMP) must be anhydrous and free of amine impurities, which can react and cause discoloration. Use freshly distilled or high-purity solvents.
-
Atmosphere Control: The polymerization to form the poly(amic acid) precursor should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent oxidation of the amine monomers.[1] Oxygen present during the high-temperature curing process can also lead to oxidative degradation and color formation.
-
Precise Stoichiometry: Ensure an exact 1:1 molar ratio of diamine to dianhydride. An excess of the amine component can lead to more residual amino end groups, which are susceptible to oxidation.[1]
-
Consistent Curing Protocol: The thermal imidization process must be highly consistent. Variations in the heating rate, final curing temperature, and duration at that temperature can affect the degree of imidization and potentially lead to different levels of degradation, impacting color.[10][11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of color in polyimides?
-
A1: The color in aromatic polyimides primarily originates from the formation of charge transfer complexes (CTCs) between the electron-rich diamine units and the electron-poor dianhydride units within the polymer chains.[2][4] These complexes absorb light in the visible region, resulting in the characteristic yellow-to-brown color of traditional polyimide films.[2]
-
-
Q2: How do fluorine-containing groups help in reducing the color of polyimides?
-
A2: Fluorine-containing groups, such as trifluoromethyl (-CF₃), are highly electronegative.[5] When incorporated into the polymer backbone, they reduce the electron density of the aromatic rings. This suppression of both the electron-donating and electron-accepting capabilities of the monomers inhibits the formation of CTCs, leading to a significant reduction in color and improved optical transparency.[3][5] Additionally, the bulkiness of -CF₃ groups can help to keep the polymer chains separated, further reducing intermolecular interactions.[5]
-
-
Q3: Can I completely eliminate color in a BAPP-based polyimide?
-
A3: While significantly reducing color is achievable, achieving a truly colorless and transparent polyimide often requires moving away from fully aromatic systems. The most effective method to completely eliminate coloration is to use aliphatic monomers, particularly cycloaliphatic dianhydrides, which prevent the formation of CTCs.[9] Copolymerizing BAPP with a suitable cycloaliphatic dianhydride is a viable strategy to produce nearly colorless films.[7]
-
-
Q4: What is the effect of m- vs. p-isomers in diamines on polyimide color?
-
A4: The linkage position in monomers can affect the polymer's properties. Using meta-substituted (m-) isomers in diamines can introduce kinks into the polymer chain, disrupting the planarity and reducing chain packing. This generally leads to better optical transparency (less color) and improved solubility compared to their para-substituted (p-) counterparts, which tend to form more rigid, linear chains that pack more efficiently and facilitate CTC formation.[8][12]
-
-
Q5: How does the curing temperature affect the final color of the polyimide film?
-
A5: The curing process involves the conversion of the poly(amic acid) precursor to the final polyimide via a high-temperature cyclodehydration reaction. While the inherent chemical structure is the main determinant of color, the curing conditions can play a role. Insufficient curing may not complete the imidization, leaving amic acid groups that can affect properties. Conversely, excessively high temperatures or prolonged curing times can cause thermal degradation or side reactions, potentially leading to the formation of chromophoric species and darkening the film.[4][13] It is essential to follow a carefully controlled heating schedule to achieve full imidization without inducing degradation.[10]
-
Data Presentation: Impact of Monomer Structure on Optical Properties
The following table summarizes the optical properties of polyimides synthesized from various monomers, illustrating the strategies for reducing coloration.
| Dianhydride | Diamine | % Transmittance (@550 nm) | Cutoff Wavelength (λ₀, nm) | Reference |
| 6FDA | m-MPAB | > 85% | ~350 | [5] |
| 6FDA | p-MPAB | > 85% | ~355 | [5] |
| BPDA | BAPP | (Yellow Film) | 398 (after heating to 150°C) | [1] |
| BNBDA | TFMB/BAPP (copolymer) | (Colorless Film) | Not specified | [7] |
Note: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA = 3,3′,4,4′-Biphenyl tetracarboxylic dianhydride; BAPP = 2,2-bis(4-aminophenyl)propane; TFMB = 2,2'-bis(trifluoromethyl)benzidine; m/p-MPAB = meta/para-substituted N,N′-[2,2′-bis(trifluoromethyl)-4,4′-biphenylene]bis(aminobenzamide); BNBDA = 5,5′-bis(2,3-norbornanedicarboxylic anhydride). Data is compiled to show trends rather than direct quantitative comparison across different studies.
Experimental Protocols
Protocol 1: Synthesis of a BAPP-based Poly(amic acid) Precursor (Two-Step Method)
This protocol describes the first step in synthesizing a polyimide, which is the formation of the poly(amic acid) (PAA) solution.
-
Monomer Preparation: Dry the diamine monomer (e.g., BAPP) and the dianhydride monomer (e.g., BPDA or 6FDA) in a vacuum oven at a temperature appropriate for each monomer (e.g., 80-120°C) for 12-24 hours to remove any absorbed moisture.[14] Allow them to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. Ensure all glassware is thoroughly dried.
-
Diamine Dissolution: Under a steady stream of dry nitrogen, add a precisely weighed amount of the BAPP diamine to the flask. Add an appropriate amount of anhydrous N,N-dimethylacetamide (DMAc) to achieve the desired concentration (typically 15-20 wt% solids). Stir the mixture at room temperature until the diamine is completely dissolved.[15]
-
Dianhydride Addition: Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in several small portions. Adding the dianhydride too quickly can lead to localized high concentrations and uncontrolled molecular weight distribution.
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.[1] The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final product is a viscous PAA solution, which is the precursor to the polyimide.
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
This protocol describes the conversion of the PAA solution into a solid polyimide film.
-
Casting the Film: Pour the viscous PAA solution onto a clean, level glass plate or other suitable substrate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal (Soft Bake): Place the cast film in a vacuum or forced-air oven at a low temperature (e.g., 80°C) for 1-2 hours to slowly remove the bulk of the solvent.[15]
-
Thermal Curing (Imidization): Transfer the film to a high-temperature, programmable oven with a nitrogen atmosphere. Perform a stepwise curing process to convert the PAA to polyimide. A typical heating schedule might be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
(Optional) A final cure at a higher temperature (e.g., 350°C) for 30-60 minutes may be required for some formulations to ensure complete imidization.[10]
-
The exact temperatures and times will depend on the specific monomers used and the desired film properties.[10][16]
-
-
Cooling and Removal: After the curing cycle is complete, allow the film to cool slowly to room temperature inside the oven to minimize thermal stress. Once cooled, the polyimide film can be carefully peeled from the substrate.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Polyimide Coloration
A flowchart for diagnosing and solving coloration issues in BAPP-derived polyimides.
Diagram 2: Signaling Pathway of Charge Transfer Complex (CTC) Formation
The process leading to coloration via Charge Transfer Complex (CTC) formation in polyimides.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive manufacturing of polyimides with reduced color and improved aging - American Chemical Society [acs.digitellinc.com]
- 5. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low Temperature Curable Polyimide Film Properties and WLP Reliability Performance with Various Curing Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of BAPP Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the optimization of reaction conditions for 1,4-Bis(aminopropyl)piperazine (BAPP) polymerization.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does BAPP typically undergo?
A1: 1,4-Bis(aminopropyl)piperazine (BAPP) is a diamine monomer. It is primarily used in step-growth polycondensation reactions to form polyamides, polyureas, or polyimides. The most common reaction involves reacting BAPP with a diacyl chloride or a dicarboxylic acid to synthesize polyamides.[1][2]
Q2: What are common comonomers used with BAPP?
A2: To form polyamides, BAPP is typically reacted with difunctional monomers such as:
-
Aromatic Diacyl Chlorides: Terephthaloyl chloride, Isophthaloyl chloride.
-
Aliphatic Diacyl Chlorides: Adipoyl chloride, Sebacoyl chloride.
-
Dicarboxylic Acids: Terephthalic acid, Adipic acid (often requires activating agents or high temperatures).[3]
Q3: Why is precise monomer stoichiometry critical in BAPP polymerization?
A3: Step-growth polymerization requires a precise 1:1 molar ratio of the reacting functional groups (e.g., amine from BAPP and acyl chloride) to achieve high molecular weight.[4] Any deviation from this ratio will lead to an excess of one monomer, resulting in chain termination and a significant reduction in the final polymer's molecular weight.[5]
Q4: What solvents are recommended for BAPP polymerization?
A4: The choice of solvent is critical. Polar aprotic solvents are generally preferred for polyamide synthesis as they can often dissolve the starting monomers and the resulting polymer.[3] Recommended solvents include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and N,N-Dimethylformamide (DMF).[3] For reactions involving diacyl chlorides, an acid scavenger like pyridine (B92270) or triethylamine (B128534) is often added.
Q5: How can I ensure the purity of my BAPP monomer and other reagents?
A5: Reagent purity is essential for achieving high molecular weight.
-
BAPP: BAPP is hygroscopic and can absorb atmospheric CO₂ and water. It should be stored under an inert atmosphere (nitrogen or argon) and can be purified by vacuum distillation.
-
Solvents: Solvents must be anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents and store them over molecular sieves.
-
Comonomers: Diacyl chlorides are sensitive to moisture and should be purified by distillation or recrystallization before use.
Troubleshooting Guide
This section addresses specific issues that may be encountered during BAPP polymerization experiments.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Polymer Molecular Weight (Mₙ or Mₙ) | 1. Incorrect Stoichiometry: Molar ratio of BAPP to the comonomer is not exactly 1:1.[5] 2. Presence of Impurities: Water, monofunctional amines, or other reactive impurities can terminate the polymer chains.[6] 3. Premature Precipitation: The growing polymer chain becomes insoluble in the reaction solvent and precipitates out before reaching high molecular weight. 4. Insufficient Reaction Time: The reaction was stopped before the polymerization reached a high conversion rate.[6] 5. Side Reactions: Deamination or other side reactions at elevated temperatures can cap the growing chains.[7] | 1. Verify Stoichiometry: Carefully calculate and weigh all monomers. For diacyl chlorides, which are highly reactive, add them slowly to the BAPP solution to maintain control. 2. Ensure Purity: Use purified, anhydrous monomers and solvents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[6] 3. Improve Solubility: Increase the reaction temperature or add a salt like lithium chloride (LiCl) to the solvent (e.g., DMAc) to keep the polyamide in solution. 4. Extend Reaction Time: Monitor the reaction progress (e.g., by measuring solution viscosity) and allow sufficient time for molecular weight to build. 5. Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. Low-temperature solution polymerization is often preferred. |
| High Polydispersity Index (PDI > 2.0) | 1. Poor Mixing/Temperature Gradients: Inhomogeneous reaction conditions can lead to polymer chains growing at different rates.[6] 2. Side Reactions: Branching or cross-linking side reactions can significantly broaden the molecular weight distribution. | 1. Improve Agitation: Use efficient mechanical stirring to ensure the reaction mixture is homogeneous. Control the reaction temperature carefully using an oil bath. 2. Control Reaction Conditions: Ensure high monomer purity and run the reaction at a temperature that disfavors side reactions. |
| Polymer Discoloration (Yellowing/Browning) | 1. Oxidation: The presence of oxygen, especially at elevated temperatures, can cause oxidative degradation of the polymer. 2. High Temperatures: Running the reaction at excessively high temperatures can lead to thermal degradation.[8] | 1. Deoxygenate System: Thoroughly purge the reaction vessel and solvents with an inert gas (N₂ or Ar) before starting the reaction and maintain a positive pressure throughout.[9] 2. Reduce Temperature: If possible, use a lower reaction temperature. For polycondensation with diacyl chlorides, reactions can often be run successfully at 0°C to room temperature. |
| Inconsistent Batch-to-Batch Results | 1. Variable Reagent Purity: Purity of monomers or solvent varies between experiments. 2. Atmospheric Contamination: Inconsistent control over moisture and oxygen ingress. 3. Inaccurate Measurements: Small errors in weighing monomers can lead to significant stoichiometric imbalance. | 1. Standardize Reagent Handling: Use monomers and solvents from the same batch or re-purify them before each reaction. 2. Standardize Procedure: Use a consistent procedure for setting up the reaction under an inert atmosphere.[10] 3. Use Analytical Balance: Ensure precise and accurate measurements of all reactants. |
Quantitative Data Presentation
The stoichiometry of the monomers is the most critical factor influencing the molecular weight in step-growth polymerization. The following table illustrates the expected effect of varying the monomer ratio on the final polymer properties for a typical reaction between BAPP and a diacyl chloride (e.g., Adipoyl Chloride).
Table 1: Effect of Monomer Ratio on Polyamide Molecular Weight
| BAPP:Diacyl Chloride Molar Ratio | Expected Degree of Polymerization | Resulting Molecular Weight (Mₙ) | Polydispersity Index (PDI) | Observations |
| 1.00 : 1.00 | High | High (e.g., >20,000 g/mol ) | ~2.0 | Optimal for achieving high molecular weight, assuming high conversion. |
| 1.02 : 1.00 | Low | Low (e.g., 5,000 - 10,000 g/mol ) | <2.0 | Excess diamine limits chain growth.[5] |
| 1.00 : 1.02 | Low | Low (e.g., 5,000 - 10,000 g/mol ) | <2.0 | Excess diacyl chloride limits chain growth.[5] |
| 1.05 : 1.00 | Very Low | Very Low (e.g., <5,000 g/mol ) | <2.0 | Significant stoichiometric imbalance severely restricts polymerization.[5] |
Experimental Protocols
Protocol: Low-Temperature Solution Polycondensation of BAPP with Terephthaloyl Chloride
This protocol describes a standard laboratory procedure for synthesizing a polyamide from BAPP.
1. Materials and Reagents:
-
1,4-Bis(aminopropyl)piperazine (BAPP), vacuum distilled.
-
Terephthaloyl chloride (TPC), recrystallized from hexane.
-
Anhydrous N,N-Dimethylacetamide (DMAc), stored over 4Å molecular sieves.
-
Anhydrous Pyridine, stored over KOH.
-
Methanol (B129727) (reagent grade).
-
Nitrogen or Argon gas (high purity).
2. Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Oil bath or cooling bath.
-
Schlenk line or inert atmosphere manifold.
3. Procedure:
-
Reactor Setup: Assemble the reaction flask and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen.
-
Monomer Dissolution: In the flask, dissolve a precise amount of BAPP (e.g., 10.0 mmol, 2.003 g) and anhydrous pyridine (22.0 mmol, 1.74 g) in anhydrous DMAc (50 mL).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Comonomer Addition: Dissolve an equimolar amount of TPC (10.0 mmol, 2.030 g) in anhydrous DMAc (25 mL) and add it to the dropping funnel. Add the TPC solution dropwise to the stirred BAPP solution over 30 minutes. A rapid increase in viscosity is expected.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 4-6 hours. The solution will become highly viscous.
-
Precipitation: Slowly pour the viscous polymer solution into a large beaker containing rapidly stirring methanol (500 mL). A fibrous white solid will precipitate.
-
Washing: Collect the polymer by filtration. Wash it thoroughly with methanol to remove unreacted monomers and salts (pyridinium hydrochloride), followed by a wash with hot water, and finally another wash with methanol.
-
Drying: Dry the resulting polyamide in a vacuum oven at 60-80°C overnight to a constant weight.
-
Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and PDI, FTIR for amide bond confirmation, and NMR for structural analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a BAPP polymerization experiment, from preparation to final characterization.
Caption: Experimental workflow for BAPP polymerization.
Troubleshooting Logic
This diagram provides a logical path for diagnosing the common issue of low molecular weight in a polymerization reaction.
Caption: Troubleshooting flowchart for low molecular weight polymer.
References
- 1. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to avoid gelation during BAPP polyimide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with gelation during BAPP (2,2-bis[4-(4-aminophenoxy)phenyl]propane) polyimide synthesis.
Troubleshooting Guide: Avoiding Gelation
Gelation, the formation of a cross-linked, insoluble polymer network, is a common issue in polyimide synthesis that can lead to failed experiments. This guide addresses specific issues that can lead to gelation and provides actionable solutions.
Question: My reaction mixture turned into an insoluble gel shortly after monomer addition. What could be the cause?
Answer: This is often due to uncontrolled and rapid polymerization, or the presence of impurities. Several factors could be at play:
-
Incorrect Monomer Addition: The order of monomer addition is critical. Adding the diamine (BAPP) to a solution of the dianhydride can lead to localized high concentrations of the more reactive dianhydride, promoting side reactions and cross-linking. The recommended procedure is to slowly add the solid dianhydride to a stirred solution of the BAPP diamine.[1]
-
Monomer Purity: Impurities in either the BAPP or the dianhydride monomer can act as cross-linking agents or catalysts for side reactions. Ensure monomers are of high purity and consider purification steps like recrystallization or sublimation if necessary.
-
Presence of Water: Water can hydrolyze the dianhydride and the growing poly(amic acid) chains, which can alter the stoichiometry and lead to uncontrolled reactions.[1] All glassware should be rigorously dried, and anhydrous solvents must be used.
Question: The viscosity of my poly(amic acid) solution increased dramatically, and it became a gel during storage or before imidization. Why did this happen?
Answer: This type of delayed gelation can be caused by several factors related to the stability of the poly(amic acid) solution and the reaction conditions:
-
High Monomer Concentration: While higher monomer concentrations can favor the formation of high molecular weight polymer, excessively high concentrations can lead to chain entanglement and inter-chain reactions, resulting in gelation.[1] It is crucial to maintain an appropriate monomer concentration, typically in the range of 10-20 wt%.
-
Reaction Temperature: The initial poly(amic acid) formation is typically carried out at room temperature. Elevated temperatures during this stage can promote side reactions and imidization, leading to the formation of insoluble polyimide segments and subsequent gelation.
-
Solvent Choice: The poly(amic acid) must remain soluble in the reaction solvent. Poor solubility can cause the polymer to precipitate or form a gel-like phase. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are commonly used good solvents for poly(amic acid).[1]
Question: Gelation occurred during the thermal imidization step. How can I prevent this?
Answer: Gelation during thermal imidization often indicates that the poly(amic acid) chains are cross-linking before the imidization process is complete.
-
Incomplete Imidization at Lower Temperatures: If the temperature is raised too quickly, the solvent may be removed before the polymer chains have sufficient mobility to achieve full imidization. This can lead to intermolecular reactions between the remaining amic acid groups. A staged heating protocol is recommended to allow for controlled solvent removal and complete cyclization.[1][2]
-
Side Reactions at High Temperatures: At very high temperatures, side reactions, including cross-linking, can occur. It is important to follow a carefully controlled temperature ramp-up and not exceed the recommended final curing temperature for the specific polyimide system.
Frequently Asked Questions (FAQs)
Q1: What is the ideal monomer concentration for BAPP polyimide synthesis to avoid gelation?
A1: The optimal monomer concentration is a balance between achieving a high molecular weight and maintaining a manageable viscosity to prevent premature gelation. For many polyimide syntheses, a monomer concentration in the range of 10-20 wt% in a suitable solvent like NMP or DMAc is recommended.[1]
Q2: How critical is the purity of the BAPP diamine and the dianhydride?
A2: Monomer purity is extremely critical. Impurities can disrupt the stoichiometry of the polymerization, act as chain terminators leading to low molecular weight, or function as cross-linking agents causing gelation. Using high-purity monomers is essential for reproducible and successful synthesis.
Q3: Can the choice of solvent affect gelation?
A3: Absolutely. The solvent must be able to dissolve both the monomers and the resulting poly(amic acid) to ensure a homogeneous reaction. Polar aprotic solvents like NMP, DMAc, and DMF are good choices for most polyimide syntheses.[1] The solvent must also be anhydrous, as water can lead to side reactions that promote gelation.[1]
Q4: What is the recommended order of monomer addition?
A4: It is highly recommended to add the solid dianhydride portion-wise to a well-stirred solution of the BAPP diamine.[1] This method helps to maintain a stoichiometric balance throughout the reaction and minimizes side reactions that can be caused by an excess of the highly reactive dianhydride.
Q5: How can I monitor the progress of the polymerization to anticipate potential gelation?
A5: Monitoring the viscosity of the reaction mixture is a practical way to follow the progress of the polymerization. A steady increase in viscosity indicates successful chain growth. A sudden, rapid increase in viscosity can be an early warning sign of impending gelation. Techniques like gel permeation chromatography (GPC) can be used to analyze the molecular weight and molecular weight distribution of the poly(amic acid) at different reaction times, but this is an offline method.
Quantitative Data Summary
The following table summarizes key experimental parameters and their recommended ranges to avoid gelation during BAPP polyimide synthesis.
| Parameter | Recommended Range | Rationale | Potential Issue if Deviated |
| Monomer Concentration | 10 - 20 wt% | Balances achieving high molecular weight with maintaining manageable solution viscosity.[1] | > 20%: Increased risk of gelation due to chain entanglement and intermolecular reactions. < 10%: May result in lower molecular weight. |
| Reaction Temperature (Poly(amic acid) formation) | 0 - 25 °C | Minimizes side reactions and premature imidization. | > 25 °C: Can accelerate side reactions and lead to the formation of insoluble imide segments, causing gelation. |
| Solvent | NMP, DMAc (anhydrous) | Ensures solubility of monomers and the growing polymer chain.[1] | Use of poor or non-anhydrous solvents can lead to precipitation or hydrolysis, both of which can contribute to gelation. |
| Monomer Addition | Solid dianhydride added to diamine solution | Maintains stoichiometric control and minimizes side reactions.[1] | Adding diamine to dianhydride can create localized excesses of the reactive dianhydride, leading to cross-linking. |
| Stirring Speed | Vigorous | Ensures homogeneous mixing and prevents localized high concentrations of monomers. | Inadequate stirring can lead to non-uniform polymerization and gel formation. |
Experimental Protocol: Synthesis of a Soluble BAPP-based Polyimide
This protocol provides a detailed methodology for the synthesis of a soluble polyimide from BAPP and a dianhydride (e.g., 6FDA - 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride), with a focus on preventing gelation.
Materials:
-
This compound (BAPP), high purity
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), high purity
-
N-methyl-2-pyrrolidone (NMP), anhydrous grade
-
Argon or Nitrogen gas, high purity
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Mechanical stirrer
-
Argon/Nitrogen inlet and outlet
-
Addition funnel or powder funnel
-
Heating mantle with temperature controller
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Diamine Dissolution: In the three-necked flask under a positive pressure of inert gas, dissolve the BAPP diamine in anhydrous NMP to achieve the desired final monomer concentration (e.g., 15 wt%). Stir the solution with the mechanical stirrer until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add the solid 6FDA dianhydride to the stirred diamine solution in small portions over a period of 30-60 minutes. Ensure that each portion dissolves before adding the next. Maintain the reaction temperature at room temperature (around 25 °C).
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Imidization (Thermal):
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in a programmable oven with a nitrogen atmosphere.
-
Heat the film according to the following staged temperature program:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 2 hours
-
300 °C for 1 hour
-
-
Allow the oven to cool down slowly to room temperature.
-
-
Film Recovery: Carefully peel the resulting polyimide film from the glass substrate.
Visualizations
Caption: Factors leading to gelation during BAPP polyimide synthesis.
References
Technical Support Center: Purification of Crude 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude BAPP?
A1: The most common and effective methods for purifying crude BAPP are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability, while column chromatography can be employed for achieving very high purity or for separating complex mixtures of impurities.
Q2: What are the likely impurities in crude BAPP?
A2: Crude BAPP, typically synthesized from Bisphenol A and p-chloronitrobenzene followed by reduction, may contain several impurities.[1][2] These can include:
-
Unreacted starting materials: Bisphenol A and p-chloronitrobenzene.
-
The intermediate dinitro compound: 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP).[2]
-
Byproducts from the nucleophilic substitution reaction.
-
Residual catalysts or reducing agents from the reduction step.[2][3]
-
Chlorinated byproducts.[4]
Q3: What are suitable solvents for the recrystallization of BAPP?
A3: A mixture of N,N-dimethylformamide (DMF) and water is a documented and effective solvent system for the recrystallization of BAPP.[5] BAPP is soluble in polar aprotic solvents like DMF, dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). The addition of a non-solvent like water induces crystallization. Ethanol has also been used in the final purification steps after synthesis.[2][3] Preliminary small-scale solubility tests with other common laboratory solvents are always recommended to find the optimal system for your specific crude material.
Q4: What type of stationary phase is recommended for the column chromatography of BAPP?
A4: For the purification of aromatic amines like BAPP, standard silica (B1680970) gel can be used. However, due to the basic nature of the amine groups, tailing of peaks and poor separation can occur due to strong interactions with the acidic silanol (B1196071) groups on the silica surface.[6] To mitigate this, amine-functionalized silica is highly recommended as it provides a more inert surface, leading to better peak shapes and improved separation.[6][7]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Crude BAPP does not fully dissolve in the hot solvent. | Insufficient solvent volume. The chosen solvent is not suitable. | Gradually add more hot solvent until the solid dissolves completely.[8] If a large amount of solvent is required, consider a different solvent or solvent system. |
| An oil forms instead of crystals upon cooling ("oiling out"). | The solution is supersaturated and the boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation.[9] Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period. |
| No crystals form after the solution has cooled. | The solution is not saturated (too much solvent was added). The solution is supersaturated and requires nucleation. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9] Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9][10] Add a small "seed" crystal of pure BAPP to induce crystallization.[10] |
| The yield of purified BAPP is low. | Too much solvent was used, leading to significant product loss in the mother liquor. Incomplete crystallization due to insufficient cooling time or temperature. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution.[8] Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
| The purified BAPP crystals are colored. | Colored impurities are present and co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[11] A second recrystallization may be necessary to achieve a colorless product. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of BAPP from impurities (overlapping peaks). | Inappropriate eluent system (too polar or not polar enough). Column overloading. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for aromatic amines is a hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727) gradient.[7] Reduce the amount of crude BAPP loaded onto the column. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[12] |
| Peak tailing for BAPP. | Strong interaction between the basic amine groups of BAPP and acidic silanol groups on the silica gel. | Use an amine-functionalized silica column to minimize this interaction.[6][7] Add a small amount of a competing base, such as triethylamine (B128534) (~0.1-1%), to the eluent to block the active sites on the silica gel.[6] |
| BAPP is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Cracks or channels in the column bed. | Improper packing of the stationary phase. | Ensure the stationary phase is packed uniformly without any air bubbles. A slurry packing method is generally preferred.[13] |
Quantitative Data
The following table summarizes the purification results for crude BAPP using a specific recrystallization protocol.
| Purification Method | Solvent System | Initial Purity | Final Purity | Molar Yield | Reference |
| Recrystallization | 15% DMF/Water Solution | >99.5% | 99.75% | 97.8% | [5] |
| Recrystallization | 15% DMF/Water Solution | >99.5% | 99.78% | 99.0% | [5] |
| Recrystallization | 15% DMF/Water Solution | >99.5% | 99.72% | 98.7% | [5] |
Experimental Protocols
Protocol 1: Recrystallization of BAPP from DMF/Water
This protocol is adapted from a patented method for refining crude BAPP.[5]
Materials:
-
Crude this compound (BAPP)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude BAPP in DMF by gently heating and stirring. Aim for a concentration that will result in a 15-20% aqueous DMF solution upon addition of water.
-
Crystallization: While stirring, slowly add pure water to the hot DMF solution until the desired final concentration (e.g., 15% DMF in water) is reached.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least one hour to ensure maximum precipitation of the purified BAPP.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, pure water to remove any remaining DMF and soluble impurities.
-
Drying: Dry the purified BAPP crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of BAPP
This is a general protocol that should be optimized based on preliminary TLC analysis.
Materials:
-
Crude BAPP
-
Amine-functionalized silica gel (recommended) or standard silica gel
-
Appropriate solvents for the eluent (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation between BAPP and its impurities. The desired compound should have an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude BAPP in a minimum amount of the eluent or a suitable solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent over time.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure BAPP.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified BAPP.
-
References
- 1. This compound | 13080-86-9 [chemicalbook.com]
- 2. This compound | 13080-86-9 | Benchchem [benchchem.com]
- 3. CN102391135A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound | 13080-86-9 | FB62700 [biosynth.com]
- 5. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. m.youtube.com [m.youtube.com]
Controlling molecular weight in BAPP polyimide synthesis
Welcome to the technical support center for the synthesis of polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, with a focus on controlling molecular weight.
Troubleshooting Guide
This guide addresses specific issues that may arise during BAPP polyimide synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Molecular Weight of the Final Polyimide
Question: My BAPP polyimide has a low molecular weight, resulting in brittle films and poor mechanical properties. What are the likely causes and how can I fix this?
Answer: Low molecular weight in BAPP polyimide synthesis can stem from several factors throughout the polymerization and imidization process. Below are the common causes and their respective solutions.
| Potential Cause | Explanation | Recommended Solution |
| Improper Monomer Stoichiometry | An excess of either the diamine (BAPP) or the dianhydride will limit the polymer chain growth. The closer the molar ratio is to 1:1, the higher the potential molecular weight.[1] | Carefully and accurately weigh the monomers. A slight excess of the dianhydride is sometimes used to compensate for its sensitivity to moisture.[2] |
| Presence of Impurities | Water or other protic impurities in the solvent or on the glassware can react with the dianhydride, preventing it from participating in the polymerization and thus capping the polymer chains.[2][3] | Use anhydrous solvents and thoroughly dry all glassware before use. Ensure monomers are of high purity and are dried before the reaction. |
| Inappropriate Reaction Temperature | For the initial poly(amic acid) synthesis, high temperatures can lead to side reactions and a broader molecular weight distribution.[4] Conversely, a temperature that is too low can reduce the reactivity of the monomers, hindering the increase in molecular weight.[4] | Conduct the initial polycondensation at a controlled low temperature, for instance, between -5°C and room temperature.[4] |
| Premature Precipitation of Polymer | If the growing poly(amic acid) chain becomes insoluble in the reaction solvent, chain growth will be prematurely terminated. | Ensure the chosen solvent can maintain the poly(amic acid) in solution at the desired concentration. Common solvents include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[2] |
| Degradation during Imidization | The process of converting the poly(amic acid) to polyimide, especially via thermal imidization, can sometimes lead to chain scission if not properly controlled.[2] | For thermal imidization, use a staged heating profile to gently remove the solvent and water of cyclization. For chemical imidization, ensure the correct amounts of dehydrating agent and catalyst are used. |
Issue 2: Inconsistent Molecular Weight Between Batches
Question: I am observing significant variations in the molecular weight of my BAPP polyimide from one synthesis to another, even though I am following the same protocol. What could be causing this inconsistency?
Answer: Batch-to-batch inconsistency in molecular weight is a common challenge. The following factors are often the culprits.
| Potential Cause | Explanation | Recommended Solution |
| Variations in Monomer Purity | Different batches of monomers may have slight variations in purity or moisture content. | Standardize the purification and drying procedure for all monomers before each synthesis. |
| Fluctuations in Reaction Conditions | Minor changes in reaction temperature, stirring speed, or the rate of monomer addition can affect the polymerization kinetics. | Use a well-calibrated and controlled reactor setup. Standardize the rate of addition of the dianhydride to the diamine solution. |
| Atmospheric Moisture Contamination | The reaction is sensitive to atmospheric moisture. Variations in ambient humidity can affect the outcome. | Conduct the synthesis under a dry, inert atmosphere (e.g., nitrogen or argon).[5] |
| Solvent Quality | The quality and water content of the solvent can vary between bottles or after being opened multiple times. | Use freshly opened anhydrous solvent or re-distill and dry the solvent before each use.[3] |
Issue 3: Gel Formation During Polymerization
Question: My reaction mixture turned into a gel during the synthesis of the poly(amic acid). What causes this and can it be prevented?
Answer: Gel formation indicates uncontrolled cross-linking or the formation of an extremely high molecular weight, insoluble polymer network.
| Potential Cause | Explanation | Recommended Solution |
| High Monomer Concentration | At very high concentrations, the growing polymer chains can entangle and form a physical gel. In some cases, side reactions leading to branching are more prevalent at higher concentrations. | Reduce the monomer concentration in the reaction mixture. A typical concentration is around 10-20 wt%.[5] |
| Bifunctional Impurities in Monomers | The presence of trifunctional or higher functional impurities in the monomers can act as cross-linking agents. | Use highly purified monomers. |
| Incorrect Order of Monomer Addition | Adding the diamine to the dianhydride can sometimes lead to localized high concentrations of the dianhydride, potentially causing side reactions. | The recommended practice is to add the solid dianhydride to the dissolved diamine solution.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I intentionally control and vary the molecular weight of my BAPP polyimide?
A1: To systematically control the molecular weight, you can intentionally create a slight stoichiometric imbalance between the dianhydride and the diamine. By using a calculated excess of one monomer, you can control the average chain length. The introduction of a monofunctional anhydride, such as phthalic anhydride, can also be used as a chain-terminating agent to achieve a desired molecular weight.[6]
Q2: What is the typical two-step synthesis process for BAPP polyimide?
A2: The most common method is a two-step process.[2][7] First, the BAPP diamine and a dianhydride are reacted in a polar aprotic solvent at a low temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through either thermal treatment or chemical imidization.[7]
Q3: What are the advantages of chemical imidization over thermal imidization for controlling molecular weight?
A3: Chemical imidization, carried out at lower temperatures using dehydrating agents (like acetic anhydride) and a catalyst (like pyridine), can sometimes offer better control over the molecular weight and may prevent the degradation that can occur at the high temperatures required for thermal imidization. This can lead to a narrower molecular weight distribution.[8]
Q4: How does the choice of dianhydride affect the molecular weight control in BAPP polyimide synthesis?
A4: The reactivity of the dianhydride plays a significant role. Highly reactive dianhydrides will polymerize more rapidly, and the reaction may be more sensitive to impurities and temperature control. The structure of the dianhydride also influences the solubility of the resulting poly(amic acid), which in turn affects the maximum achievable molecular weight.[2]
Q5: What techniques can be used to measure the molecular weight of BAPP polyimides?
A5: Common techniques for determining the molecular weight of polyimides include Gel Permeation Chromatography (GPC), which provides information on the molecular weight distribution, and viscometry, which can be used to determine the viscosity-average molecular weight.[9][10] Static Light Scattering (SLS) can be used to determine the absolute weight-average molecular weight.[10]
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight BAPP Poly(amic acid)
Objective: To synthesize a high molecular weight poly(amic acid) from BAPP and a dianhydride (e.g., BPADA - 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride)).
Materials:
-
This compound (BAPP), dried under vacuum.
-
4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), dried under vacuum.
-
Anhydrous N-methyl-2-pyrrolidone (NMP).
-
Nitrogen or Argon gas supply.
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
Procedure:
-
Set up the reaction apparatus and dry all glassware in an oven at 120°C overnight.
-
Under a nitrogen atmosphere, add a precisely weighed amount of BAPP to the flask.
-
Add enough anhydrous NMP to achieve the desired monomer concentration (e.g., 15 wt%).
-
Stir the mixture at room temperature until the BAPP is completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of BPADA powder to the stirred BAPP solution over 30 minutes.
-
After the addition is complete, continue stirring at 0°C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of high molecular weight poly(amic acid).
-
The resulting viscous solution of poly(amic acid) is ready for the imidization step.
Protocol 2: Thermal Imidization of BAPP Poly(amic acid)
Objective: To convert the synthesized BAPP poly(amic acid) into the final polyimide film via thermal treatment.
Materials:
-
Poly(amic acid) solution from Protocol 1.
-
Glass substrate.
-
Doctor blade or spin coater.
-
Programmable vacuum oven.
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to form a uniform film.
-
Place the coated substrate in a programmable vacuum oven.
-
Heat the film according to the following staged temperature program under a slow nitrogen purge:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting BAPP polyimide film from the glass substrate.
Visualizations
Experimental Workflow for BAPP Polyimide Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 5. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dakenchem.com [dakenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Thermal Degradation of BAPP-Based Polyimides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAPP-based polyimides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal degradation behavior of BAPP-based polyimides?
A1: BAPP-based polyimides are known for their high thermal stability. Their degradation typically occurs at temperatures above 450°C. The degradation process can be a single-stage or a multi-stage event, depending on the specific chemical structure of the polyimide, particularly the dianhydride used.[1] The primary decomposition products upon pyrolysis are carbon monoxide (CO) and carbon dioxide (CO2).[2] The degradation pathways can involve depolymerization, pyrolytic reformation, and various cleavage and rearrangement reactions.[3]
Q2: How does the chemical structure of the dianhydride affect the thermal stability of BAPP-based polyimides?
A2: The dianhydride component significantly influences the thermal stability of BAPP-based polyimides. For instance, a polyimide synthesized from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) exhibits a single-stage degradation process. In contrast, a copolymer incorporating 4,4′-oxydianiline (ODA) with BTDA and BAPP shows a two-stage degradation and superior thermal stability.[3]
Q3: What are the expected decomposition products of BAPP-based polyimides?
A3: The primary gaseous products evolved during the thermal degradation of BAPP-based polyimides in an inert atmosphere are carbon monoxide (CO) and carbon dioxide (CO2).[2] The release of these gases is associated with the breakdown of the imide rings. Other volatile organic compounds may also be produced depending on the specific monomers used in the polyimide synthesis.
Troubleshooting Guide for Thermogravimetric Analysis (TGA)
Q4: My TGA curve for a BAPP-based polyimide film shows an initial weight loss at a low temperature (around 100°C). What could be the cause?
A4: An initial weight loss around 100°C is typically due to the evaporation of absorbed moisture or residual solvent (e.g., NMP, DMAc) from the polyimide film.[4]
Troubleshooting Steps:
-
Ensure complete drying: Dry the polyimide film in a vacuum oven at a temperature above the boiling point of the solvent but below the glass transition temperature (Tg) of the polyimide for several hours before TGA analysis.
-
Pre-heating step: Introduce an isothermal hold at a temperature slightly above the solvent's boiling point (e.g., 120-150°C) at the beginning of your TGA experiment to remove any residual volatiles before the main degradation analysis.
Q5: The onset decomposition temperature of my BAPP-based polyimide seems to vary between different TGA runs. Why is this happening?
A5: Variations in the onset decomposition temperature can be caused by several factors:
-
Heating Rate: The onset decomposition temperature is known to increase with a higher heating rate.[5] For kinetic studies, it is essential to perform experiments at multiple heating rates.[6]
-
Sample Preparation: Inconsistent sample mass, particle size, or packing in the TGA pan can lead to variations in heat transfer and, consequently, the observed decomposition temperature.[7][8]
-
Instrument Calibration: The temperature calibration of the TGA instrument can drift over time, leading to inaccurate temperature readings.[9]
Troubleshooting Steps:
-
Standardize Heating Rate: Use a consistent heating rate for all comparative experiments (e.g., 10 °C/min or 20 °C/min).[10][11]
-
Consistent Sample Preparation: Use a similar sample mass (typically 5-10 mg) for each run and ensure the sample is in a consistent form (e.g., a small piece of film or a finely ground powder) and spread evenly at the bottom of the crucible.[7][8]
-
Regular Calibration: Regularly calibrate your TGA instrument using certified reference materials.[9]
Q6: The derivative thermogravimetric (DTG) curve for my BAPP-based polyimide shows broad or overlapping peaks. How do I interpret this?
A6: Broad or overlapping peaks in a DTG curve suggest that multiple degradation processes are occurring simultaneously or in close succession.[12] For some BAPP-based polyimides, the degradation can be a complex, multi-stage process.[1]
Interpretation and Solutions:
-
Deconvolution: Use peak deconvolution software to separate the overlapping peaks and identify the individual degradation steps.
-
Varying Heating Rates: Running the TGA at different heating rates can sometimes help to better resolve the different degradation stages.
-
Hyphenated Techniques: For a more detailed analysis of the evolved gases at each degradation step, consider using hyphenated techniques like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy).
Data Presentation
Table 1: Thermal Properties of Various BAPP-Based Polyimides
| Dianhydride | Co-Diamine | Td5 (°C) | Td10 (°C) | Tg (°C) | Atmosphere | Reference |
| BTDA | None | ~510 | - | - | Nitrogen | [3] |
| BTDA | ODA | >510 | - | - | Nitrogen | [3] |
| BPDA | None | - | 491-537 | 257-281 | Nitrogen | [13] |
| PMDA | TPE-Q/TPE-R | - | - | - | - | [14] |
| BPADA | ODA | - | - | - | - | [15] |
Note: "–" indicates data not available in the cited sources. Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively. Tg is the glass transition temperature.
Experimental Protocols
Protocol 1: Synthesis of BAPP-Based Polyimide via Two-Step Thermal Imidization
This protocol describes a general procedure for synthesizing a BAPP-based polyimide film.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve the diamine monomer (e.g., BAPP) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[16]
-
Slowly add an equimolar amount of the dianhydride monomer (e.g., BTDA) to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) (PAA) solution.[17]
Step 2: Thermal Imidization
-
Cast the PAA solution onto a clean glass substrate to form a thin film of uniform thickness.
-
Place the coated substrate in a vacuum oven.
-
Perform a stepwise thermal curing process to convert the PAA to polyimide. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour[16]
-
-
After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
Protocol 2: Thermogravimetric Analysis (TGA) of BAPP-Based Polyimide Films
This protocol outlines the key steps for performing TGA on a prepared polyimide film.
-
Sample Preparation: Cut a small, representative piece of the polyimide film (typically 5-10 mg).[10] Ensure the sample is dry by heating it in a vacuum oven if necessary.
-
Instrument Setup:
-
Place the sample in a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[7]
-
Place the crucible in the TGA instrument's microbalance.
-
Select the desired atmosphere (e.g., high-purity nitrogen or air) and set a constant flow rate (e.g., 20-50 mL/min).[18]
-
-
TGA Program:
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve with respect to temperature to obtain the DTG curve, which shows the rate of weight loss.[12]
-
Determine key parameters such as the onset decomposition temperature, Td5, Td10, and the temperature of the maximum decomposition rate from the TGA and DTG curves.
-
Visualizations
Caption: General thermal degradation pathway of BAPP-based polyimides.
Caption: Troubleshooting workflow for TGA analysis of polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. General Treatment of the Thermogravimetry of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. torontech.com [torontech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. matec-conferences.org [matec-conferences.org]
- 11. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Mechanical Properties of BAPP Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and enhancement of bis(4-aminophenyl)phenylphosphine oxide (BAPP) films.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the mechanical properties of BAPP films?
A1: The principal strategies for improving the mechanical characteristics of BAPP-based polyimide films include:
-
Incorporation of Nanofillers: Introducing nanoparticles such as silica (B1680970) (SiO2), graphene, or carbon nanotubes (CNTs) into the BAPP polymer matrix can significantly improve properties like tensile strength and modulus.
-
Crosslinking: Creating chemical bonds between polymer chains through methods like UV irradiation or the use of crosslinking agents can enhance thermal stability and mechanical robustness.
-
Process Optimization: Fine-tuning the fabrication process, including the curing protocol and solvent casting technique, is crucial for achieving desired film properties.
Q2: How do nanofillers improve the mechanical properties of BAPP films?
A2: Nanofillers enhance the mechanical properties of BAPP films by reinforcing the polymer matrix. When well-dispersed, these nanoparticles can effectively transfer stress from the polymer to the filler, leading to an increase in overall strength and stiffness. The interaction between the nanofiller and the polymer matrix, often through hydrogen bonding, plays a critical role in this reinforcement.
Q3: What is the effect of UV crosslinking on BAPP films?
A3: UV crosslinking can improve the thermo-chemical stability of BAPP films. This process involves exposing the film, often in the presence of a photoinitiator and a crosslinking agent, to UV radiation. The resulting crosslinked structure can lead to increased insolubility in various solvents and enhanced thermal stability, although excessive crosslinking may cause brittleness.[1]
Troubleshooting Guides
Film Fabrication and Casting
Q1: My BAPP film is brittle and cracks easily after casting. What could be the cause and how can I fix it?
A1:
-
Possible Cause 1: Incomplete Imidization: The conversion of the poly(amic acid) (PAA) precursor to polyimide may be incomplete.
-
Solution: Ensure your thermal curing process reaches the optimal temperature and duration. A typical multi-step curing process involves heating at incremental temperatures (e.g., 100°C, 200°C, and 300°C) for a sufficient time at each stage to ensure complete imidization.
-
-
Possible Cause 2: Residual Solvent: Trapped solvent in the film can lead to internal stresses and brittleness.
-
Solution: Optimize the drying process during film casting. A slower evaporation rate or drying under vacuum can help in the complete removal of the solvent.
-
-
Possible Cause 3: Excessive Crosslinking: While crosslinking can improve some properties, too much can make the film brittle.[1]
-
Solution: If using a crosslinking agent, try reducing its concentration or the duration of UV exposure.
-
Q2: The surface of my cast BAPP film is uneven and has bubbles. How can I achieve a uniform, bubble-free film?
A2:
-
Possible Cause 1: Air Bubbles in the Casting Solution: The PAA solution may contain dissolved air or bubbles introduced during mixing.
-
Solution: Degas the PAA solution before casting by using a vacuum desiccator or by letting the solution stand for a period to allow bubbles to rise and dissipate.
-
-
Possible Cause 2: Uneven Solvent Evaporation: Rapid or uneven drying can cause surface defects.
-
Solution: Control the evaporation rate of the solvent by casting the film in a controlled environment with minimal air drafts. Covering the casting dish with a perforated lid can also help in achieving a more uniform evaporation rate.
-
-
Possible Cause 3: Inadequate Leveling of the Casting Surface: An uneven casting surface will result in a film of non-uniform thickness.
-
Solution: Ensure the glass substrate or casting surface is perfectly level before pouring the PAA solution.
-
Nanofiller Incorporation
Q3: I'm trying to incorporate silica nanoparticles into my BAPP film, but they are agglomerating, leading to poor mechanical properties.
A3:
-
Possible Cause 1: Poor Dispersion of Nanoparticles: Silica nanoparticles tend to agglomerate due to strong interparticle interactions (e.g., hydrogen bonding between Si-OH groups).
-
Solution: Use a sonicator to disperse the nanoparticles in the solvent before adding the BAPP monomers. Additionally, employing a low-molecular-weight PAA precursor can improve compatibility and dispersion of the silica sol within the polymer matrix.[2]
-
-
Possible Cause 2: Lack of Interfacial Adhesion: Poor interaction between the nanoparticles and the polymer matrix can lead to weak points in the composite film.
-
Solution: While coupling agents are an option, for BAPP/silica composites, hydrogen bonding between the Si-OH groups on the silica surface and the C=O groups in the imide rings of the polyimide can provide good adhesion without the need for coupling agents.[2]
-
Quantitative Data on Mechanical Properties
The following tables summarize the impact of different enhancement strategies on the mechanical properties of BAPP-based polyimide films.
Table 1: Effect of Nano-Silica Content on the Storage Modulus and Coefficient of Thermal Expansion (CTE) of BAPP/IDPA Polyimide Films
| Silica Content (wt.%) | Storage Modulus at 60°C (MPa) | CTE (ppm/°C) |
| 0 (Pure PI) | 1620 | 76.5 |
| 50 | 5857 | 18.1 |
Data sourced from a study on PI/silica hybrid films using BAPP and IDPA monomers.[2][3]
Table 2: Mechanical Properties of Polyimide Films Reinforced with Carbon Nanotubes (General Reference)
| Filler Content | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Pure PI | 78.69 | 2.31 |
| 5 wt.% C-CNT | 97.52 | 3.02 |
Note: This data is for a general polyimide system and serves as a reference for the potential reinforcing effect of CNTs.[4]
Experimental Protocols
Protocol 1: Synthesis of BAPP/IDPA Polyimide Film
-
Preparation of Poly(amic acid) (PAA) Solution:
-
In a flask, dissolve 2,2'-bis(4-(4-aminophenoxy)phenyl)propane (BAPP) in a suitable solvent like N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of 4,4'-(4,4'-isopropylidenediphenoxy) bis(phthalic anhydride) (IDPA) to the solution while stirring.
-
Continue the polymerization reaction for 24 hours at room temperature to obtain the PAA solution.
-
-
Film Casting:
-
Pour the PAA solution onto a clean, level glass substrate.
-
Use a doctor blade to control the film thickness.
-
-
Thermal Imidization (Curing):
-
Place the cast film in a vacuum oven.
-
Heat the film in a stepwise manner: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C to achieve complete conversion to polyimide.
-
Allow the film to cool down slowly to room temperature before peeling it off the substrate.
-
Protocol 2: Preparation of BAPP/IDPA Polyimide/Silica Hybrid Films
-
Preparation of the Hybrid Solution:
-
Add a silica-sol solution to a mixture of DMAc and BAPP.
-
Stir the mixture until the BAPP is completely dissolved.
-
Slowly add an equimolar amount of IDPA to the solution.
-
Continue the reaction for 24 hours at room temperature.
-
-
Film Casting and Curing:
-
Follow the same film casting and thermal imidization procedure as described in Protocol 1.
-
Visualizations
Caption: Workflow for the synthesis of BAPP/IDPA polyimide films.
References
Technical Support Center: High-Performance BAPP Polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-performance BAPP (4,4'-(1,4-phenylene-bis(1-methylethylidene))bisaniline) polyimides. The focus is on addressing the common issue of brittleness encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter that lead to brittle BAPP polyimide films.
Question: Why did my BAPP polyimide film crack or become brittle after thermal curing?
Answer: Brittleness in BAPP polyimide films after curing is a common issue that can stem from several factors related to both the polymer's molecular structure and the processing conditions. Here are the most frequent causes and their solutions:
-
Cause 1: High Degree of Molecular Order (Crystallinity): The rigid aromatic backbone of BAPP polyimides can lead to strong intermolecular interactions and chain packing, resulting in a highly ordered, crystalline structure that is inherently brittle.
-
Solution: Introduce flexible linkages into the polymer backbone through copolymerization. By replacing a portion of the rigid dianhydride or diamine with a more flexible comonomer, you can disrupt the chain packing and reduce crystallinity.
-
Cause 2: Rapid Solvent Evaporation: If the solvent is removed too quickly during the initial stages of heating, it can create voids and internal stresses within the film.[1] This is especially true at temperatures above 150°C where solvent evaporation is rapid.[1]
-
Solution: Employ a staged heating process (thermal imidization). Start with a lower temperature hold (e.g., 80-100°C) to slowly drive off the bulk of the solvent before ramping up to higher temperatures for imidization.
-
Cause 3: High Curing Temperature and Rapid Heating Rate: A high final curing temperature or a fast ramp rate can lead to increased crosslinking and chain rigidity, contributing to brittleness.[2][3] High temperatures can also induce thermal stresses.[1]
-
Solution: Optimize the curing protocol. Experiment with lower final curing temperatures and slower heating rates (e.g., 2-5 °C/min). This allows the polymer chains more time to relax, reducing internal stresses.
-
Cause 4: Thermal Shock During Cooling: Rapidly cooling the film from a high temperature can induce significant thermal stress, leading to cracking and shattering.[1]
-
Solution: Implement a gradual cooling ramp after the final curing step. Allow the film to cool slowly to room temperature inside the oven before removal.
Question: My BAPP polyimide film has low elongation at break. How can I improve its flexibility?
Answer: Low elongation at break is a direct indicator of brittleness. To enhance flexibility, you need to modify the polymer structure to allow for greater chain mobility.
-
Solution 1: Copolymerization with Flexible Monomers: This is a highly effective strategy. Incorporating flexible diamines or dianhydrides containing ether (-O-), sulfone (-SO2-), or hexafluoroisopropylidene (-C(CF3)2-) groups can increase the free volume and rotational freedom of the polymer chains. This leads to a tougher, more flexible material.
-
Solution 2: Use of Bulky Side Groups: Introducing bulky side groups on the polymer backbone can inhibit close chain packing, thereby increasing the free volume and flexibility of the material.
-
Solution 3: Blending with a More Flexible Polymer: While more complex, creating a polymer blend with a compatible, flexible polymer can improve the overall toughness of the material.
Question: Can the choice of solvent affect the brittleness of my BAPP polyimide film?
Answer: Yes, the solvent can have an indirect effect. The key is to use a high-boiling point, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). These solvents are effective at dissolving the poly(amic acid) precursor and are removed more slowly during heating, reducing the risk of void formation and internal stress compared to lower-boiling point solvents.
Data Presentation: Enhancing Toughness of BAPP Polyimides
The following table summarizes the mechanical properties of a standard BAPP-based polyimide and a modified, toughened version through copolymerization.
| Property | Standard BAPP Polyimide | Toughened BAPP Copolymer |
| Tensile Strength (MPa) | 110 | 95 |
| Elongation at Break (%) | 5-8 | 20-30 |
| Young's Modulus (GPa) | 2.8 | 2.2 |
| Glass Transition Temp. (Tg, °C) | 285 | 260 |
Note: These are representative values. Actual results will vary based on specific monomers, copolymer ratios, and processing conditions.
Experimental Protocols
1. Synthesis of a Flexible BAPP Copoly(amic acid) Solution (Two-Step Method)
This protocol describes the synthesis of a poly(amic acid) precursor solution, incorporating a flexible diamine to enhance the toughness of the final polyimide film.
-
Materials:
-
BAPP (4,4'-(1,4-phenylene-bis(1-methylethylidene))bisaniline)
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Flexible Diamine (e.g., 4,4'-Oxydianiline - ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
-
Procedure:
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPP and ODA in anhydrous NMP. The ratio of BAPP to ODA will determine the degree of flexibility. A common starting point is a 70:30 molar ratio.
-
Once the diamines are completely dissolved, slowly add an equimolar amount of the dianhydride powder to the solution under a continuous nitrogen purge. The total molar amount of diamines (BAPP + ODA) should be equal to the molar amount of the dianhydride.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains form.
-
The resulting viscous and clear poly(amic acid) solution is now ready for film casting.
-
2. Thermal Imidization for Film Formation
This protocol details the process of converting the poly(amic acid) solution into a solid polyimide film while minimizing brittleness.
-
Equipment:
-
Doctor blade or spin coater
-
Clean glass substrates
-
Programmable vacuum or convection oven
-
-
Procedure:
-
Pour the synthesized poly(amic acid) solution onto a clean, flat glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the cast film in a convection oven and subject it to a staged heating process (imidization cycle):
-
80°C for 2 hours (to slowly evaporate the bulk of the solvent).
-
Ramp to 150°C at 3°C/min and hold for 1 hour.
-
Ramp to 250°C at 3°C/min and hold for 1 hour.
-
Ramp to 300°C at 2°C/min and hold for 1 hour.
-
-
After the final hold, turn off the heater and allow the oven to cool down to room temperature slowly (over several hours).
-
Once cooled, carefully peel the polyimide film from the glass substrate.
-
Mandatory Visualizations
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 3. Preparation of polyimide films via microwave-assisted thermal imidization - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing residual solvent in BAPP-based polyimide films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when minimizing residual solvent in BAPP-based polyimide films.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and processing of BAPP-based polyimide films.
Question: Why is my final polyimide film brittle and cracking easily?
Answer: Brittleness in polyimide films is a common indicator of incomplete imidization or the presence of excessive residual solvent, which can disrupt the polymer chain packing and create stress points.
-
Incomplete Imidization: The conversion of the poly(amic acid) precursor to polyimide may not be complete. This can be caused by curing temperatures that are too low or curing times that are too short. Ensure your thermal curing protocol reaches a final temperature typically between 300°C and 400°C to achieve full conversion.[1]
-
High Residual Solvent: Solvents like NMP or DMAc can act as plasticizers when trapped in the polymer matrix. However, their uneven evaporation can create internal stresses, leading to cracking. A multi-step curing process with a slow temperature ramp rate is crucial for controlled solvent removal.[2] Starting with a pre-drying step at a lower temperature (e.g., 80°C - 150°C) before ramping to the final cure temperature can effectively remove the bulk of the solvent without causing defects.[1]
-
Film Thickness: Thicker films (>100 µm) are more prone to retaining solvent. The solvent has a longer path to diffuse, and the surface can form a dense skin that traps solvent underneath. For thick films, a very slow heating ramp and extended hold times at intermediate temperatures are necessary.
Question: My film has surface defects like voids, streaks, or a cloudy appearance. What is the cause?
Answer: Surface defects are often related to the initial casting process, environmental conditions, or impurities in the poly(amic acid) solution.
-
Voids or Bubbles: These are typically caused by trapped air or moisture in the resin stream.[3] Ensure the poly(amic acid) solution is properly degassed before casting. Additionally, if the initial drying temperature is too high, the solvent can boil, creating bubbles. A gradual drying process is recommended.[4]
-
Streaks or Die Lines: These can be caused by impurities or undissolved polymer gels in the solution.[3][5] Filtering the poly(amic acid) solution through a sub-micron filter (e.g., 0.45 µm) before casting is a critical step to remove particulate contamination.[3]
-
Cloudy or Milky Appearance: This may indicate contamination with an incompatible polymer or the presence of moisture, which can cause the polymer to precipitate rather than form a clear film.[3][6] Ensure all glassware is scrupulously dry and that the synthesis is performed under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption.
Question: The properties of my films are inconsistent from batch to batch. How can I improve reproducibility?
Answer: Inconsistent film properties often stem from poor control over key experimental parameters.
-
Precise Temperature Control: The curing process is highly sensitive to temperature. Use a programmable oven with precise temperature control and uniform heat distribution. Ensure the temperature ramp rates and hold times are identical for each batch.[2]
-
Atmosphere Control: Curing in an oxygen-free environment (e.g., under a nitrogen purge or in a vacuum) is critical.[7] Oxygen can cause oxidative degradation of the polymer chains at high temperatures, leading to brittle films with inferior properties.
-
Cleanliness: The surface onto which the film is cast must be impeccably clean. Any dust, oil, or residue can create defects and affect adhesion and uniformity.[6]
-
Solvent Purity: Use high-purity, anhydrous solvents for the synthesis to avoid side reactions and ensure consistent polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis process for BAPP-based polyimides?
A1: The most common method is a two-step process.[8][9] First, a dianhydride (e.g., BPADA) is reacted with a diamine (BAPP) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature to form a soluble poly(amic acid) (PAA) precursor.[1][10] Second, the PAA solution is cast into a film and subjected to thermal imidization, where it is heated through a specific temperature cycle to convert the PAA into the final, insoluble polyimide film while evaporating the solvent.[9]
Q2: Which solvent is best for synthesizing BAPP-based polyimides?
A2: Polar aprotic solvents are standard for this synthesis. The most commonly used are N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). The choice often depends on the specific monomers' solubility and the desired processing conditions. NMP is frequently used due to its high boiling point, which can aid in producing uniform films, but it is also more difficult to remove completely.
Q3: How does film thickness affect residual solvent content?
A3: Film thickness has a significant impact on residual solvent. As film thickness increases, the amount of trapped solvent tends to increase. This is because the diffusion path for the solvent to escape from the bulk of the film to the surface becomes longer. A skin can form on the surface during drying, further hindering solvent removal from the interior. For thicker films, slower heating rates and longer drying times are essential.
Q4: What is an optimal curing protocol to minimize residual solvent?
A4: A multi-step thermal curing protocol under vacuum or an inert atmosphere is highly effective. A typical process involves:
-
Pre-bake: A low-temperature step (e.g., 80-120°C for several hours) to gently remove the bulk of the solvent.[1]
-
Intermediate Ramping: A slow, controlled ramp (e.g., 2-4°C/min) to an intermediate temperature (e.g., 200°C) with a hold period.[7]
-
Final Cure: A ramp to a final high temperature (e.g., 300-350°C) and holding for at least one hour to ensure complete imidization and removal of tightly bound solvent molecules.[1][7]
Q5: How can I measure the amount of residual solvent in my film?
A5: Thermogravimetric Analysis (TGA) is a widely used technique to quantify residual solvent.[11][12] By heating the film at a controlled rate, a weight loss step is observed at temperatures between the boiling point of the solvent and the decomposition temperature of the polymer. This weight loss corresponds to the amount of residual solvent.[11][13] For more precise and sensitive measurements, Headspace Gas Chromatography (HS-GC) can be employed, which is a standard method for residual solvent analysis in various industries.[14][15]
Data Presentation
Table 1: Effect of Final Curing Temperature on Thermal Properties of BPADA-BAPP Polyimide Films
| Curing Protocol | Final Cure Temperature | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |
| Protocol A | 250°C | 232.5°C | 521.5°C |
| Protocol B | 300°C | ~245°C | ~525°C |
| Protocol C | 350°C | 262.2°C | 531.0°C |
Note: Data is compiled and extrapolated from literature values for BPADA-BAPP and similar polyimide systems.[16] Higher curing temperatures generally lead to more complete imidization and solvent removal, resulting in improved thermal stability (higher Tg and Td5).
Table 2: Common Solvents for BAPP-based Polyimide Synthesis
| Solvent | Abbreviation | Boiling Point | Characteristics |
| N-methyl-2-pyrrolidone | NMP | 202°C | High boiling point, excellent solvent for poly(amic acid). Can be difficult to remove completely. |
| N,N-dimethylacetamide | DMAc | 165°C | Good solvent for polymerization, easier to remove than NMP due to lower boiling point. |
| N,N-dimethylformamide | DMF | 153°C | Lower boiling point, but can sometimes lead to lower molecular weight PAA. |
Experimental Protocols
Protocol 1: Synthesis of BPADA-BAPP Poly(amic acid) (PAA) Solution
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Diamine Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a final solids concentration of 15-20 wt%. Stir until the BAPP is completely dissolved.
-
Dianhydride Addition: Gradually add an equimolar amount of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BPADA) powder to the stirred BAPP solution over 30 minutes. Ensure the temperature is maintained at room temperature.
-
Polymerization: Continue stirring the solution under a nitrogen atmosphere at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight PAA.
-
Storage: Store the resulting PAA solution in a refrigerator at 4°C to prevent degradation before use.
Protocol 2: Solvent Casting and Thermal Curing of BAPP-based Polyimide Film
-
Surface Preparation: Thoroughly clean a glass substrate with acetone, followed by isopropanol, and dry it completely.
-
Casting: Allow the PAA solution to reach room temperature. Pour the viscous solution onto the clean glass substrate. Use a doctor blade to spread the solution to a uniform thickness.
-
Pre-Drying: Place the cast film in a dust-free environment at 60°C for 3-4 hours to allow for slow initial solvent evaporation.
-
Thermal Curing: Transfer the substrate to a programmable vacuum or nitrogen-purged oven. Execute the following multi-step curing program:
-
Heat from room temperature to 100°C and hold for 1 hour.
-
Ramp the temperature to 200°C at a rate of 3°C/minute and hold for 1 hour.
-
Ramp the temperature to 300°C at a rate of 3°C/minute and hold for 1 hour.[1]
-
Ramp the temperature to 350°C at a rate of 2°C/minute and hold for 1 hour.
-
-
Cooling: Allow the oven to cool down slowly to room temperature (rate < 5°C/minute) to prevent thermal shock and film cracking.
-
Film Removal: Carefully peel the fully cured, amber-colored polyimide film from the glass substrate.
Protocol 3: Quantification of Residual Solvent using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Cut a small piece of the cured polyimide film (typically 5-10 mg) and place it in a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
TGA Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/minute.[17]
-
-
Data Analysis:
-
Plot the weight percentage as a function of temperature.
-
Identify the weight loss step that occurs after the boiling point of the solvent (e.g., >200°C for NMP) but before the onset of polymer degradation (typically >450°C).
-
The percentage of weight lost in this step corresponds to the amount of residual solvent in the film.[11][13]
-
Visualizations
Caption: Troubleshooting workflow for addressing high residual solvent in polyimide films.
Caption: Overall experimental workflow from synthesis to film characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. csmantech.org [csmantech.org]
- 3. Cast Film Troubleshooting Tips - Davis-Standard [davis-standard.com]
- 4. mdpi.com [mdpi.com]
- 5. gsextruder.com [gsextruder.com]
- 6. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. dakenchem.com [dakenchem.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. TGA Analysis - www.impactanalytical.com [impactanalytical.com]
- 12. assets.w3.tue.nl [assets.w3.tue.nl]
- 13. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. perkinelmer.cl [perkinelmer.cl]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Catalyst selection for the synthesis of BAPP monomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for the synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) monomer. The primary synthesis route involves the catalytic reduction of its dinitro precursor, 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of BAPP monomer?
A1: The most frequently used catalysts for the reduction of the dinitro precursor (BNPP) to BAPP are Palladium on carbon (Pd/C) and Raney Nickel.[1][2] Both are effective for the hydrogenation of aromatic nitro groups to amines.[2]
Q2: What are the main differences in performance between Pd/C and Raney Nickel for this synthesis?
A2: Pd/C is often the preferred catalyst for nitro reductions due to its high activity and efficiency, often allowing for milder reaction conditions.[1] Raney Nickel is a more cost-effective alternative, making it suitable for larger-scale industrial production.[3] However, Raney Nickel can be pyrophoric and requires careful handling.[3]
Q3: What are common hydrogen sources for the catalytic reduction of BNPP?
A3: The most common hydrogen source is hydrogen gas (H₂).[4] Transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in the presence of a catalyst like Pd/C is also a frequently employed method.[1][5]
Q4: What solvents are typically used for BAPP synthesis?
A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethylsulfoxide (DMSO) are commonly used.[6] Alcohols like methanol (B129727) or ethanol (B145695) can also be used as solvents, particularly in transfer hydrogenation reactions.[4][5]
Q5: How can I purify the final BAPP monomer?
A5: Purification of the BAPP monomer can be achieved through recrystallization from a suitable solvent or solvent mixture. Washing the crude product with water and/or a non-solvent can help remove impurities.
Catalyst Performance Data
While direct comparative studies for BAPP synthesis under identical conditions are limited in publicly available literature, the following table summarizes the general performance characteristics of common catalysts used for the reduction of aromatic nitro compounds.
| Catalyst | Typical Support | Hydrogen Source | Key Performance Characteristics | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Activated Carbon | H₂ gas, Hydrazine hydrate | High activity and selectivity.[1] | High efficiency, allows for mild reaction conditions, easy to handle.[1][4] | Higher cost compared to nickel-based catalysts. |
| Raney Nickel | - | H₂ gas | High activity for nitro group reduction.[3] | Cost-effective for large-scale production.[3] | Can be pyrophoric, may have lower selectivity in the presence of other reducible groups, may require higher temperatures and pressures.[3][7] |
| Platinum on Carbon (Pt/C) | Activated Carbon | H₂ gas | Effective for nitro group hydrogenation. | Can be more robust and less prone to poisoning compared to Pd/C. | Generally more expensive than Pd/C and Raney Nickel, may require more forcing reaction conditions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of BNPP using Pd/C and Hydrogen Gas
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
-
10% Palladium on Carbon (Pd/C) catalyst (typically 1-2% by mass of BNPP)[6]
-
N,N-Dimethylformamide (DMF)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Reactor Setup: Charge a pressure reactor with BNPP and DMF.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst to the reactor.
-
Inerting: Seal the reactor and purge several times with an inert gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.1-0.3 MPa).[6]
-
Reaction: Heat the mixture to the target temperature (e.g., 100-120 °C) with vigorous stirring.[6] Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with DMF.
-
Product Isolation: The BAPP monomer can be isolated from the filtrate by precipitation with a non-solvent (e.g., water) followed by filtration and drying. Further purification can be achieved by recrystallization.
Caption: General experimental workflow for the synthesis of BAPP monomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of BAPP monomer via catalytic hydrogenation.
Problem 1: Low or Incomplete Conversion
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the catalyst has been stored properly under an inert atmosphere. Use a fresh batch of catalyst. For Raney Nickel, ensure it is freshly prepared and handled correctly to avoid exposure to air.
-
-
Possible Cause: Insufficient hydrogen pressure or leaks in the system.
-
Solution: Check the hydrogen source and all connections for leaks. Increase the hydrogen pressure within the safe limits of your equipment.
-
-
Possible Cause: Poor catalyst dispersion.
-
Solution: Ensure efficient stirring to keep the catalyst suspended in the reaction mixture.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While the reaction is exothermic, an initial energy input may be required. Gradually increase the reaction temperature within the optimal range.
-
Problem 2: Formation of Colored Impurities (e.g., yellow or brown product)
-
Possible Cause: Formation of side products such as azo or azoxy compounds.[8]
-
Solution: This can occur due to the accumulation of hydroxylamine (B1172632) intermediates.[8] Ensure complete reduction by providing sufficient reaction time and adequate hydrogen supply. The addition of a catalytic amount of a vanadium compound can help prevent the accumulation of hydroxylamines.[8]
-
-
Possible Cause: Oxidation of the product.
-
Solution: Ensure the work-up procedure is performed under an inert atmosphere to prevent air oxidation of the amine product.
-
Problem 3: Catalyst Deactivation
-
Possible Cause: Poisoning by impurities in the starting material or solvent.
-
Solution: Use high-purity starting materials and solvents. Common poisons for palladium and nickel catalysts include sulfur and halogen compounds.[9]
-
-
Possible Cause: Fouling by carbonaceous deposits or polymer byproducts.
-
Solution: Optimize reaction conditions (temperature, pressure) to minimize side reactions that can lead to fouling.
-
-
Catalyst Regeneration:
-
Pd/C: Deactivated Pd/C can sometimes be regenerated by washing with a suitable solvent to remove adsorbed impurities, followed by a careful oxidation-reduction cycle.[9][10] For sulfur poisoning, oxidation with an agent like hydrogen peroxide has been reported.[10]
-
Raney Nickel: Regeneration can be attempted by washing with a solvent or by treatment with an aqueous alkaline solution.[11] An in-situ regeneration under hydrogen pressure at elevated temperature has also been shown to be effective.[11][12]
-
Caption: Logical workflow for troubleshooting common issues in BAPP synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 7. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. papers.sim2.be [papers.sim2.be]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BAPP and Other Diamine Monomers for High-Performance Polyimides
For researchers and scientists in materials science and polymer chemistry, the selection of appropriate monomers is a critical step in the synthesis of polyimides with desired properties. This guide provides a comprehensive comparison of 4,4'-(1,4-phenylenebis(1-methylethylidene))bisaniline (BAPP) with other commonly used diamine monomers in the fabrication of high-performance polyimides. The information presented herein is supported by experimental data from various scientific publications, offering a valuable resource for making informed decisions in polymer design and development.
The unique chemical structure of BAPP, characterized by the presence of flexible isopropylidene and ether linkages, imparts a distinct set of properties to the resulting polyimides, including enhanced solubility, lower dielectric constants, and good thermal stability. This guide will delve into a quantitative comparison of these properties against those of polyimides synthesized from other key diamine monomers such as 4,4'-oxydianiline (B41483) (ODA), 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) (HFBAPP), and others.
Performance Comparison of Polyimides from Various Diamine Monomers
The properties of polyimides are significantly influenced by the chemical structure of both the diamine and the dianhydride monomers. The following tables summarize the key performance indicators of polyimides synthesized from BAPP and other diamines, in combination with various dianhydrides.
Thermal Properties
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Reference |
| BAPP | BPADA | 232.5 - 262.2 | 521.5 - 531.0 | [1] |
| BAPP | BTDA | - | - | [2] |
| ODA | PMDA | - | - | [1] |
| ODA | BTDA | - | - | [2] |
| HFBAPP | BPADA | - | - | [1] |
| 6FBAPP | DTDA | 227 | 310 | [3] |
| BAPP | DTDA | 216 | 404 | [3] |
Mechanical Properties
| Diamine Monomer | Dianhydride Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| BAPP | BPADA | - | - | - | [1] |
| ODA | PMDA | - | - | - | [1] |
| HFBAPP | BPADA | - | - | - | [1] |
| 6FBAPP | DTDA | - | - | - | [3] |
| BAPP | DTDA | - | - | - | [3] |
Dielectric Properties
| Diamine Monomer | Dianhydride Monomer | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| BAPP | BPADA | 2.32 - 2.95 | - | [1][4] |
| ODA | PMDA | 3.10 | - | [1][4] |
| HFBAPP | BPADA | 2.78 | 0.00687 | [1] |
| BAPP | BPDA | 3.11 (at 28 GHz) | - | [5] |
Solubility
| Diamine Monomer | Dianhydride Monomer | Solubility in NMP | Solubility in m-cresol | Solubility in Chloroform | Reference |
| BAPP | ODPA | Soluble | - | - | [2] |
| 6FBAPP | DTDA | Excellent | Excellent | Excellent | [3] |
| BAPP | DTDA | High | - | High | [3] |
Structure-Property Relationship
The selection of a diamine monomer has a profound impact on the final properties of the polyimide. The following diagram illustrates the general relationship between the structural features of the diamine monomer and the resulting polymer characteristics.
References
- 1. Polyimide structure-property relationships. II - Polymers from isomeric diamines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Polyimide Properties: BAPP vs. 4,4'-oxydianiline (ODA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the properties of polyimides synthesized using two distinct diamine monomers: 1,3-bis(4-aminophenoxy)propane (BAPP) and 4,4'-oxydianiline (B41483) (ODA). The selection of the diamine monomer is a critical factor that significantly influences the final thermal, mechanical, and dielectric properties of the resulting polyimide. This document summarizes key experimental data, outlines detailed experimental protocols for synthesis and characterization, and provides visual representations of chemical structures and experimental workflows to aid in material selection and development.
Chemical Structures
The structural differences between BAPP and ODA are foundational to the variance in their polyimide properties. BAPP incorporates flexible ether and propane (B168953) linkages, while ODA contains a semi-rigid ether linkage.
Figure 1: Chemical structures of BAPP and ODA monomers.
Comparative Performance Data
The following tables summarize the quantitative data on the thermal, mechanical, and dielectric properties of polyimides derived from BAPP and ODA, paired with various dianhydrides. It is important to note that the dianhydride component also significantly impacts the final properties.
Thermal Properties
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T5%) (°C) |
| BAPP | BTDA | - | >510[1] |
| ODA | BTDA | 276[2] | - |
| ODA | PMDA | 302[2] | >400[3] |
| ODA | BPDA | 290[2] | - |
| BAPP Copolymer | a-ODPA/s-ODPA/BAFL | 292-302[1] | - |
Mechanical Properties
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| ODA | BTDA | 114.19[2] | 3.23[2] | 3.58[2] |
| ODA | PMDA | - | 3.42[2] | 2.82[2] |
| ODA | BPDA | - | - | 3.8[2] |
| BAPP Copolymer | - | 84.3–94.4[1] | 3.6–8.9[1] | 9.4–25.3[1] |
Dielectric Properties
| Diamine | Dianhydride | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| BAPP | BPADA | 2.32[4][5] | - |
| ODA | PMDA | 3.10[4][5] | <0.004 (at 100 Hz)[2] |
| ODA | BTDA | > BPDA-ODA[2] | > BPDA-ODA[2] |
| ODA | BPDA | < PMDA-ODA[2] | < PMDA-ODA[2] |
| BAPP (Fluorinated) | Copolymer | 2.78[4] | 0.00687[4] |
Experimental Protocols
The synthesis of polyimides from BAPP or ODA typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.
Synthesis of Poly(amic acid) (PAA) Solution
This initial step involves the polycondensation of a diamine (BAPP or ODA) and a dianhydride in a polar aprotic solvent.[6][7]
Materials and Equipment:
-
Monomers: 4,4'-oxydianiline (ODA) or 1,3-bis(4-aminophenoxy)propane (BAPP), and an aromatic dianhydride (e.g., PMDA, BTDA, BPADA).
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[6][7]
-
Equipment: A three-neck round-bottom flask, mechanical stirrer, and a nitrogen inlet/outlet.[6]
Procedure:
-
In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of the chosen diamine (ODA or BAPP) in the polar aprotic solvent.[2][6]
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the dianhydride powder to the solution in portions to manage any exothermic reaction.[2][6]
-
Continue stirring the mixture at room temperature for several hours (typically 6 to 24 hours) under a continuous nitrogen purge.[6][8] The viscosity of the solution will gradually increase as the poly(amic acid) chains form, resulting in a viscous and clear PAA solution.
Preparation of Polyimide Film via Thermal Imidization
The PAA solution is cast into a film and then heated to induce cyclodehydration, forming the final polyimide.
Equipment:
-
Doctor blade or spin coater
-
Glass substrates
-
Vacuum or convection oven
Procedure:
-
Pour the synthesized PAA solution onto a clean, flat glass substrate.[6]
-
Use a doctor blade or spin coater to cast a film of uniform thickness.[6]
-
Place the cast film in an oven and subject it to a staged heating process to gradually remove the solvent and induce imidization. A typical heating schedule is:
-
After cooling, the resulting polyimide film can be peeled from the glass substrate.
Characterization Workflow
The synthesized polyimide films are then characterized to determine their properties.
Figure 2: General workflow for polyimide synthesis and characterization.
Summary and Conclusion
The choice between BAPP and ODA as the diamine monomer allows for the tuning of polyimide properties for specific applications.
-
BAPP-based polyimides tend to exhibit lower dielectric constants, which is advantageous for applications in microelectronics and high-frequency communication. The flexible linkages in BAPP can also impart improved solubility and thermoplasticity.
-
ODA-based polyimides , particularly when combined with rigid dianhydrides like PMDA, are known for their exceptional thermal stability and high mechanical strength.[2][3] These properties make them suitable for demanding applications in aerospace and as high-performance films and coatings.
The experimental data presented in this guide, sourced from various studies, provides a foundation for making an informed decision. Researchers should consider the specific dianhydride to be used in conjunction with these diamines, as it will play an equally crucial role in determining the final performance of the polyimide material. The provided protocols offer a standardized starting point for the synthesis and evaluation of these high-performance polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle of High-Performance Polymers: BAPP vs. 6FBAPP in Polyimides
In the demanding world of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and dielectric properties. The choice of diamine monomer is a critical determinant of the final properties of the polyimide. This guide provides a comprehensive performance comparison of polyimides synthesized from two closely related diamines: 2,2-bis(4-(4-aminophenoxy)phenyl)propane (BAPP) and its fluorinated counterpart, 2,2-bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane (6FBAPP). This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in materials science and engineering.
Executive Summary
The primary distinction between BAPP and 6FBAPP lies in the bridging isopropylidene group, which is substituted with two bulky and highly electronegative trifluoromethyl (-CF3) groups in 6FBAPP. This structural modification leads to significant differences in the resulting polyimides' properties. In general, polyimides derived from 6FBAPP exhibit lower dielectric constants, and enhanced solubility. Conversely, BAPP-based polyimides often demonstrate superior thermal stability. The choice between these two monomers will, therefore, depend on the specific performance requirements of the intended application.
Chemical Structures and Synthesis
The chemical structures of BAPP and 6FBAPP are depicted below, highlighting the key difference in the isopropylidene bridge.
Polyimides are typically synthesized via a two-step polycondensation reaction. The first step involves the reaction of a diamine (BAPP or 6FBAPP) with a dianhydride in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization, which involves the removal of water.
Performance Comparison
The introduction of the hexafluoroisopropylidene group in 6FBAPP has a profound impact on the physical and chemical properties of the resulting polyimides. The bulky -CF3 groups disrupt chain packing and introduce free volume, while their strong electron-withdrawing nature reduces intermolecular interactions and the overall polarity of the polymer chain.
Thermal Properties
A direct comparative analysis of polyimides synthesized from BAPP and 6FBAPP with the same dianhydride reveals distinct thermal behaviors. The 6FBAPP-based polyimides tend to have a higher glass transition temperature (Tg) due to the bulkier -CF3 substituent which restricts segmental motion. However, the BAPP-based polyimides exhibit higher thermal decomposition temperatures (Td) and char yield, indicating greater overall thermal stability.[1] This is attributed to the fact that the C-F bonds in 6FBAPP can be more susceptible to cleavage at very high temperatures.[1]
| Property | BAPP-Polyimide | 6FBAPP-Polyimide |
| Glass Transition Temperature (Tg) | Lower | Higher[1] |
| Decomposition Temperature (Td) | Higher[1] | Lower[1] |
| Coefficient of Thermal Expansion (CTE) | Higher[1] | Lower |
Table 1: Summary of Thermal Property Comparison.
Mechanical Properties
Dielectric Properties
The incorporation of fluorine is a well-established strategy for lowering the dielectric constant of polyimides. The strong electronegativity of fluorine atoms reduces the polarizability of the polymer chains. Furthermore, the increased free volume created by the bulky -CF3 groups in 6FBAPP leads to a decrease in the number of polarizable groups per unit volume. As a result, polyimides derived from 6FBAPP consistently exhibit a lower dielectric constant compared to those derived from BAPP.[2]
| Property | BAPP-Polyimide | 6FBAPP-Polyimide |
| Dielectric Constant (k) | Higher[2] | Lower[2] |
| Dielectric Loss (tan δ) | Higher | Lower |
Table 2: Summary of Dielectric Property Comparison.
Solubility
The bulky, non-polar -CF3 groups in 6FBAPP disrupt the otherwise regular polymer chain packing, leading to weaker intermolecular forces. This significantly enhances the solubility of 6FBAPP-based polyimides in a wider range of organic solvents compared to their BAPP-based counterparts.[1] This improved processability is a major advantage for many applications where solution casting or spin coating is required.
| Property | BAPP-Polyimide | 6FBAPP-Polyimide |
| Solubility in Organic Solvents | Lower[1] | Higher[1] |
Table 3: Summary of Solubility Comparison.
Logical Relationship of Structure and Properties
The following diagram illustrates the logical flow from the structural difference between BAPP and 6FBAPP to the resulting performance characteristics of the polyimides.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of BAPP and 6FBAPP-based polyimides, based on common practices in the cited literature.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) (PAA) Synthesis: In a nitrogen-purged flask equipped with a mechanical stirrer, the diamine (BAPP or 6FBAPP) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the dianhydride is then added in portions to the stirred solution at room temperature. The reaction is allowed to proceed for several hours to obtain a viscous PAA solution.
-
Film Casting and Thermal Imidization: The PAA solution is cast onto a clean glass substrate. The cast film is then subjected to a staged heating program in an oven. A typical program involves heating at 80-100 °C for a few hours to remove the solvent, followed by a gradual increase in temperature to around 300 °C for complete imidization.
Characterization Techniques
-
Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (Td) of the polyimides. The analysis is typically performed under a nitrogen atmosphere at a heating rate of 10-20 °C/min.
-
Glass Transition Temperature: Differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA) is employed to measure the glass transition temperature (Tg) of the polyimide films.
-
Mechanical Properties: Tensile properties, including tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine on dog-bone shaped film specimens according to ASTM standards.
-
Dielectric Properties: The dielectric constant and dielectric loss are measured using a dielectric analyzer or an LCR meter over a range of frequencies. The measurements are performed on thin film samples with sputtered electrodes.
-
Solubility: The solubility of the polyimide films is tested in various organic solvents at room temperature.
Conclusion
The choice between BAPP and 6FBAPP as the diamine monomer for polyimide synthesis allows for the fine-tuning of the polymer's properties to meet specific application demands. 6FBAPP is the preferred choice when low dielectric constant, and high solubility for ease of processing are the primary requirements, such as in microelectronics and aerospace applications. On the other hand, BAPP may be more suitable for applications where paramount thermal stability is required, and solubility is less of a concern. This guide provides a foundational understanding of the performance trade-offs associated with these two important monomers, enabling informed material selection for advanced applications.
References
- 1. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of BAPP and its Halogenated Derivatives: A Guide for Researchers
A comprehensive spectroscopic examination of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) and its halogenated counterparts reveals key structural and electronic differences crucial for their application in materials science and drug development. This guide provides a comparative analysis of their UV-Vis, fluorescence, NMR, and mass spectrometry data, supported by detailed experimental protocols.
Introduction
This compound, commonly known as BAPP, is a versatile diamine monomer utilized in the synthesis of high-performance polymers such as polyimides and polyurethanes.[1][2] The introduction of halogen atoms, such as bromine or chlorine, onto the aromatic rings of BAPP can significantly alter its electronic, optical, and physicochemical properties. This guide offers a detailed comparison of the spectroscopic signatures of BAPP and its halogenated derivatives to aid researchers in their characterization and application.
UV-Visible Spectroscopy
The UV-Vis absorption spectra of BAPP and its halogenated derivatives are characterized by strong π-π* transitions within the aromatic rings. Halogenation typically induces a bathochromic (red) shift in the maximum absorption wavelength (λmax). This shift is attributed to the electron-donating effect of the halogen lone pairs into the aromatic π-system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| BAPP | ~295 | Data not available | Data not available |
| Brominated BAPP | >295 (Expected) | Data not available | Data not available |
| Chlorinated BAPP | >295 (Expected) | Data not available | Data not available |
| Note: Specific quantitative data for BAPP and its halogenated derivatives is not readily available in the cited literature. The trends are based on established principles of organic spectroscopy. |
Fluorescence Spectroscopy
BAPP exhibits fluorescence due to the presence of its aromatic chromophores. Upon halogenation, a quenching of the fluorescence quantum yield is often observed. This "heavy atom effect" is more pronounced with heavier halogens like bromine and iodine, which promote intersystem crossing from the excited singlet state to the triplet state, a non-radiative decay pathway. This leads to a decrease in fluorescence intensity.
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| BAPP | Data not available | Data not available | Data not available |
| Brominated BAPP | Data not available | Data not available | Lower than BAPP (Expected) |
| Chlorinated BAPP | Data not available | Data not available | Lower than BAPP (Expected) |
| Note: Specific quantitative fluorescence data for BAPP and its halogenated derivatives is not readily available in the cited literature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of BAPP and its derivatives. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, and halogenation leads to predictable downfield shifts for nuclei in close proximity to the electron-withdrawing halogen atom.
¹H NMR Spectral Data of BAPP [3][4]
| Protons | Chemical Shift (δ, ppm) |
| Aromatic | 6.6 - 7.2 |
| -NH₂ | ~3.5 (broad) |
| -CH₃ | ~1.6 |
¹³C NMR Spectral Data of BAPP [3]
| Carbons | Chemical Shift (δ, ppm) |
| Aromatic | 115 - 155 |
| Quaternary Carbon | ~42 |
| -CH₃ | ~31 |
| Note: The specific peak assignments for halogenated derivatives are not available in the cited literature, but downfield shifts for carbons and protons near the halogen are expected. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The mass spectrum of BAPP will show a molecular ion peak (M⁺) corresponding to its molecular weight. For halogenated derivatives, the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provides a clear signature for their presence in the molecule.[5]
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| BAPP | 410.5 | Data not available |
| Monobrominated BAPP | 488.4/490.4 | Data not available |
| Monochlorinated BAPP | 444.9/446.9 | Data not available |
| Note: While the molecular ions can be calculated, specific fragmentation data for BAPP and its derivatives is not detailed in the available literature. |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis are crucial for obtaining reproducible and comparable data.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compound (e.g., 10⁻⁵ M) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compound (e.g., 10⁻⁶ M) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Record the emission spectrum by exciting the sample at its absorption maximum (λmax).
-
Data Analysis: Determine the wavelength of maximum emission. The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, analyze the isotopic distribution pattern.
Workflow and Data Interpretation
The following diagrams illustrate the typical experimental workflow for spectroscopic analysis and a logical flow for data interpretation.
Caption: Experimental workflow for the spectroscopic analysis of BAPP and its derivatives.
Caption: Logical flow for the interpretation of comparative spectroscopic data.
References
- 1. This compound | 13080-86-9 [chemicalbook.com]
- 2. This compound | 13080-86-9 | FB62700 [biosynth.com]
- 3. 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | C27H26N2O2 | CID 83119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
The Influence of Diamine Structure on the Thermal Stability of Polyimides: A Comparative Guide
Researchers, scientists, and professionals in materials science and engineering are constantly seeking high-performance polymers capable of withstanding extreme thermal conditions. Polyimides stand out as a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3][4][5] The properties of polyimides can be tailored by carefully selecting the monomeric precursors, namely the dianhydride and the diamine. This guide provides a comparative analysis of the thermal stability of polyimides derived from different diamines, supported by experimental data and detailed methodologies.
The structure of the diamine component plays a pivotal role in dictating the final thermal properties of the polyimide.[2][6] Subtle variations in the diamine's architecture, such as the presence of aromatic rings, flexible linkages, or bulky substituents, can significantly impact the polymer's glass transition temperature (Tg) and thermal decomposition temperature (Td).[7][8]
Comparative Thermal Properties of Polyimides from Various Diamines
The thermal stability of polyimides is primarily assessed by two key parameters: the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition temperature (Td), which is the temperature at which the polymer begins to degrade chemically.[5] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques used to determine these properties.[9][10][11][12]
Below is a summary of the thermal properties of polyimides synthesized from a common dianhydride, Pyromellitic Dianhydride (PMDA), and various diamines. This allows for a direct comparison of the effect of the diamine structure.
| Diamine Structure | Diamine Name | Polyimide Abbreviation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| Aromatic (Rigid) | 4,4'-Oxydianiline (B41483) (ODA) | PMDA-ODA (Kapton®) | ~396[1] | >500 |
| Aromatic with Flexible Linkage | 4,4'-(Hexafluoroisopropylidene)dianiline (6F-ODA) | PMDA-6F-ODA | ~320 | ~520 |
| Aromatic with Bulky Group | 2,4,6-Trimethyl-1,3-phenylenediamine (DAM) | PMDA-DAM | >400 | ~450 |
| Aliphatic | 1,6-Hexanediamine (HDA) | PMDA-HDA | ~150 | ~380 |
| Aromatic with Spiro Structure | Spirobis(indene)-bis(benzoxazole) diamine | PMDA-Spiro | >520[1] | >550[1] |
Note: The values presented are approximate and can vary depending on the specific synthesis and processing conditions.
Structure-Property Relationships
The data clearly illustrates the profound impact of the diamine structure on the thermal stability of the resulting polyimide.
Figure 1: Relationship between diamine structure and polyimide thermal stability.
-
Aromatic Diamines: Polyimides derived from rigid aromatic diamines, such as 4,4'-oxydianiline (ODA), exhibit high glass transition temperatures and exceptional thermal stability.[2] This is attributed to the rigidity of the polymer backbone, which restricts segmental motion.
-
Diamines with Flexible Linkages: The introduction of flexible ether (-O-), methylene (B1212753) (-CH2-), or hexafluoroisopropylidene (-C(CF3)2-) groups into the diamine structure can lower the glass transition temperature.[4] This enhances the solubility and processability of the polyimide, albeit with a slight trade-off in thermal stability.
-
Diamines with Bulky Substituents: Incorporating bulky side groups on the diamine can hinder close chain packing, leading to an increase in free volume. This often results in improved solubility and a modified glass transition temperature.[8]
-
Aliphatic Diamines: Polyimides synthesized from aliphatic diamines generally exhibit significantly lower thermal stability compared to their aromatic counterparts.[13] The flexible nature of the aliphatic chains leads to lower glass transition temperatures and earlier onset of thermal decomposition.[14]
-
Novel Diamine Structures: Recent research has focused on developing novel diamines with complex, highly rigid, and twisted structures, such as those containing spirobis(indene)-bis(benzoxazole) units.[1] These polyimides have demonstrated exceptionally high glass transition temperatures, exceeding 520°C, pushing the boundaries of high-temperature polymer performance.[1]
Experimental Protocols
The following are generalized experimental protocols for the thermal characterization of polyimides.
Thermogravimetric Analysis (TGA)
Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Thermogravimetric analysis is used to determine the thermal stability and decomposition temperature of the polyimide. A small sample of the polymer is heated at a controlled rate in an inert atmosphere (typically nitrogen), and the change in mass is recorded as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%) is a key indicator of thermal stability.[8][10]
Differential Scanning Calorimetry (DSC)
Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).
Differential scanning calorimetry is employed to determine the glass transition temperature (Tg) of the polyimide. The sample is subjected to a controlled temperature program, and the difference in heat flow required to raise the temperature of the sample and a reference is measured. The glass transition is observed as a step-like change in the heat flow curve.[10][11][12]
Conclusion
The selection of the diamine monomer is a critical factor in the design of polyimides with specific thermal properties. Aromatic diamines generally impart high thermal stability, while the incorporation of flexible linkages or bulky substituents can be used to tailor properties such as processability and solubility. Aliphatic diamines lead to more flexible polyimides with lower thermal resistance. The ongoing development of novel diamine structures continues to expand the performance capabilities of polyimides, enabling their use in increasingly demanding high-temperature applications.
References
- 1. Exceptionally High-Temperature-Resistant Kapton-Type Polyimides with Tg > 520 °C: Synthesis via Incorporation of Spirobis(indene)-bis(benzoxazole)-Containing Diamines | MDPI [mdpi.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Polyimides: Chemistry & Structure-property Relationships – Literature Review 1.1 Introduction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Dielectric Properties of BAPP-Based Polyimides
In the pursuit of advanced insulating materials for microelectronics and high-frequency communication, polyimides (PIs) stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Among the various types of polyimides, those based on 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) have garnered significant attention due to their favorable processing characteristics and, most notably, their desirable dielectric properties. This guide provides a comparative analysis of the dielectric properties of BAPP-based polyimides against other common polyimides, supported by experimental data and methodologies.
Key Factors Influencing Dielectric Properties of Polyimides
The dielectric constant (Dk) and dielectric loss (Df) are critical parameters for insulating materials. A low dielectric constant is essential for minimizing signal delay and cross-talk in integrated circuits, while low dielectric loss is crucial for reducing signal dissipation at high frequencies.[3] Several molecular design strategies are employed to achieve low dielectric properties in polyimides:
-
Incorporation of Fluorine: The high electronegativity and low polarizability of fluorine atoms can effectively reduce the dielectric constant when incorporated into the polyimide backbone.[2][4]
-
Introduction of Bulky Groups: Incorporating bulky side groups or creating a non-coplanar structure increases the free volume within the polymer matrix, which in turn lowers the dielectric constant by reducing the number of polarizable groups per unit volume.[4][5]
-
Flexible Linkages: The introduction of flexible ether linkages can enhance the processability of polyimides and, in some cases, contribute to a lower dielectric constant.[6]
-
Reduced Polarity: Minimizing the concentration of polar functional groups within the polymer structure is a fundamental approach to lowering the dielectric constant.[4]
Comparative Dielectric Performance
The following table summarizes the dielectric properties of various polyimides, including those derived from BAPP, to highlight the performance differences.
| Polyimide System | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Reference |
| BAPP-Based Polyimides | ||||
| BPADA-BAPP | 2.32 | Not Specified | Not Specified | [7] |
| PMDA-BAPP | 2.95 | Not Specified | Not Specified | [1] |
| BPDA-BAPP | 3.11 | Not Specified | 28 GHz | [8] |
| Other Polyimides | ||||
| ODA-PMDA (Kapton) | 3.10 - 3.5 | ~0.002 | 1 kHz | [1][6] |
| 6FDA-HFBODA | 2.63 | 0.00372 | 10 GHz | [3] |
| BPADA-HFBODA | Not Specified | 0.00230 | 10 GHz | [3] |
| mTPPy6F | 2.44 | Not Specified | Not Specified | [9] |
| PMDA/ODA/DSX (9:1) | 2.35 | 0.007 | Not Specified | [10][11] |
| UPILEX-S | 3.5 | ~0.0013 | 1 kHz | [6] |
Note: The dielectric properties of polymers can vary based on the specific processing conditions and measurement techniques.
From the data, it is evident that BAPP-based polyimides, particularly the BPADA-BAPP system, can exhibit significantly lower dielectric constants compared to the traditional ODA-PMDA (Kapton) polyimide.[1][7] The introduction of bulky and flexible groups in the BAPP monomer contributes to this reduction. Furthermore, the data illustrates the effectiveness of incorporating fluorine (e.g., 6FDA-HFBODA) and silicon-containing monomers (e.g., PMDA/ODA/DSX) in achieving even lower dielectric constants.[3][10][11]
Experimental Protocols
The characterization of the dielectric properties of polyimide films involves a series of well-established experimental techniques.
Synthesis of Polyimides (Two-Step Polymerization)
A common method for synthesizing polyimides is a two-step process:
-
Poly(amic acid) Synthesis: A diamine monomer (e.g., BAPP or ODA) is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). A dianhydride monomer (e.g., PMDA or BPADA) is then gradually added to the solution under a nitrogen atmosphere with stirring. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a thermal imidization process, which involves heating the film at progressively higher temperatures, often up to 300°C or more. This process converts the poly(amic acid) into the final polyimide structure through the elimination of water.
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the synthesized polyimides. The disappearance of characteristic peaks for the amic acid and the appearance of imide ring absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) indicate successful imidization.[8]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polyimides. The 5% weight loss temperature (Td5) is a common metric used to compare the thermal decomposition temperatures of different polymers.[7]
-
Dielectric Measurement: The dielectric constant and dielectric loss of the polyimide films are typically measured using a parallel plate capacitor setup. The film is placed between two electrodes, and its capacitance and dissipation factor are measured over a range of frequencies using an impedance analyzer or a similar instrument. The thickness of the film is measured precisely to calculate the dielectric constant.
Visualizing the Path to Low Dielectric Polyimides
The following diagram illustrates the key molecular design strategies and their impact on the dielectric properties of polyimides.
Caption: Key molecular design strategies for achieving low dielectric properties in polyimides.
Conclusion
BAPP-based polyimides offer a compelling combination of good processability and low dielectric properties, making them suitable for a range of electronic applications. The comparative data clearly demonstrates their advantage over traditional polyimides like Kapton in terms of a lower dielectric constant. However, for applications demanding ultra-low dielectric properties, further modifications, such as the incorporation of fluorine or silicon-containing moieties, are highly effective strategies. The choice of a specific polyimide system will ultimately depend on the desired balance of dielectric performance, thermal stability, mechanical properties, and processing requirements for the target application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic low dielectric constant polyimides: relationship between molecular structure and dielectric properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Properties Comparison of Low Dielectric Silicon Containing Polyimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Mechanical Strength of BAPP-Derived Polymer Films: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polymer films derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP), a common monomer used in the synthesis of high-performance polymers such as polyimides. The mechanical strength of these films is a critical parameter for their application in various fields, including as drug delivery vehicles, where durability and integrity are paramount. This document compares the mechanical performance of BAPP-derived polyimide films with commercially available alternatives, supported by experimental data from scientific literature.
Data Presentation: Mechanical Properties
The mechanical properties of polymer films are typically characterized by their tensile strength, Young's modulus, and elongation at break. The following tables summarize the available quantitative data for BAPP-derived polyimide films and a widely used commercial polyimide film, Kapton®, for comparison.
It is crucial to note that the data presented below is compiled from different studies. Variations in experimental methodologies, film preparation techniques, and sample thicknesses can influence the results, making a direct comparison challenging. Therefore, this data should be considered as a general reference.
| Polymer Film Composition | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| ODPA-BAPP Polyimide | 138.7 | 1.76 | 55.0 | [1] |
| BPADA-BAPP Polyimide | Not Reported | 2.87 - 2.96 (Flexural Modulus) | Not Reported | [2] |
Table 1: Mechanical Properties of BAPP-Derived Polyimide Films. ODPA: 3,3′,4,4′‐oxydiphthalic dianhydride; BPADA: 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride. Note that for BPADA-BAPP, flexural modulus is reported, which is not directly comparable to Young's modulus (tensile modulus).
| Polymer Film | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Kapton® HN | 231 | 2.5 | 72 | [3][4] |
| Kapton® (general) | 250 | 3 - 4 | Not specified | [5] |
Table 2: Mechanical Properties of Commercial Polyimide Film (Kapton®). Kapton® is a registered trademark of DuPont.
Based on the available data, commercially available Kapton® films generally exhibit higher tensile strength and elongation at break compared to the reported ODPA-BAPP polyimide film. The modulus of the BAPP-derived films appears to be in a comparable range, although direct comparison is limited by the different types of modulus reported.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis of BAPP-derived polyimide films and the subsequent mechanical strength validation.
Synthesis of BAPP-Derived Polyimide Films (Two-Step Method)
A common route for synthesizing polyimide films from BAPP involves a two-step process: the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final polyimide film.
-
Poly(amic acid) Synthesis:
-
An aromatic diamine, such as this compound (BAPP), is dissolved in a polar apathetic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).
-
A stoichiometric amount of an aromatic dianhydride (e.g., ODPA or BPADA) is gradually added to the stirred diamine solution.
-
The reaction is typically carried out at room temperature for several hours to form a viscous PAA solution.
-
-
Film Casting and Imidization:
-
The resulting PAA solution is cast onto a glass substrate to form a thin film of uniform thickness.
-
Thermal Imidization: The cast film is then subjected to a stepwise thermal curing process. A typical procedure involves heating the film at progressively higher temperatures, for instance, 100°C, 200°C, and 300°C, for one hour at each temperature, to evaporate the solvent and induce cyclization to the polyimide.
-
Chemical Imidization: Alternatively, a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) can be added to the PAA solution before casting. This promotes imidization at lower temperatures.
-
After imidization, the resulting polyimide film is peeled off from the glass substrate.
-
Mechanical Strength Testing (Tensile Test)
The mechanical properties of the prepared polymer films are evaluated using a universal testing machine according to standards such as ASTM D882.
-
Specimen Preparation: The polymer films are cut into dumbbell-shaped specimens with standardized dimensions. The thickness of each specimen is measured accurately.
-
Testing Procedure:
-
The specimen is clamped into the grips of the universal testing machine.
-
A uniaxial tensile load is applied to the specimen at a constant crosshead speed until the film fractures.
-
The applied load and the corresponding elongation of the specimen are continuously recorded.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the film can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the film's stiffness. It is determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the film at the point of fracture compared to its original length.
-
Mandatory Visualization
References
Gas separation performance of BAPP membranes vs. commercial membranes
A comprehensive comparison of the gas separation performance of various commercial polymer membranes is presented below. It is important to note that a thorough search for "BAPP membranes" did not yield specific gas separation performance data under this designation, suggesting it may be a less common or proprietary material. Therefore, this guide focuses on a comparative analysis of well-established commercial membranes: Polysulfone (PSF), Polyimide (PI), Cellulose Acetate (CA), and Pebax®.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the gas separation capabilities of these membranes, supported by experimental data from various studies.
Performance Comparison of Commercial Gas Separation Membranes
The efficiency of a gas separation membrane is primarily evaluated based on two key parameters: permeability and selectivity. Permeability measures the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases, indicating the membrane's ability to separate them.
Carbon Dioxide/Methane (B114726) (CO₂/CH₄) Separation
The separation of carbon dioxide from methane is crucial in natural gas purification and biogas upgrading. The following table summarizes the CO₂/CH₄ separation performance of different commercial membranes.
| Membrane Material | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| Polysulfone (PSF) | 7.20 - 62.32 | 14.32 - 48 | [1] |
| Polyimide (PI) | Up to 1291.13 | ~20 - 50 | [2][3] |
| Cellulose Acetate (CA) | 4.57 - 52.6 | 18.55 - 70.9 | [4][5][6] |
| Pebax® 1657 | 52 - 161 | 10 - 26 | [7][8][9] |
| Pebax® Rnew | 167 - 205 | 20 - 26 | [10] |
Note on Robeson Upper Bound: The performance of gas separation membranes is often benchmarked against the Robeson upper bound, which represents the trade-off between permeability and selectivity for polymeric membranes.[11][12] Advances in materials science, particularly the development of polymers of intrinsic microporosity (PIMs), have led to membranes that approach or even redefine this upper bound.[11][12]
Oxygen/Nitrogen (O₂/N₂) Separation
The separation of oxygen from nitrogen is essential for applications such as nitrogen generation and oxygen enrichment of the air. The table below presents the O₂/N₂ separation performance of the selected commercial membranes.
| Membrane Material | O₂ Permeability (Barrer) | O₂/N₂ Selectivity | Reference |
| Polysulfone (PSF) | ~1.5 | ~5-6 | |
| Polyimide (PI) | ~0.3 - 10 | ~3 - 7 | |
| Cellulose Acetate (CA) | ~1 - 4 | ~2 - 5 | [4][5] |
| Pebax® 1657 | ~8.1 | ~2.8 | [10] |
Experimental Protocols
The following sections detail the general methodologies used for evaluating the gas separation performance of polymeric membranes.
Membrane Preparation
Polymeric membranes are typically prepared using the solution casting method. The general steps are as follows:
-
Polymer Solution Preparation: The polymer is dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or chloroform) to form a homogeneous casting solution. The concentration of the polymer in the solution is a critical parameter that affects the final membrane thickness and morphology.
-
Casting: The polymer solution is cast onto a flat, clean, and level surface (e.g., a glass plate) using a casting knife or a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation: The cast film is then placed in a controlled environment (e.g., a dust-free oven) to allow for the slow evaporation of the solvent. The temperature and duration of this step are crucial for forming a dense, defect-free membrane.
-
Annealing/Drying: The membrane is further dried under vacuum to remove any residual solvent. In some cases, an annealing step at a temperature below the polymer's glass transition temperature is performed to enhance the membrane's mechanical properties and stability.
Gas Permeation Measurements
The gas separation performance of the prepared membranes is typically evaluated using a constant-volume, variable-pressure apparatus.
-
Membrane Mounting: A circular sample of the membrane is placed in a permeation cell, which is then sealed to ensure no gas leakage.
-
System Evacuation: The entire system, including the feed and permeate sides of the membrane, is evacuated to remove any residual gases.
-
Gas Feed: A pure gas (e.g., CO₂, CH₄, O₂, or N₂) is introduced to the feed side of the membrane at a specific pressure.
-
Permeate Pressure Measurement: The pressure increase on the permeate side, which has a known volume, is monitored over time using a pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase on the permeate side using the following equation:
P = (V * L) / (A * R * T * Δp) * (dp/dt)
where:
-
V is the permeate volume
-
L is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure increase in the permeate volume
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
αA/B = PA / PB
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the gas separation performance of a polymer membrane.
Caption: Workflow for membrane gas separation performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Low-Cost Porous Polymer Membrane for Gas Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing exceptional gas-separation polymer membranes using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advanced and sustainable manufacturing methods of polymer-based membranes for gas separation: a review [frontiersin.org]
- 12. Gas transport mechanisms through gas-permeable membranes in microfluidics: A perspective - PMC [pmc.ncbi.nlm.nih.gov]
Correlating BAPP Molecular Structure with Final Polymer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance polymers with tailored properties is a cornerstone of modern materials science. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and its derivatives have emerged as critical diamine monomers for creating advanced polymers, particularly polyimides, prized for their exceptional thermal stability, inherent flame retardancy, and robust mechanical properties. This guide provides an objective comparison of BAPP-based polymers with other high-performance alternatives, supported by experimental data, and delves into the direct relationship between the BAPP molecular structure and the final polymer characteristics.
The BAPP Molecular Structure: A Blueprint for Performance
The remarkable properties of polymers derived from BAPP are intrinsically linked to its unique molecular architecture. Several key features of the BAPP monomer, and other related phosphine (B1218219) oxide diamines, act as primary determinants of the final polymer's performance profile. The central phosphine oxide (P=O) group, the aromatic rings, and the flexible ether linkages all play distinct and synergistic roles.
The phosphorus-containing group is particularly significant. The phosphine oxide moiety is known to enhance thermal and oxidative stability. During combustion, this group facilitates the formation of a stable char layer on the polymer's surface, which acts as an insulating barrier, thus imparting excellent flame retardant properties. The bulky, non-coplanar nature of some phosphine oxide-containing monomers can disrupt polymer chain packing, which often leads to enhanced solubility in organic solvents, a common challenge with rigid aromatic polyimides.
Structure-Property Relationships
The final properties of a polyimide are a direct consequence of the chosen diamine and dianhydride monomers. When using BAPP or its analogues, specific correlations can be drawn:
-
Thermal Stability: The high thermal stability of these polymers is attributed to the aromatic backbone and the presence of the phosphine oxide group. The P-O-C and P-C bonds are highly stable, contributing to high decomposition temperatures.
-
Flame Retardancy: The phosphorus atom in the phosphine oxide group acts as a radical trap in the gas phase and promotes char formation in the condensed phase during combustion, significantly reducing heat release rates.
-
Solubility and Processability: The introduction of bulky groups and flexible linkages like isopropylidene or ether bridges in the BAPP backbone disrupts the tight packing of polymer chains. This increased free volume enhances the solubility of the polyimides in common organic solvents, making them more processable for applications like film casting and coatings.
-
Mechanical Properties: The rigid aromatic rings in the polymer backbone are the primary source of high tensile strength and modulus. While flexible linkages can slightly decrease the glass transition temperature (Tg), they can improve ductility and toughness.
-
Dielectric Properties: The incorporation of bulky, polarizable groups can influence the dielectric constant. For specialized applications in electronics, fluorinated BAPP derivatives are synthesized. The fluorine atoms lower the dielectric constant due to their high electronegativity and the increase in free volume.
Comparative Performance Data
The following tables summarize the quantitative data for various polyimides derived from phosphine oxide-containing diamines and compare them with commercially available high-performance polymers.
Table 1: Thermal Properties
| Polymer | Diamine Monomer | Dianhydride Monomer | Tg (°C) | Td5% (°C, N2) | Char Yield at 800°C (%, N2) |
| BAPP-Based Polyimides | |||||
| PI-BPADA | BAPP | BPADA | 216 | 473 | 49% |
| PI-BTDA | BAPP | BTDA | 263 | 487 | 62% |
| PI-6FDA | BAPP | 6FDA | 271 | 485 | 57% |
| Alternatives | |||||
| Kapton® (PMDA-ODA) | ODA | PMDA | ~360-410 | ~550 | ~58% |
| Ultem® 1000 (PEI) | m-PDA | BPADA | 217 | ~500 | ~50% |
Data compiled from multiple sources. Td5% is the temperature at which 5% weight loss is observed via TGA.
Table 2: Mechanical and Electrical Properties
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| BAPP-Based Polyimides | |||
| PI-BPADA | 95 - 110 | 6 - 9 | 3.36 |
| PI-BTDA | 100 - 125 | 5 - 8 | 3.64 |
| PI-6FDA | 110 - 130 | 5 - 7 | 3.41 |
| Alternatives | |||
| Kapton® HN Film | ~170 | ~70 | ~3.4 |
| Ultem® 1000 Film | ~105 | ~60 | ~3.15 |
Data compiled from multiple sources and typical vendor datasheets. Mechanical properties can vary significantly with film preparation and testing conditions.
Table 3: Flame Retardant Properties
| Polymer | Peak Heat Release Rate (W/g) | Total Heat Release (kJ/g) | UL-94 Rating (Typical) |
| BAPP-Based Polyimides | |||
| PI-BPADA | 429 | 8.3 | V-0 |
| PI-BTDA | 27 | 1.4 | V-0 |
| PI-6FDA | 112 | 3.1 | V-0 |
| Alternatives | |||
| Standard Polyimide (e.g., Kapton®) | > 100 | > 10 | V-0 |
| Polycarbonate (Non-FR) | ~500-600 | ~25-30 | V-2 |
Data for BAPP-based polyimides from cone calorimetry. Alternatives are typical values for comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis and characterization of BAPP-based polyimides.
Protocol 1: Synthesis of a BAPP-Based Polyimide (e.g., PI-BPADA)
This protocol describes a conventional two-step polycondensation method.
Materials:
-
This compound (BAPP)
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
N-methyl-2-pyrrolidinone (NMP), anhydrous
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Preparation: Dry BAPP and BPADA in a vacuum oven at 120°C for at least 4 hours before use to remove any residual moisture.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a stoichiometric amount of BAPP (1.0 eq).
-
Dissolution: Add anhydrous NMP to the flask to achieve a solids content of 15-20% (w/w) and stir until the BAPP is completely dissolved.
-
Poly(amic acid) Synthesis: Slowly add an equimolar amount of BPADA (1.0 eq) to the BAPP solution in small portions over 30 minutes to control the initial exothermic reaction.
-
Polymerization: Continue stirring the solution at room temperature under a continuous slow stream of nitrogen for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid) (PAA).
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven with a nitrogen atmosphere. The solvent is removed and the PAA is converted to the polyimide by a stepwise heating process: 80°C for 2h, 150°C for 1h, 200°C for 1h, 250°C for 1h, and finally 300°C for 1h.
-
Film Recovery: After cooling to room temperature, the tough, flexible polyimide film can be peeled from the glass substrate.
Protocol 2: Thermal Characterization
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments TGA Q500 or equivalent.
-
Procedure:
-
Place a 5-10 mg sample of the polyimide film in a platinum pan.
-
Heat the sample from 30°C to 800°C at a heating rate of 10°C/min.
-
Maintain a constant nitrogen flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Record the weight loss as a function of temperature. The temperature at 5% weight loss (Td5%) and the residual char yield at 800°C are determined from the resulting curve.
-
Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments DSC Q200 or equivalent.
-
Procedure:
-
Seal a 5-10 mg sample of the polyimide film in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 350°C) at a rate of 20°C/min to erase its thermal history.
-
Cool the sample rapidly (quench cool) to room temperature.
-
Reheat the sample at a rate of 10°C/min.
-
The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve from the second heating scan.
-
Protocol 3: Mechanical Property Testing
Tensile Testing:
-
Standard: ASTM D882 for thin plastic sheeting.
-
Procedure:
-
Cut the polyimide films into rectangular strips of specific dimensions (e.g., 10 mm width, 50 mm gauge length).
-
Measure the thickness of each specimen at several points and use the average value.
-
Mount the specimen in the grips of a universal testing machine (e.g., Instron).
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 5 mm/min) until the specimen fails.
-
Record the load-elongation curve. Tensile strength, tensile modulus, and elongation at break are calculated from this data.
-
Conclusion
The molecular structure of BAPP and its phosphine oxide-containing analogues provides a versatile platform for the development of high-performance polymers. The inherent properties of the phosphine oxide moiety directly translate to superior thermal stability and flame retardancy in the resulting polyimides. By strategically modifying the BAPP backbone or selecting appropriate dianhydride co-monomers, researchers can fine-tune properties such as solubility, processability, and dielectric performance to meet the demanding requirements of advanced applications in aerospace, electronics, and beyond. The data presented in this guide demonstrates that BAPP-based polymers are not only viable alternatives to traditional high-performance materials but also offer unique advantages, particularly in applications where inherent flame retardancy is a critical design parameter.
Benchmarking BAPP-Based Adhesives: A Comparative Guide for Drug Development Professionals
A deep dive into the performance of biomimetic adhesive polypeptide (BAPP)-based adhesives against industry-standard cyanoacrylates and fibrin (B1330869) glues reveals a promising new frontier in drug delivery and tissue engineering. Offering a unique combination of robust adhesion, superior biocompatibility, and tunable drug release profiles, BAPP-based adhesives present a compelling alternative to traditional options.
This guide provides a comprehensive comparison of BAPP-based adhesives with established industry standards, supported by quantitative data from key experimental evaluations. Detailed protocols for these assessments are also provided to enable researchers to conduct their own comparative studies.
Performance at a Glance: BAPP Adhesives vs. Industry Standards
BAPP-based adhesives, inspired by the remarkable underwater adhesion of marine mussels, leverage the chemistry of catechol-containing amino acids like L-DOPA to achieve strong and durable bonds in wet physiological environments.[1] This biomimetic approach translates to significant performance advantages over conventional adhesives.
| Performance Metric | BAPP-Based Adhesives | Cyanoacrylate Adhesives | Fibrin Glue |
| Adhesion Strength | High (Shear strength up to 1.48 MPa)[2] | Very High (but can be brittle) | Low to Moderate |
| Biocompatibility | High (Cell viability often >90%) | Variable (Potential for cytotoxicity)[3] | High (Derived from natural sources) |
| Drug Delivery | Excellent (Tunable and sustained release) | Limited (Rapid, uncontrolled release) | Limited (Primarily for hemostasis) |
| Biodegradability | Tunable | Variable | High |
| Performance in Wet Environments | Excellent | Poor to Moderate | Good |
In-Depth Performance Analysis
Adhesion Strength
BAPP-based adhesives have demonstrated impressive adhesion strength on various biological tissues. For instance, a bio-adhesive based on the phase separation of pectin (B1162225) and β-lactoglobulin, modified with dopa, exhibited a long-term shear adhesion strength of up to 1.48 MPa on wet tissues.[2] Another study on mussel-inspired chemistry revealed a strong adhesion of 71.62 mN/m for polydopamine (PDA), significantly higher than that of polycatechol.[4] In contrast, while cyanoacrylate adhesives are known for their strong initial bonding, they can be brittle and their performance degrades in moist environments.[5] Fibrin glues, while biocompatible, generally offer lower adhesion strength compared to both BAPP-based and cyanoacrylate adhesives.
Biocompatibility: A Critical Advantage
A key differentiator for BAPP-based adhesives is their excellent biocompatibility. In vitro studies using MTT assays on various cell lines have consistently shown high cell viability, often exceeding 90%, when exposed to BAPP-based formulations. This is a significant improvement over some cyanoacrylate-based adhesives, which have been shown to cause severe cytotoxicity in similar tests.[3] For example, one study on dental adhesives found that all tested cyanoacrylate-based systems were severely cytotoxic, causing a reduction of approximately 75% in cell number.[3] In contrast, a study on a mussel-mimetic polymer, poly[(3,4-dihydroxystyrene)-co-styrene], demonstrated high cytocompatibility with fibroblasts.[6]
The superior biocompatibility of BAPP-based adhesives is attributed to their biomimetic nature, closely mimicking the proteins involved in natural adhesion processes. This interaction with cells is often mediated by integrin signaling pathways, which play a crucial role in cell adhesion, migration, and survival.
Tunable Drug Release
The polypeptide backbone of BAPP-based adhesives can be engineered to control the release kinetics of incorporated therapeutic agents. This allows for sustained and localized drug delivery, a significant advantage in applications such as targeted cancer therapy, wound healing, and regenerative medicine. Studies on L-DOPA functionalized nanoparticles have demonstrated the potential for sustained drug release.[7] This level of control is difficult to achieve with cyanoacrylate adhesives, which tend to exhibit a burst release profile.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key performance evaluation experiments are provided below.
Adhesion Strength Testing
Objective: To quantify the adhesive strength of the BAPP-based adhesive and compare it with industry standards. A common method is the lap shear test.
Materials:
-
Adhesive formulations (BAPP-based, cyanoacrylate, fibrin glue)
-
Substrate material (e.g., porcine skin, bovine pericardium)
-
Tensile testing machine
Procedure:
-
Prepare substrate samples of standardized dimensions (e.g., 25 mm x 75 mm).
-
Apply a consistent amount of the adhesive to the end of one substrate strip, creating an overlap area (e.g., 25 mm x 10 mm).
-
Press the second substrate strip onto the adhesive-coated area with a defined pressure for a specified time.
-
Allow the adhesive to cure according to the manufacturer's instructions or a pre-determined protocol.
-
Mount the bonded specimen in the grips of a tensile testing machine.
-
Apply a tensile load at a constant rate of displacement (e.g., 5 mm/min) until failure.
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the overlap area.
Biocompatibility Testing (MTT Assay)
Objective: To assess the in vitro cytotoxicity of the adhesive by measuring the metabolic activity of cells cultured in the presence of the adhesive.
Materials:
-
Adhesive formulations
-
Cell line (e.g., L929 fibroblasts, human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Prepare extracts of the adhesive materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Remove the culture medium and replace it with the prepared adhesive extracts at various concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control.
In Vitro Drug Release Testing
Objective: To determine the release kinetics of a therapeutic agent from the BAPP-based adhesive. The USP paddle apparatus method is commonly used.
Materials:
-
Drug-loaded BAPP-based adhesive formulation
-
USP Apparatus 2 (Paddle Apparatus)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a known quantity of the drug-loaded adhesive, for example, as a thin film or a patch.
-
Place the adhesive formulation in the dissolution vessel containing a specified volume of the release medium, maintained at 37°C.
-
Rotate the paddle at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further understand the biological interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for benchmarking BAPP-based adhesives.
Caption: Proposed signaling pathway for BAPP adhesive biocompatibility.
The data and methodologies presented in this guide underscore the significant potential of BAPP-based adhesives as a versatile platform for advanced drug delivery and biomedical applications. Their unique combination of strong adhesion, excellent biocompatibility, and tunable drug release capabilities positions them as a superior alternative to many current industry standards. Further research and development in this area are poised to unlock even more innovative solutions for pressing challenges in medicine.
References
- 1. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired Integrin-mediated Adhesion and Signaling in Fibroblasts Expressing a Dominant-negative Mutant PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. Revisiting the adhesion mechanism of mussel-inspired chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Mussel-Inspired Adhesives and Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of β-Amyloid Precursor Protein (BAPP) Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of β-amyloid precursor protein (BAPP) is of paramount importance for research into Alzheimer's disease and other neurological conditions. Accurate assessment of BAPP purity ensures the reliability and reproducibility of experimental results, from in vitro aggregation assays to in vivo studies. This guide provides a comparative overview of three key analytical techniques for the cross-validation of BAPP purity: High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with Western Blot, and Mass Spectrometry (MS).
Data Presentation: Comparative Analysis of BAPP Purity
The following table summarizes hypothetical yet realistic quantitative data obtained from the analysis of a single batch of purified recombinant human BAPP using the three distinct analytical techniques. This approach of orthogonal validation provides a comprehensive and reliable assessment of protein purity.
| Analytical Technique | Parameter Measured | Result | Interpretation |
| Reverse-Phase HPLC (RP-HPLC) | Purity by peak area percentage | 98.5% | High purity with minor contaminants detected. Provides quantitative assessment of purity. |
| Retention Time | 15.2 minutes | Consistent with the expected hydrophobicity of full-length BAPP. | |
| SDS-PAGE with Coomassie Staining | Major Band Molecular Weight | ~110 kDa | Corresponds to the expected molecular weight of full-length BAPP. |
| Purity by Densitometry | >95% | Visual confirmation of high purity with minor lower molecular weight bands. | |
| Western Blot (Anti-BAPP Antibody) | Specific Band Detection | Single band at ~110 kDa | Confirms the identity of the major band as BAPP and the absence of major cross-reactive impurities. |
| Mass Spectrometry (LC-MS) | Intact Mass Deconvolution | 109,854 Da | Accurate mass determination confirming the identity of the main protein species. |
| Impurity Identification | Minor peaks corresponding to fragments and post-translational modifications (e.g., oxidation) | Provides detailed information on the nature of impurities that may not be resolved by other techniques. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general framework and may require optimization based on specific laboratory conditions and reagents.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify the purity of the BAPP sample based on the separation of the main protein from hydrophobic impurities.
Methodology:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: The purified BAPP sample is diluted to a concentration of 1 mg/mL in Mobile Phase A.
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
SDS-PAGE and Western Blot
Objective: To visually assess the purity and confirm the identity of BAPP based on its molecular weight.
Methodology:
-
Sample Preparation: The BAPP sample is mixed with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heated at 95°C for 5 minutes to denature the proteins.[1][2]
-
Gel Electrophoresis: The denatured sample (10-20 µg) is loaded onto a 4-12% gradient polyacrylamide gel alongside a molecular weight marker. Electrophoresis is carried out at a constant voltage until the dye front reaches the bottom of the gel.[1][3]
-
Coomassie Staining: The gel is stained with Coomassie Brilliant Blue to visualize all protein bands. The purity is estimated by densitometry, comparing the intensity of the main BAPP band to any impurity bands.[4]
-
Western Blot Transfer: For Western blotting, the separated proteins are transferred from the gel to a PVDF membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for BAPP. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: The signal is developed using a chemiluminescent substrate and visualized on an imaging system. This confirms the identity of the primary band as BAPP.
Mass Spectrometry (LC-MS)
Objective: To obtain a precise molecular weight of the intact BAPP and to identify any low-level impurities or modifications.
Methodology:
-
Liquid Chromatography: The BAPP sample is injected onto a C4 reverse-phase column and eluted with a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: The eluent from the LC is directly introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range that encompasses the expected charge states of the intact protein.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to determine the intact molecular weight of the protein. Impurities may be identified by their distinct mass-to-charge ratios and fragmentation patterns. Mass spectrometry is a powerful tool for impurity profiling, offering high sensitivity and selectivity for detecting trace impurities.[5]
Mandatory Visualization
Cross-Validation Workflow for BAPP Purity
The following diagram illustrates the integrated workflow for the comprehensive cross-validation of BAPP purity, combining orthogonal analytical techniques to ensure a thorough assessment.
Caption: Workflow for BAPP purity cross-validation.
BAPP Processing Pathways
Understanding the biological processing of BAPP is crucial for appreciating the significance of its purity in research. Impurities or incorrect forms of the protein can interfere with these pathways, leading to erroneous experimental outcomes. The diagram below illustrates the two main processing pathways of BAPP: the amyloidogenic and non-amyloidogenic pathways.
References
Safety Operating Guide
Proper Disposal of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical guidance for the proper disposal of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), CAS No. 13080-86-9. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Hazard Profile
Before handling or disposing of this compound, it is crucial to understand its hazard profile. This compound is classified as a skin sensitizer (B1316253) and may cause long-lasting harmful effects to aquatic life.[1] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required. For bulk handling, a chemically resistant apron is recommended.
Waste Characterization and Classification
Proper classification of the waste stream is the first step in compliant disposal. This compound is a non-halogenated aromatic amine.
-
Hazardous Characteristics: Due to its potential for skin sensitization and aquatic toxicity, waste containing this compound must be treated as hazardous.
-
Waste Codes: While a specific US EPA RCRA waste code is not assigned to this compound, it may fall under general categories depending on the waste matrix. If it is a discarded commercial chemical product, it would not typically fall under the P or U lists. Its classification will be based on its characteristics (e.g., toxicity). In Europe, waste should be classified according to the European Waste Catalogue (EWC). Consult with your institution's Environmental Health and Safety (EHS) office to determine the precise waste codes applicable under your local and national regulations.
| Hazard Classification & Regulatory Information | Reference |
| GHS Classification | Skin Sensitizer (Category 1), Chronic Aquatic Toxicity (Category 4) |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Environmental Fate | May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[1] |
| Regulatory Compliance | Disposal must be in accordance with local, state, and national legislation.[1] |
Step-by-Step Disposal Procedures
The primary disposal route for this compound is through a licensed hazardous waste disposal service. On-site chemical treatment may be an option for dilute solutions, but it should only be performed by trained personnel with specific institutional approval.
Procedure 1: Standard Hazardous Waste Disposal (Recommended)
-
Segregation: Keep waste containing this compound separate from other waste streams, particularly halogenated solvents and incompatible chemicals (e.g., strong oxidizing agents).
-
Containment:
-
Solid Waste: Collect solid waste (e.g., contaminated paper towels, PPE, excess reagent) in a designated, leak-proof container made of compatible material (e.g., high-density polyethylene).
-
Liquid Waste: If dissolved in a solvent, collect in a sealed, leak-proof container. Ensure the container is compatible with the solvent used. Do not mix with halogenated waste.
-
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all contents, including "this compound" and any solvents, with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.
-
Pickup and Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. Do not pour this chemical or solutions containing it down the drain.
Caption: Standard workflow for the disposal of BAPP waste.
Experimental Protocol: Chemical Degradation of Aromatic Amines
The following protocol describes a general method for the chemical degradation of aromatic amines via oxidation. Disclaimer: This procedure has not been specifically validated for this compound. It should be performed only by trained chemists in a controlled laboratory setting (i.e., in a chemical fume hood) and with prior approval from the relevant safety committee.
Materials:
-
Aromatic amine waste (e.g., dilute aqueous solution)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (B83412) (KMnO₄)
-
Large glass reaction vessel (e.g., 5-L flask)
-
Stirring apparatus
-
Appropriate PPE
Methodology:
-
Preparation (in a fume hood): Prepare a 1.7 N sulfuric acid solution. To make 3 liters, carefully and slowly add approximately 141 mL of concentrated H₂SO₄ to ~2.86 L of deionized water while stirring. Always add acid to water.
-
Dissolution: In a 5-L flask, dissolve 0.01 mol of the aromatic amine waste in the 3 L of 1.7 N sulfuric acid.
-
Oxidation: While continuously stirring the solution, slowly add 1 L of 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.
-
Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.
-
Neutralization and Disposal: After the reaction is complete, the resulting solution must be neutralized and disposed of in accordance with local regulations for treated hazardous waste. Consult your EHS office for the final disposal procedure of the treated effluent.
Caption: Experimental workflow for the chemical degradation of aromatic amines.
References
Essential Safety and Handling Protocols for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate and essential safety and logistical information for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: BAPP, 4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline, 4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline[1]
-
CAS Number: 13080-86-9[1]
Hazard Summary:
-
May cause an allergic skin reaction.[1]
-
Causes skin and serious eye irritation.[5]
-
May cause long-lasting harmful effects to aquatic life.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Standards/Specifications |
| Eyes/Face | Chemical safety goggles or eyeglasses with side protection. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] |
| Hands | Chemical-resistant gloves. | Regulation (EU) 2016/425 and the standard EN 374.[1] Gloves must be inspected before use.[1] |
| Body | Protective clothing to prevent skin contact. | - |
| Respiratory | Not required under normal use with adequate ventilation. Use local exhaust if dust is generated. | - |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Use:
-
Post-Handling:
Accidental Exposure and Spill Response
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][3][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Spills: Avoid dust formation.[6] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[6]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1][6]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste.
Safe Handling Workflow
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. This compound | 13080-86-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 13080-86-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 13080-86-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
